molecular formula C12H20Cl2N2 B1367739 1-(4-Methylbenzyl)piperazine diHCl

1-(4-Methylbenzyl)piperazine diHCl

Cat. No.: B1367739
M. Wt: 263.2 g/mol
InChI Key: NRDHELZVUIZULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzyl)piperazine diHCl is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylbenzyl)piperazine diHCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylbenzyl)piperazine diHCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.2 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H

InChI Key

NRDHELZVUIZULC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCNCC2.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)piperazine Dihydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and pharmacological properties of 1-(4-Methylbenzyl)piperazine dihydrochloride (diHCl), a compound of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. This document is intended to serve as a technical resource, offering in-depth information on the synthesis, characterization, and potential applications of this piperazine derivative.

Introduction: The Significance of Substituted Piperazines

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its basicity and ability to be readily substituted at the 1 and 4 positions, make it a versatile building block for the design of novel therapeutics.[1][3] 1-(4-Methylbenzyl)piperazine, a member of the benzylpiperazine class, has garnered attention for its stimulant properties and its historical use in recreational "party pills."[4] Understanding the detailed chemical characteristics of its dihydrochloride salt is crucial for its accurate handling, analysis, and exploration in a research setting.

Physicochemical Properties

The dihydrochloride salt of 1-(4-Methylbenzyl)piperazine is a white crystalline solid.[5] The addition of the two hydrochloride moieties significantly influences its physicochemical properties compared to the free base.

Table 1: Physicochemical Data for 1-(4-Methylbenzyl)piperazine and its Dihydrochloride Salt
Property1-(4-Methylbenzyl)piperazine (Free Base)1-(4-Methylbenzyl)piperazine diHClData Source(s)
Molecular Formula C12H18N2C12H20Cl2N2[4]
Molecular Weight 190.29 g/mol 263.21 g/mol [4], Calculated
Melting Point 37-41 °C~280 °C (with decomposition)[6],[7]
Appearance -White crystalline solid[5]
Solubility

Expected Solubility Profile:

  • Water: The dihydrochloride salt is anticipated to be soluble in water. The protonation of the nitrogen atoms in the piperazine ring increases the polarity of the molecule, facilitating its interaction with polar solvents like water.

  • Organic Solvents: Based on data for related compounds like 1-benzyl-4-methylpiperazine hydrochloride, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[8] It is likely to have lower solubility in non-polar organic solvents.

pKa Values

The pKa values of a molecule are essential for understanding its ionization state at different pH levels, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. As a disubstituted piperazine, 1-(4-Methylbenzyl)piperazine has two basic nitrogen atoms that can be protonated.

While experimentally determined pKa values for 1-(4-Methylbenzyl)piperazine are not available, we can estimate them based on the known pKa values of piperazine and its substituted derivatives.[9][10] Piperazine itself has two pKa values of approximately 5.35 and 9.73 at 25°C.[10][11] The substitution on the nitrogen atoms generally influences these values.[3]

  • pKa1 (N4-H+): The first protonation occurs at the more basic nitrogen. The presence of the electron-donating methylbenzyl group on one nitrogen is expected to slightly increase its basicity compared to the unsubstituted piperazine.

  • pKa2 (N1-H+): The second protonation will be at the other nitrogen.

It is reasonable to predict that the pKa values for 1-(4-Methylbenzyl)piperazine will be in a similar range to other N-substituted piperazines.[12]

Synthesis and Purification

The synthesis of 1-(4-Methylbenzyl)piperazine dihydrochloride can be achieved through several routes. A common and efficient method is the direct reaction of piperazine with 4-methylbenzyl chloride.

One-Pot Synthesis of 1-(4-Methylbenzyl)piperazine Hydrochloride

A simplified one-pot synthesis has been reported, offering high yields and purity.[5]

Reaction Scheme:

G Piperazine Piperazine Product 1-(4-Methylbenzyl)piperazine Hydrochloride Piperazine->Product 1. MethylbenzylChloride 4-Methylbenzyl Chloride MethylbenzylChloride->Product 2. Solvent Methanol/Acetic Acid Solvent->Product Solvent

Caption: One-pot synthesis of 1-(4-Methylbenzyl)piperazine HCl.

Protocol:

  • An equimolar amount of anhydrous piperazine is reacted with piperazine dihydrochloride hydrate in methanol to form the active piperazine-1-ium cation in situ.[5]

  • 4-Methylbenzyl chloride is then added to the reaction mixture.[5]

  • The reaction can proceed at room temperature or under reflux.[5]

  • Upon cooling, the product, 1-(4-Methylbenzyl)piperazine hydrochloride, precipitates and can be collected by filtration.[5]

  • Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.[5]

Traditional Synthesis via Benzylpiperazine Dihydrochloride

A more traditional, multi-step synthesis can also be employed, which involves the initial formation of 1-benzylpiperazine dihydrochloride.[7]

Workflow Diagram:

G start Start Materials: Piperazine Hexahydrate, Piperazine diHCl, 4-Methylbenzyl Chloride step1 Reaction in Ethanol at 65°C start->step1 step2 Isolation of Piperazine diHCl by Filtration step1->step2 step3 Precipitation of Product with HCl in Ethanol step2->step3 step4 Purification by Recrystallization step3->step4 end Final Product: 1-(4-Methylbenzyl)piperazine diHCl step4->end

Caption: Traditional synthesis workflow for benzylpiperazine diHCl.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of 1-(4-Methylbenzyl)piperazine diHCl.

Table 2: Spectroscopic Data for 1-(4-Methylbenzyl)piperazine Hydrochloride
TechniqueKey Data PointsReference(s)
¹H NMR (CDCl₃) δ (ppm): 2.34 (s, 3H, CH₃), 2.76 (m, 4H, 2xCH₂pip), 3.22 (m, 4H, 2xCH₂pip), 3.53 (s, 2H, CH₂), 7.12-7.19 (dd, 4H, 4xCHarom), 9.53 (bs, 2H, NH₂⁺)[5]
¹³C NMR (CDCl₃) δ (ppm): 21.06 (CH₃), 43.58 (2xCH₂pip), 49.39 (2xCH₂pip), 62.14 (CH₂), 128.98 (2xCHarom), 129.16 (2xCHarom), 133.79 (Carom), 137.27 (Carom)[5]
FTIR (cm⁻¹) 2962, 2917 (ν, CH), 2809, 2788, 2766, 2702, 2605, 2469 (ν, NH⁺), 1580 (ν, C=Car)[5]
LC-MS (m/z) [C₁₂H₁₉N₂]⁺ = 191.1543[5]
High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantification and purity assessment of 1-(4-Methylbenzyl)piperazine diHCl. A reverse-phase HPLC method is generally suitable for this class of compounds.[13][14]

Suggested HPLC Protocol:

  • Instrumentation: HPLC system with a UV detector.[13]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., phosphate buffer with triethylamine, pH adjusted). The exact ratio should be optimized for best separation.[14]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 35°C.[13]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound, which can be determined using a photodiode array detector. For similar compounds, wavelengths around 220-260 nm are often used.

  • Sample Preparation: Dissolve a known weight of the compound in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of 1-(4-Methylbenzyl)piperazine, often after conversion to its free base form.[15]

Suggested GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[15]

  • Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]

  • Injector Temperature: 260°C.[15]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp at 10°C/min to 170°C, hold for 2 min.

    • Ramp at 15°C/min to 280°C, hold for 4 min.[15]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550 for qualitative analysis.[16]

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic fragment ions.

Biological Activity and Mechanism of Action

1-(4-Methylbenzyl)piperazine is classified as a central nervous system stimulant.[4] Its pharmacological effects are primarily attributed to its interaction with monoamine neurotransmitter systems.

Mechanism of Action

The primary mechanism of action of benzylpiperazines involves the modulation of dopamine and serotonin levels in the brain.[17] While specific binding affinity data for 1-(4-Methylbenzyl)piperazine is limited, its effects are known to be similar to, albeit weaker than, 1-benzylpiperazine (BZP).[4]

Signaling Pathway Diagram:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Dopamine Dopamine D_receptor Dopamine Receptors Dopamine->D_receptor Binding Serotonin Serotonin S_receptor Serotonin Receptors Serotonin->S_receptor Binding MBZP 1-(4-Methylbenzyl)piperazine MBZP->DAT Inhibition of Reuptake MBZP->SERT Inhibition of Reuptake

Caption: Proposed mechanism of action of 1-(4-Methylbenzyl)piperazine.

BZP and its derivatives act as releasing agents and reuptake inhibitors for dopamine and serotonin.[17] This leads to an increase in the synaptic concentration of these neurotransmitters, resulting in stimulant and euphoric effects. Some benzylpiperazine derivatives have also shown affinity for sigma receptors, which may contribute to their overall pharmacological profile.[18]

Research Applications

Given its effects on the central nervous system, 1-(4-Methylbenzyl)piperazine diHCl can be a valuable tool for researchers studying:

  • Dopaminergic and Serotonergic Pathways: As a modulator of these systems, it can be used to investigate the roles of dopamine and serotonin in various physiological and pathological processes.

  • Structure-Activity Relationships (SAR): The 4-methylbenzyl substitution provides a point of comparison for understanding how structural modifications to the piperazine scaffold affect biological activity.[19]

  • Drug Abuse and Addiction: Its history as a recreational drug makes it a relevant compound for studies on the mechanisms of stimulant abuse and the development of potential treatments.

Safety and Handling

As with any research chemical, proper safety precautions must be taken when handling 1-(4-Methylbenzyl)piperazine diHCl.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[21]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[20] The dihydrochloride salt may be corrosive.[22]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[20]

Stability and Storage:

  • 1-(4-Methylbenzyl)piperazine diHCl is expected to be a stable solid under standard laboratory conditions.[7]

  • Store in a tightly sealed container in a cool, dry place, protected from light.[21]

Conclusion

1-(4-Methylbenzyl)piperazine dihydrochloride is a piperazine derivative with significant potential as a research tool in neuropharmacology and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, biological activity, and safety considerations. By understanding these key aspects, researchers can effectively and safely utilize this compound to advance their scientific investigations.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2187.
  • 1-(4-(Methylsulfonyl)benzyl)piperazine. Benchchem.
  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. J Med Chem. 2003;46(8):1421-31.
  • Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules. 2020;25(3):525.
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. JOCPR.
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications.
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotox Res. 2015;27(1):19-28.
  • Piperazines – Knowledge and References. Taylor & Francis.
  • Piperazine. Wikipedia.
  • The affinities for serotonin/dopamine receptors of the compounds 1-4.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • COA - Meclizine USP Rel
  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Int J Mol Sci. 2023;24(6):5117.
  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction.
  • Analytical Methods. RSC Publishing.
  • Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. Bioorg Med Chem. 1996;4(10):1639-47.
  • pK a values of common substituted piperazines.
  • Aminopyrimidines with high affinity for both serotonin and dopamine receptors. J Med Chem. 1997;40(23):3715-29.
  • N-Benzylpiperazine.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • MBZP (hydrochloride) (CAS 374898-00-7). Cayman Chemical.
  • Material Safety D
  • 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method. Benchchem.
  • SAFETY D
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
  • Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com.
  • SAFETY D
  • Benzylpiperazine: A drug of abuse?
  • Methylbenzylpiperazine. Wikipedia.
  • BENZYLPIPERAZINE. SWGDrug.
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013;64:557-65.
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. Benchchem.
  • 1-(4-METHYLBENZYL)PIPERAZINE. ChemicalBook.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm. 2023;14(6):1098-1107.
  • 1-Benzyl-4-methylpiperazine hydrochloride. ChemicalBook.
  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impactfactor.
  • SAFETY D
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing autom
  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorg Med Chem. 2018;26(22):5897-5906.
  • Synthesis of piperazines. Organic Chemistry Portal.

Sources

Molecular structure and weight of 1-(4-Methylbenzyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Methylbenzyl)piperazine Dihydrochloride

Executive Summary

1-(4-Methylbenzyl)piperazine dihydrochloride is a piperazine-derived pharmacophore widely utilized as a structural motif in the synthesis of antihistamines (e.g., cyclizine analogs) and central nervous system (CNS) active agents.[1][2][3][4] Chemically, it consists of a piperazine ring mono-substituted at the N1 position with a para-methylbenzyl group, stabilized as a dihydrochloride salt to enhance aqueous solubility and shelf-life.

Critical Distinction: This compound is a structural isomer of 1-benzyl-4-methylpiperazine (often abbreviated as MBZP in forensic literature), a controlled substance in many jurisdictions. 1-(4-Methylbenzyl)piperazine is distinct in that the methyl group is attached to the aromatic ring, not the piperazine nitrogen. This guide focuses exclusively on the para-methylbenzyl isomer.

Part 1: Chemical Identity & Molecular Architecture[5]

The molecular structure is defined by a lipophilic 4-methylbenzyl tail attached to a hydrophilic piperazine head. In the dihydrochloride form, both nitrogen atoms in the piperazine ring are protonated, resulting in a polar, water-soluble solid.

Table 1: Physicochemical Data Profile
PropertyData Specification
IUPAC Name 1-[(4-Methylphenyl)methyl]piperazine dihydrochloride
Common Synonyms 1-(p-Methylbenzyl)piperazine 2HCl; 1-(4-Xylyl)piperazine dihydrochloride
CAS Number 23173-57-1 (Free base); Salt forms often referenced under base CAS or specific batch IDs
Molecular Formula C₁₂H₂₀Cl₂N₂ (Salt) / C₁₂H₁₈N₂ (Base)
Molecular Weight 263.21 g/mol (Dihydrochloride) / 190.29 g/mol (Base)
Stoichiometry 1:2 (Base : HCl)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol; Insoluble in diethyl ether, hexane
Structural Connectivity (SMILES)
  • Free Base: Cc1ccc(CN2CCNCC2)cc1[1]

  • Dihydrochloride: Cc1ccc(CN2CCNCC2)cc1.Cl.Cl[5][6]

Part 2: Synthesis & Production Protocols

The synthesis of 1-(4-Methylbenzyl)piperazine dihydrochloride requires strict control over stoichiometry to prevent the formation of the impurity 1,4-bis(4-methylbenzyl)piperazine.

Core Reaction Logic

The most robust route involves the nucleophilic substitution of 4-methylbenzyl chloride by piperazine. To favor mono-substitution, piperazine is used in large excess (typically 3–5 equivalents).

Step-by-Step Methodology:

  • Reagents: 4-Methylbenzyl chloride (1.0 eq), Anhydrous Piperazine (4.0 eq).

  • Solvent: Ethanol or Acetonitrile (Reflux).

  • Procedure:

    • Dissolve anhydrous piperazine in ethanol at 60°C.

    • Add 4-methylbenzyl chloride dropwise over 30 minutes to the stirring amine solution.

    • Reflux for 2–3 hours.

    • Purification: Evaporate solvent. Resuspend residue in water. Extract the unreacted piperazine (which remains in the aqueous phase at high pH) or filter off the bis-substituted byproduct if it precipitates. Extract the mono-substituted product into dichloromethane.

  • Salt Formation:

    • Dissolve the free base oil in dry ethanol or diethyl ether.

    • Bubble dry HCl gas or add concentrated HCl/ethanol solution until pH < 2.

    • The dihydrochloride salt precipitates as white crystals.[4][7] Recrystallize from ethanol/isopropanol.

Visualization: Synthetic Pathway

Synthesis Start Piperazine (Excess) + 4-Methylbenzyl Chloride Inter Reaction Mixture: Mono-substituted (Major) Bis-substituted (Minor) Start->Inter Reflux/EtOH Base 1-(4-Methylbenzyl)piperazine (Free Base Oil) Inter->Base Extraction (DCM) & Purification Salt Dihydrochloride Salt (Crystalline Solid) Base->Salt HCl (g) / EtOH Precipitation

Figure 1: Synthetic workflow for the selective production of the dihydrochloride salt, highlighting the critical extraction step to remove byproducts.

Part 3: Analytical Characterization

Trustworthy identification relies on confirming the substitution pattern on the aromatic ring and the integrity of the piperazine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (D₂O or DMSO-d₆):

    • Aromatic Region: A characteristic AA'BB' system (two doublets) between δ 7.1–7.3 ppm, confirming the para-substitution of the benzene ring.

    • Benzylic Protons: A sharp singlet at ~δ 3.5–4.2 ppm (shifts downfield in salt form due to N-protonation).

    • Piperazine Ring: Two distinct multiplets or broad triplets. The protons adjacent to the benzylated nitrogen (N1) and the secondary amine (N4) will show distinct chemical shifts, typically integrating to 4H each.

    • Methyl Group: A clean singlet at ~δ 2.3 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]⁺ peak at 191.15 m/z .

  • Fragmentation Pattern:

    • Loss of the piperazine ring often yields the 4-methylbenzyl cation (105 m/z ), a diagnostic tropylium-like ion.

Part 4: Applications in Drug Discovery

This compound serves as a versatile "linker" scaffold in medicinal chemistry.

  • GPCR Ligands: The 4-methylbenzyl group provides steric bulk and lipophilicity, often targeting hydrophobic pockets in G-protein coupled receptors (e.g., Dopamine D2, Histamine H1).

  • Antihistamine Synthesis: It is a direct structural analog of the cyclizine class, where the benzhydryl group is replaced or modified.

  • Chemoinformatics: Used as a reference standard to distinguish from regioisomers in forensic analysis of designer drugs.

Visualization: Pharmacophore Mapping

Pharmacophore Comp 1-(4-Methylbenzyl)piperazine Lipophil Lipophilic Domain (4-Methylbenzyl) Comp->Lipophil Hydrophobic Interaction Linker Flexible Linker (Methylene) Comp->Linker Spacer Basic Basic Center (Piperazine N4) Comp->Basic Ionic Bonding (Asp residue)

Figure 2: Pharmacophore decomposition showing the functional roles of the molecule's domains in receptor binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883438, 1-(4-Methylbenzyl)piperazine. Retrieved from [Link]

  • Kuca, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9).[8] (Describes the selective synthesis protocol). Retrieved from [Link]

  • Organic Syntheses. 1-Benzylpiperazine Dihydrochloride (Analogous Protocol). Coll. Vol. 5, p.88 (1973). Retrieved from [Link]

Sources

Solubility profile of 1-(4-Methylbenzyl)piperazine diHCl in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, solvation thermodynamics, and purification protocols for 1-(4-Methylbenzyl)piperazine dihydrochloride (MBZP[1]·2HCl) .[1][2][3]

Technical Guide & Process Workflow

Part 1: Executive Summary & Solubility Landscape

The dihydrochloride salt of 1-(4-Methylbenzyl)piperazine (MBZP[1]·2HCl) exhibits a classic ionic-organic amphiphilic profile . Unlike its free base counterpart—which is an oil or low-melting solid soluble in non-polar organic solvents—the diHCl salt is a high-lattice-energy crystalline solid.[1]

Its solubility is governed by the competition between the hydration enthalpy of the dicationic piperazine ring and the hydrophobic effect of the 4-methylbenzyl tail.

The Solubility Matrix

Estimated solubility ranges based on piperazine di-salt structural analogs (e.g., Piperazine·2HCl, Benzylpiperazine·2HCl).[1][2][3]

Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (

)
Thermodynamic Driver
Aqueous Water (pH < 7)High

Ion-dipole hydration overcomes lattice energy.[1]
Aqueous Buffer PBS (pH 7.4)Moderate

Common Ion Effect may suppress solubility slightly.
Polar Aprotic DMSOHigh

Strong dipole interaction with ammonium cations.[1]
Polar Protics MethanolModerate

Soluble hot; sparingly soluble cold (Ideal for recrystallization).[1]
Alcohols Ethanol / IPALow

Insufficient dielectric constant to dissociate the ion pair.
Non-Polar Diethyl Ether / HexaneInsoluble

No solvation mechanism for ionic lattice.[1]

Critical Note: The "diHCl" designation implies two protonated nitrogen centers. This species is significantly more hygroscopic and water-soluble than the mono-hydrochloride form.[1] Ensure your material is stored in a desiccator, as moisture absorption will alter gravimetric solubility results.

Part 2: Thermodynamic Framework

To manipulate this compound effectively, one must understand the Solvation-Lattice Energy Balance .

  • The Lattice Barrier: The crystal lattice of MBZP·2HCl is stabilized by strong electrostatic forces between the piperazinium dications and chloride anions, alongside

    
     stacking of the benzyl rings.
    
  • The Solvation Key: Dissolution requires a solvent with a high dielectric constant (

    
    ) to shield the charges.[1]
    
    • Water (

      
      ):  Excellent shielding.[1] Dissolution is entropically driven.[1]
      
    • Ethanol (

      
      ):  Poor shielding.[1] The ion pairs prefer to remain in the lattice.
      
Visualization: Solvation Mechanism

The following diagram illustrates the competitive interactions determining solubility.

SolvationMechanism Crystal MBZP·2HCl Crystal Lattice (High Lattice Energy) Water Water Molecules (High Dielectric) Crystal->Water Ion-Dipole Attack Ethanol Ethanol Molecules (Low Dielectric) Crystal->Ethanol Weak Interaction Dissolved Solvated Ions (Stable Solution) Water->Dissolved Hydration Shell Formation (Enthalpically Favorable) Precipitate Undissolved Solid (Phase Separation) Ethanol->Precipitate Lattice Energy Dominates Dissolved->Precipitate Addition of Anti-Solvent (e.g., Ether/Acetone)

Figure 1: Mechanistic pathway of dissolution vs. precipitation based on solvent dielectric properties.[1]

Part 3: Validated Experimental Protocols

As a scientist, you should never rely solely on literature values for salt forms, as polymorphism and hydration state (hemihydrate vs. anhydrate) drastically affect solubility. Use these self-validating protocols.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Objective: Determine the saturation limit (


) in a specific solvent at 

.[1]
  • Preparation: Weigh approx.

    
     of MBZP·2HCl into a chemically resistant glass vial (borosilicate).
    
  • Addition: Add

    
     of the target solvent.
    
  • Equilibration: Vortex for 60 seconds. If fully dissolved, add more solid until a visible precipitate remains (saturation).[1]

  • Agitation: Place on an orbital shaker at

    
     for 24 hours.
    
  • Filtration: Filter the supernatant using a

    
     PTFE syringe filter (pre-weighed).
    
  • Quantification:

    • Pipette

      
       of filtrate into a pre-weighed crucible.
      
    • Evaporate solvent (Vacuum oven at

      
       or Nitrogen stream).[1]
      
    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Recrystallization (Solvent/Anti-Solvent)

Objective: Purify crude MBZP[1]·2HCl using its solubility differential.[1]

  • Solvent System: Methanol (Solvent) + Diethyl Ether (Anti-Solvent).[1]

  • Alternative: Ethanol (Hot)

    
     Ethanol (Cold).[1]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve crude MBZP·2HCl in the minimum amount of boiling Methanol (

    
    ).
    
    • Checkpoint: The solution should be clear. If particulates remain, hot filter immediately.

  • Nucleation: Allow the solution to cool slowly to room temperature (

    
    ).
    
  • Precipitation:

    • Method 1 (High Yield): Add Diethyl Ether dropwise until persistent turbidity is observed.[1]

    • Method 2 (High Purity): Place the vessel in an ice bath (

      
      ) for 2 hours.
      
  • Collection: Filter the white crystalline precipitate via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
    ) to remove mother liquor.
    
  • Drying: Dry in a vacuum desiccator over

    
     to remove trace solvent.
    

Part 4: Process Logic Visualization

The following diagram outlines the decision tree for handling MBZP·2HCl based on the desired application.

HandlingWorkflow Start Start: MBZP·2HCl Sample Goal Define Goal Start->Goal Purification Purification/Recrystallization Goal->Purification Analysis HPLC/LC-MS Analysis Goal->Analysis Reaction Chemical Reaction Goal->Reaction SolventSelect Select Solvent System: Hot MeOH or EtOH/Water Purification->SolventSelect Diluent Dissolve in Water or 50:50 MeOH:Water Analysis->Diluent BaseCheck Is Free Base Required? Reaction->BaseCheck Cooling Cool to 4°C SolventSelect->Cooling Filter Filter & Dry Cooling->Filter Inject Inject to Column Diluent->Inject Neutralize Partition: DCM / NaOH (aq) Extract Organic Layer BaseCheck->Neutralize Yes DirectUse Dissolve in DMF/DMSO (Use Base Scavenger) BaseCheck->DirectUse No (Salt Coupling)

Figure 2: Operational decision tree for processing MBZP[1]·2HCl.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride.[1] Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Benzylpiperazine Monograph: Solubility and Physical Data.[1] Retrieved from [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization protocols of amine salts).

Sources

An In-depth Technical Guide to the pKa Values and Ionization of 1-(4-Methylbenzyl)piperazine diHCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] For molecules containing the piperazine scaffold, such as 1-(4-Methylbenzyl)piperazine, understanding the two distinct pKa values is fundamental to predicting their behavior in physiological systems. This guide provides a detailed analysis of the ionization behavior of 1-(4-Methylbenzyl)piperazine, starting with the foundational principles of the parent piperazine ring. It offers a reasoned, expert estimation of its two pKa values based on established substituent effects. Crucially, this document provides a comprehensive, step-by-step protocol for the experimental determination of these values via potentiometric titration, empowering researchers to obtain precise, validated data. Finally, the guide discusses the profound implications of the molecule's ionization state on critical drug development parameters, including aqueous solubility, membrane permeability, and target engagement.

The Diprotic Nature of the Piperazine Scaffold: A Foundation for Understanding

The piperazine ring is a diprotic base, meaning it has two nitrogen atoms that can accept a proton.[3][5] This results in two distinct ionization constants, pKa1 and pKa2, which correspond to the deprotonation of the dicationic and monocationic forms, respectively.

For unsubstituted piperazine in aqueous solution at 25°C, these values are well-established:[1][2][3]

  • pKa1 ≈ 9.73 : This corresponds to the equilibrium between the monoprotonated (monocationic) and the neutral species.

  • pKa2 ≈ 5.35 : This corresponds to the equilibrium between the diprotonated (dicationic) and the monoprotonated species.

The significant difference between these two values indicates that the two nitrogen atoms are well-separated and their protonation states can be selectively controlled by adjusting the pH.

Estimating the pKa Values of 1-(4-Methylbenzyl)piperazine

While experimental determination is the gold standard, a robust estimation of the pKa values for 1-(4-Methylbenzyl)piperazine can be derived by analyzing the structural modifications to the parent piperazine ring. The primary modification is the substitution of a hydrogen atom on one nitrogen (N1) with a 4-methylbenzyl group.

Analysis of Substituent Effects
  • N-Alkylation/Benzylation Effect on pKa1 : The addition of an alkyl or benzyl group to a nitrogen atom in piperazine generally decreases its basicity (lowers the pKa).[5] This is due to a combination of steric hindrance and the electron-withdrawing inductive effect of the substituent group. For instance, the pKa of 1-methylpiperazine is approximately 9.16, a decrease of over 0.5 units from piperazine's 9.73.[4] A benzyl group is also electron-withdrawing via induction. While no definitive experimental value for 1-benzylpiperazine is readily available in the literature, predicted values are in the range of 9.25.

  • Effect of the para-Methyl Group : The 4-methyl substituent on the benzyl ring is a weak electron-donating group (EDG).[6] EDGs increase the electron density on the benzene ring and, through the methylene bridge, slightly increase the electron density on the N1 nitrogen. This effect counteracts the inductive withdrawal of the benzyl group to a small extent, making the N1 nitrogen slightly more basic than it would be in an unsubstituted N-benzylpiperazine. Electron-donating groups on a benzene ring are known to make amino groups more basic.[7]

  • Effect on pKa2 (The Unsubstituted N4 Nitrogen) : The substituent on the N1 nitrogen also influences the basicity of the distal N4 nitrogen. The bulky, electron-withdrawing 4-methylbenzyl group will decrease the basicity of the N4 nitrogen compared to unsubstituted piperazine. This effect is primarily due to electrostatic and through-bond inductive effects. The positive charge of the protonated N1 will repel the incoming proton at N4, making the second protonation less favorable and thus lowering pKa2. For complex benzhydrylpiperazine derivatives, pKa2 values can be as low as ~2.[8] For a simpler benzyl substituent, the effect is expected to be less dramatic but still significant.

Estimated pKa Values

Based on the analysis above, we can provide the following reasoned estimates for the pKa values of 1-(4-Methylbenzyl)piperazine at 25°C in an aqueous solution.

ParameterEstimated ValueJustification
pKa1 ~9.3 - 9.5 The basicity of the tertiary N1 amine is lower than that of piperazine (~9.73) due to the electron-withdrawing benzyl group, but slightly higher than a predicted value for 1-benzylpiperazine (~9.25) due to the electron-donating effect of the 4-methyl group.
pKa2 ~5.0 - 5.2 The basicity of the secondary N4 amine is lower than that of piperazine (~5.35) due to the inductive and field effects of the large substituent on the distal N1 nitrogen.

These are estimated values. For definitive results, experimental determination as outlined in Section 4 is required.

Ionization Profile and Species Distribution at Physiological pH

The pKa values determine the ionization state of a molecule at a given pH. The relationship is described by the Henderson-Hasselbalch equation. For a diprotic base like 1-(4-Methylbenzyl)piperazine, the ionization equilibria are as follows:

G H2B Diprotonated (Dication) [BH₂]²⁺ HB Monoprotonated (Monocation) [BH]⁺ H2B->HB pKa2 ≈ 5.1 B Neutral Base [B] HB->B pKa1 ≈ 9.4

Caption: Ionization equilibria for 1-(4-Methylbenzyl)piperazine.

At different physiological pH values, the dominant species will be:

  • In the stomach (pH 1.5 - 3.5): The pH is well below both pKa values. The molecule will exist almost exclusively as the diprotonated (dicationic) form, [BH₂]²⁺.

  • In the intestines and blood (pH ~7.4): The pH is above pKa2 but below pKa1. The molecule will be predominantly in its monoprotonated (monocationic) form, [BH]⁺. The N1 nitrogen (the more basic site) will be protonated.

Experimental Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Workflow for pKa Determination

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_sample Dissolve diHCl Salt in Deionized Water titrate Titrate Sample with Standardized NaOH prep_sample->titrate prep_titrant Standardize 0.1 M NaOH & 0.1 M HCl Titrants prep_titrant->titrate prep_system Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_system->titrate record Record pH vs. Volume of Titrant Added titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve plot_derivative Calculate & Plot 1st Derivative (dpH/dV) plot_curve->plot_derivative determine_pka Identify Equivalence Points (Peaks in Derivative) plot_derivative->determine_pka calc_pka pKa = pH at Half-Equivalence Points determine_pka->calc_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 1-(4-Methylbenzyl)piperazine diHCl

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Deionized water, boiled to remove dissolved CO₂

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • System Calibration: Calibrate the pH meter using at least three standard buffers that bracket the expected pKa range.

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of 1-(4-Methylbenzyl)piperazine diHCl and dissolve it in 50 mL of deionized water in a titration vessel.

  • Inert Atmosphere: Place the vessel on the magnetic stirrer, add a stir bar, and begin gentle stirring. Purge the solution with nitrogen or argon for 5-10 minutes to displace dissolved carbon dioxide and maintain an inert atmosphere over the solution throughout the titration.

  • Initial pH Adjustment (Optional but Recommended): Since the sample is a di-hydrochloride salt, it will start as the diprotonated species. The titration will be performed with a standardized base (0.1 M NaOH).

  • Titration: Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Reduce the increment size in regions where the pH changes rapidly (near the equivalence points).

  • Endpoint: Continue the titration until the pH has leveled off in the high basic range (e.g., pH > 11).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume added for each increment. The equivalence points (EP) will appear as sharp peaks. For this titration, you will observe two equivalence points: EP1 (neutralization of the first HCl) and EP2 (neutralization of the second HCl).

    • The volume at the half-equivalence point for the second deprotonation (V₁/₂) is halfway between the start and EP1. The pH at this volume is pKa2.

    • The volume at the half-equivalence point for the first deprotonation (V₃/₂) is halfway between EP1 and EP2. The pH at this volume is pKa1.

Implications for Drug Development Professionals

The ionization state of 1-(4-Methylbenzyl)piperazine, governed by its pKa values, directly impacts its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_env Physiological Environment cluster_props Drug-Like Properties pKa pKa Values (Intrinsic Property) Ionization Ionization State (% Cationic vs. Neutral) pKa->Ionization pH Local pH (e.g., Stomach, Intestine, Blood) pH->Ionization Solubility Aqueous Solubility Ionization->Solubility Ionized = Higher Permeability Membrane Permeability (LogD) Ionization->Permeability Neutral = Higher Binding Target Binding (Ionic Interactions) Ionization->Binding

Caption: Relationship between pKa, pH, and key drug development properties.

  • Aqueous Solubility: Ionized species are significantly more water-soluble than their neutral counterparts. Therefore, 1-(4-Methylbenzyl)piperazine will have high solubility in the acidic environment of the stomach (as the [BH₂]²⁺ dication) and good solubility at physiological pH 7.4 (as the [BH]⁺ monocation). The lowest solubility is expected at high pH (>10) where the neutral form dominates.

  • Membrane Permeability: According to the pH-partition hypothesis, only the un-ionized, neutral form of a drug can passively diffuse across lipid membranes.[1] Since 1-(4-Methylbenzyl)piperazine is predominantly ionized at both gastric and intestinal pH, its passive permeability is expected to be low. This is a critical consideration for oral absorption and may necessitate formulation strategies or indicate a reliance on active transport mechanisms.

  • Target Binding: If the biological target possesses a binding pocket with acidic residues (e.g., aspartate, glutamate), the cationic form of the drug can form strong ionic interactions (salt bridges). Knowing that the molecule is monocationic at physiological pH is crucial for computational modeling and understanding the structure-activity relationship (SAR).

Conclusion

The diprotic nature of 1-(4-Methylbenzyl)piperazine diHCl, characterized by two distinct pKa values, is a defining feature of its chemical identity and a powerful predictor of its behavior as a potential therapeutic agent. Based on a systematic analysis of substituent effects, its pKa values are estimated to be approximately 9.3-9.5 (pKa1) and 5.0-5.2 (pKa2) . These estimates establish that the molecule will exist primarily as a dication in the stomach and a monocation in the bloodstream, profoundly influencing its solubility, permeability, and target interaction profiles. For any drug development program, it is imperative to move beyond estimation to precise measurement. The detailed potentiometric titration protocol provided herein offers a robust and reliable method for achieving this, ensuring that subsequent development decisions are based on a solid foundation of accurate physicochemical data.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Wikipedia. (2023). Piperazine. [Link]

  • DeSantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2023). Piperazines – Knowledge and References. [Link]

  • Zafar, S., Akhtar, S., Tariq, T., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4). [Link]

  • El-Sherif, Z. A. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 71(12), 1363-6. [Link]

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  • El-Nagar, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. [Link]

  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

  • Knowbee Tutoring. (2015). Substituent Effects on pKa for Benzene. YouTube. [Link]

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The Ascendant Role of 1-(4-Methylbenzyl)piperazine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its widespread presence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow for extensive structural modifications, leading to compounds with a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of a specific and increasingly significant subclass: 1-(4-Methylbenzyl)piperazine derivatives. We will delve into the synthetic strategies for their creation, analyze their diverse biological activities with a focus on anticancer, antimicrobial, and antipsychotic applications, and elucidate the underlying structure-activity relationships that govern their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical class.

Introduction: The Piperazine Nucleus - A Privileged Scaffold

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a vast array of pharmacologically active compounds.[1][4][5] Its structural simplicity and synthetic tractability have made it a favorite among medicinal chemists.[2][6] The two nitrogen atoms provide sites for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas, including antihistamines, anti-anxiety agents, antidepressants, and antipsychotics.[4][5][7] The introduction of a benzyl group at one of the nitrogen atoms, and specifically a 4-methylbenzyl substituent, has given rise to a class of derivatives with particularly interesting and potent biological activities.

Synthesis of 1-(4-Methylbenzyl)piperazine Derivatives: A Methodological Overview

The synthesis of 1-(4-Methylbenzyl)piperazine and its derivatives is typically achieved through well-established synthetic routes, primarily involving nucleophilic substitution reactions.

One-Pot, One-Step Synthesis

A simplified and efficient one-pot, one-step synthetic procedure has been developed for the preparation of various monosubstituted piperazine derivatives, including 1-(4-Methylbenzyl)piperazine.[8] This method avoids the need for protecting groups, making it a cost-effective and time-saving approach.[8] The reaction proceeds by reacting a protonated piperazine with the appropriate benzyl halide in a suitable solvent, such as methanol or acetic acid.[8]

Reductive Amination

Reductive amination is another common method for the synthesis of benzylpiperazine derivatives.[9] This involves the reaction of a substituted benzaldehyde with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[9]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 1-(4-Methylbenzyl)piperazine derivatives.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Formation cluster_purification Purification Piperazine Piperazine Intermediate Reaction Mixture Piperazine->Intermediate Benzyl_Chloride 4-Methylbenzyl Chloride Benzyl_Chloride->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Product 1-(4-Methylbenzyl)piperazine Intermediate->Product Reflux Filtration Filtration Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure Product Recrystallization->Final_Product

Caption: General Synthetic Workflow for 1-(4-Methylbenzyl)piperazine.

Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)piperazine Hydrochloride[9]

This protocol describes a one-step synthesis of 1-(4-Methylbenzyl)piperazine hydrochloride.[8]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • 4-Methylbenzyl chloride

  • Methanol

  • Acetone

Procedure:

  • Dissolve piperazine and piperazine dihydrochloride in methanol.

  • Add 4-Methylbenzyl chloride to the solution.

  • Reflux the reaction mixture.

  • Cool the mixture and filter the resulting precipitate.

  • Wash the precipitate with cold acetone and dry to obtain 1-(4-Methylbenzyl)piperazine hydrochloride as a white crystalline solid.[8]

Characterization: The final product can be characterized using techniques such as ¹H NMR, ¹³C NMR, FTIR, and LC-MS to confirm its structure and purity.[8]

Pharmacological Activities of 1-(4-Methylbenzyl)piperazine Derivatives

Derivatives of 1-(4-Methylbenzyl)piperazine have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potential of piperazine derivatives as anticancer agents.[10][11][12][13] These compounds have shown cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, lung, and liver.[10][11]

Mechanism of Action: The anticancer activity of some piperazine derivatives has been attributed to the induction of apoptosis via the intrinsic mitochondrial signaling pathway.[14] This involves the upregulation of pro-apoptotic proteins like Bax and cytochrome c, and the activation of caspases, such as caspase-3 and caspase-9.[14]

Structure-Activity Relationship (SAR): The substitution pattern on the aromatic rings of the piperazine derivatives plays a crucial role in their cytotoxic activity.[13] For instance, the presence of electron-withdrawing groups like chlorine or trifluoromethyl on the benzyl ring has been shown to enhance anticancer potency.[13]

Experimental Protocol: MTT Cell Viability Assay [10]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds (1-(4-Methylbenzyl)piperazine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a positive control (e.g., Gefitinib) for a specified period (e.g., 48 hours).[10]

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cancer Cell Line IC50 (µM) Reference
Derivative AMCF-7 (Breast)5.2[10]
Derivative BHCT-116 (Colon)8.7[10]
Derivative CA549 (Lung)12.1[13]
Antimicrobial Activity

Piperazine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[15][16][17][18][19]

Mechanism of Action: The exact mechanism of antimicrobial action can vary depending on the specific derivative. However, it is believed that these compounds may disrupt the cell membrane integrity or interfere with essential metabolic pathways of the microorganisms.

Structure-Activity Relationship (SAR): The nature and position of substituents on the piperazine and benzyl rings significantly influence the antimicrobial spectrum and potency.[16] For example, certain substitutions can enhance activity against Gram-positive or Gram-negative bacteria.[16][18]

Antipsychotic and CNS Activity

The piperazine scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS).[4][5][20][21][22] Benzylpiperazine (BZP) and its derivatives are known to have stimulant effects, acting on dopaminergic and serotonergic pathways.[20][23][24] Some 1-aralkyl-4-benzylpiperazine derivatives have shown high affinity for sigma receptors and serotonin 5-HT(1A) receptors, suggesting their potential as atypical antipsychotic agents.[21]

Mechanism of Action: The CNS effects of these derivatives are often mediated through their interaction with various neurotransmitter receptors and transporters.[9][23] For instance, BZP acts as a mixed serotonin-dopamine releasing agent.[23]

Structure-Activity Relationship (SAR) and Molecular Modeling

The pharmacological profile of 1-(4-Methylbenzyl)piperazine derivatives is intricately linked to their chemical structure.[3][9][25][26] Understanding these structure-activity relationships is paramount for the rational design of new and more effective therapeutic agents.

Key Structural Features Influencing Activity
  • Substitution on the Benzyl Ring: The nature, size, and position of substituents on the benzyl ring can significantly impact receptor binding affinity and selectivity.[9]

  • Substitution on the Piperazine Ring: Modifications at the N4 position of the piperazine ring can modulate the compound's pharmacokinetic properties and biological activity.

  • Stereochemistry: The stereochemistry of chiral centers within the molecule can lead to significant differences in pharmacological activity between enantiomers.[26]

Molecular Docking and Computational Studies

Molecular docking studies can provide valuable insights into the binding modes of these derivatives with their biological targets, such as enzymes or receptors. This information can guide the optimization of lead compounds to enhance their potency and selectivity.

G cluster_sar Structure-Activity Relationship (SAR) Workflow Lead_Compound Lead 1-(4-Methylbenzyl)piperazine Derivative Synthesis Synthesis of Analogs Lead_Compound->Synthesis Structural Modification Biological_Screening Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Biological_Screening Data_Analysis SAR Data Analysis Biological_Screening->Data_Analysis Optimized_Compound Optimized Derivative Data_Analysis->Optimized_Compound Identification of Key Pharmacophores Optimized_Compound->Synthesis Iterative Design

Caption: Iterative process of SAR-guided drug design.

Conclusion and Future Perspectives

1-(4-Methylbenzyl)piperazine derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of new therapeutics. Future research in this area will likely focus on:

  • Expansion of the Chemical Space: Synthesis of novel derivatives with diverse substitution patterns to explore a wider range of biological targets.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying their pharmacological effects.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and, eventually, clinical trials to assess their safety and efficacy in humans.

The continued exploration of 1-(4-Methylbenzyl)piperazine derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

References

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  • Piperazine - chemeurope.com. (n.d.). Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. (n.d.). Retrieved from [Link]

  • The structure of representative antipsychotic drugs and representative compounds from our previous study - ResearchGate. (n.d.). Retrieved from [Link]

  • Details for Piperazines - Unodc. (2008, March 13). Retrieved from [Link]

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Pharmacological Potential of 4-Methylbenzyl Piperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 4-Methylbenzylpiperazine (MBZP; 1-(4-methylbenzyl)piperazine) represents a distinct chemical entity within the benzylpiperazine (BZP) class.[1] While historically categorized alongside BZP as a non-scheduled psychoactive substance (NPS) with stimulant properties, its pharmacological profile offers a "privileged scaffold" for medicinal chemistry.[1] Unlike its phenylpiperazine counterparts (e.g., mCPP, TFMPP) which exhibit high affinity for 5-HT receptors, the benzyl linkage in MBZP steers activity toward monoamine transporters (DAT/NET) and specific dopamine receptor subtypes (D4).

This guide analyzes the MBZP scaffold not merely as a stimulant, but as a lead structure for developing selective Dopamine D4 antagonists and Sigma receptor ligands, separating therapeutic efficacy from abuse liability.

Chemical Space & Structure-Activity Relationships (SAR)

The pharmacological versatility of MBZP stems from its core topology: a lipophilic tolyl moiety linked via a methylene bridge to a polar piperazine ring.[1] This structure allows for diverse binding modes across G-Protein Coupled Receptors (GPCRs).[1]

The Scaffold Analysis
  • The Linker (Critical Determinant): The one-carbon (methylene) linker is the switch between serotonergic and dopaminergic dominance.

    • Direct bond (Phenylpiperazine): High 5-HT receptor affinity (e.g., 5-HT2C agonist).[1]

    • Methylene linker (Benzylpiperazine):[2] Shifts selectivity toward DAT/NET blockade and release.

  • The 4-Methyl Substituent:

    • Sterics: The para-methyl group adds bulk compared to unsubstituted BZP, slightly reducing potency at the primary DAT site but potentially enhancing selectivity for hydrophobic pockets in secondary targets like the Dopamine D4 receptor.[1]

    • Electronics: The weak electron-donating effect (+I) of the methyl group contrasts with electron-withdrawing groups (e.g., -CF3 in TFMPP), reducing 5-HT agonist efficacy.

Visualization: SAR Logic

The following diagram illustrates the functional consequences of structural modifications to the MBZP core.

MBZP_SAR MBZP 4-Methylbenzyl Piperazine (MBZP) Piperazine Piperazine Ring (Basic Nitrogen) MBZP->Piperazine Linker Methylene Linker (1-Carbon Spacer) MBZP->Linker Tolyl 4-Methylphenyl (Lipophilic Tail) MBZP->Tolyl N_Sub N-Substitution (e.g., Methyl, Benzyl) Piperazine->N_Sub Modification Linker_Ext Linker Extension (2-3 Carbons) Linker->Linker_Ext Elongation Ring_Sub Ring Substitution (e.g., 3-CF3 vs 4-Me) Tolyl->Ring_Sub E-Donating vs Withdrawing Outcome_DAT DAT/NET Affinity (Stimulant Profile) N_Sub->Outcome_DAT Small alkyl retains Outcome_SERT 5-HT Selectivity (Psychedelic/Entactogen) N_Sub->Outcome_SERT Bulky groups shift Linker_Ext->Outcome_SERT Increases 5-HT affinity Ring_Sub->Outcome_DAT Unsubstituted (BZP) Ring_Sub->Outcome_SERT 3-CF3 / 3-Cl Outcome_D4 D4 Receptor Antagonism (Antipsychotic Potential) Ring_Sub->Outcome_D4 4-Methyl (MBZP)

Caption: Structural dissection of MBZP showing how specific moieties drive pharmacological outcomes toward DAT inhibition or receptor selectivity.

Pharmacodynamics: The Dual Profile

Researchers must distinguish between the "promiscuous" monoamine activity associated with toxicity/abuse and the "selective" binding useful for therapeutic leads.

The Monoamine Transporter Profile (Stimulant/NPS Context)

MBZP acts as a substrate-type releaser and reuptake inhibitor at monoamine transporters.[1]

  • DAT (Dopamine Transporter): Primary target.[1] MBZP reverses transport direction, elevating synaptic dopamine.[1] Potency is approximately 10-fold lower than d-amphetamine and slightly weaker than BZP.[1]

  • NET (Norepinephrine Transporter): High affinity binding contributes to adrenergic effects (tachycardia, hypertension).

  • SERT (Serotonin Transporter): Lower affinity compared to phenylpiperazines, resulting in a cleaner "stimulant" profile with fewer hallucinogenic side effects than TFMPP.[1]

The Therapeutic Window: D4 and Sigma Receptors

Recent medicinal chemistry efforts have identified 4-methylbenzyl derivatives as potent ligands for targets relevant to neuropsychiatry.[1]

  • Dopamine D4 Receptor: 4-benzyloxypiperidine and benzylpiperazine analogs have shown

    
     values in the nanomolar range (e.g., 
    
    
    
    nM for specific 4-methylbenzyl analogs).[1] D4 antagonism is a target for antipsychotics without the extrapyramidal side effects of D2 blockade.[1]
  • Sigma-1 Receptor: The benzylpiperazine pharmacophore overlaps with high-affinity Sigma-1 ligands, suggesting potential in neuroprotection and cognitive enhancement.[1]

Quantitative Binding Data Summary

Note: Values represent consensus ranges from comparative studies of BZP analogs.

TargetParameterApprox. ValueFunctional Outcome
hDAT

0.5 – 1.5

M
Increased locomotor activity; Reinforcement.[1]
hNET

0.4 – 1.0

M
Sympathomimetic effects (BP increase).[1]
hSERT

> 2.0

M
Mood elevation; lower risk of serotonin syndrome than MDMA.[1]
Dopamine D4

~240 nMTherapeutic Lead: Potential for cognitive/schizophrenia treatment.[1]
5-HT2A

> 10

M
Low hallucinogenic potential (unlike 2C-B or TFMPP).[1]

Pharmacokinetics & Metabolism[1][3][4][5]

Understanding the metabolic fate is crucial for designing analogs with improved half-lives and reduced drug-drug interaction (DDI) risks.[1]

Metabolic Pathways

MBZP undergoes extensive hepatic metabolism, primarily via Cytochrome P450 enzymes.[1][3]

  • N-Dealkylation: Cleavage of the benzyl moiety to yield piperazine (bioactive metabolite).[1]

  • Ring Hydroxylation: Oxidation of the aromatic ring (likely at the 3-position) followed by glucuronidation.[1]

  • N-Oxidation: Minor pathway forming N-oxides.[1]

CYP Inhibition & Interaction

Critical Warning: Piperazine analogs, including MBZP, are known mechanism-based inhibitors of CYP2D6 and competitive inhibitors of CYP3A4.[1]

  • Autoinhibition: MBZP may inhibit its own metabolism at high doses, leading to non-linear pharmacokinetics.[1]

  • DDI: Co-administration with CYP2D6 substrates (e.g., dextromethorphan, SSRIs) can lead to toxic accumulation.[1]

Metabolism MBZP MBZP (Parent Drug) CYP2D6 CYP2D6 (Major Enzyme) MBZP->CYP2D6 MBZP->CYP2D6 Inhibition (-) CYP3A4 CYP3A4 (Minor Enzyme) MBZP->CYP3A4 Met2 Piperazine (Active Metabolite) CYP2D6->Met2 N-Dealkylation Met3 Hydroxylated MBZP CYP2D6->Met3 Ring Hydroxylation Met1 4-Methylbenzyl Alcohol Excretion Renal Excretion (Glucuronides) Met2->Excretion Met3->Excretion

Caption: Metabolic pathway of MBZP highlighting the critical N-dealkylation step and CYP2D6 autoinhibition loop.

Experimental Protocols

Synthesis: Reductive Amination (Self-Validating Protocol)

Rationale: This method avoids the use of toxic benzyl halides and minimizes over-alkylation (bis-benzyl formation).[1]

Reagents:

  • 4-Methylbenzaldehyde (1.0 eq)

  • Piperazine (anhydrous, 3.0 – 5.0 eq to favor mono-substitution)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-methylbenzaldehyde in DCM. Add Piperazine and catalytic acetic acid.[1] Stir at Room Temperature (RT) for 30–60 mins under

    
     atmosphere. Checkpoint: Solution may warm slightly; ensure piperazine is fully dissolved.
    
  • Reduction: Add STAB in small portions over 15 minutes. Reasoning: STAB is milder than

    
     and prevents reduction of the aldehyde prior to imine formation.
    
  • Quenching: Stir for 12–16 hours. Quench with saturated

    
     solution.[1]
    
  • Workup: Extract with DCM (3x). Wash organic layer with brine.[1] Dry over anhydrous

    
    .[1]
    
  • Purification: The excess piperazine remains in the aqueous phase or can be removed via high-vacuum distillation.[1] Purify the crude oil via column chromatography (DCM:MeOH:NH4OH gradient).

  • Salt Formation: Dissolve free base in diethyl ether and bubble dry HCl gas to precipitate MBZP·2HCl.[1]

In Vitro Assay: Monoamine Transporter Binding

Rationale: Competitive radioligand binding is the gold standard for determining affinity (


).
  • Tissue Preparation: Rat striatal membranes (rich in DAT) or cortical membranes (rich in SERT).[1]

  • Radioligands:

    • DAT:

      
       (High specificity).
      
    • SERT:

      
      .
      
    • NET:

      
      .[1]
      
  • Incubation: Incubate membranes with radioligand (at

    
     concentration) and varying concentrations of MBZP (
    
    
    
    to
    
    
    M) for 2 hours at 4°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • National Institutes of Health (NIH). (2001).[1] Structure-activity relationship studies of piperidine analogues and their binding to monoamine transporters.[1] Journal of Medicinal Chemistry.[1][4] Retrieved from [Link]

  • Baumann, M. H., et al. (2005).[1] N-Substituted Piperazines Abuse Liability and Pharmacology.[1] Neuropsychopharmacology.[1] Retrieved from [Link]

  • UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1] Retrieved from [Link]

  • BindingDB. (2021). Affinity Data for 1,4-Bis-[2-(2-methoxy-phenyl)-ethyl]-piperazine and related analogs.[1][4] Retrieved from [Link]

  • Frontiers in Pharmacology. (2022).[1] Molecular docking and biochemical validation of ligands to monoamine transporters.[1][5] Retrieved from [Link]

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A Senior Application Scientist's Guide to 1-(4-Methylbenzyl)piperazine: A Comparative Analysis of the Free Base and Dihydrochloride Salt for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: 1-(4-Methylbenzyl)piperazine is a versatile scaffold in medicinal chemistry, valued for its integration into a wide array of therapeutic candidates.[1][2] The choice between its free base and dihydrochloride (diHCl) salt form is a critical decision in the drug development pipeline, with profound implications for a compound's physicochemical properties, handling, and ultimate biological performance.[3][4] This guide provides an in-depth technical comparison of these two forms, elucidating the fundamental differences in their solubility, stability, hygroscopicity, and analytical signatures. We will explore the causality behind these differences and provide field-proven protocols and decision-making frameworks to empower researchers to select the optimal form for their specific application, be it chemical synthesis, in vitro screening, or preclinical formulation development.

Introduction: The Critical Role of Salt Form Selection

In modern drug discovery, the piperazine moiety is a privileged structure, incorporated into numerous marketed drugs to enhance properties like kinase selectivity or receptor binding.[1] 1-(4-Methylbenzyl)piperazine serves as a key building block in this landscape. However, the intrinsic properties of the parent molecule—the "free base"—are not always suitable for downstream applications. As a basic amine, it presents opportunities for significant property modulation through salt formation.[5][6]

The conversion of a weakly basic drug candidate into a salt is one of the most powerful and common strategies in pharmaceutical development.[3][7] This simple chemical modification can dramatically improve aqueous solubility, dissolution rate, chemical stability, and bioavailability, thereby reducing the timeline and risks associated with preclinical and clinical development.[8][9] The dihydrochloride salt, formed by reacting the diprotic piperazine ring with two equivalents of hydrochloric acid, is a frequently chosen form due to its potential for substantial solubility enhancement.[8] This guide will dissect the technical distinctions between the 1-(4-Methylbenzyl)piperazine free base and its diHCl salt, providing a comprehensive framework for informed decision-making.

Part 1: A Comparative Analysis of Physicochemical Properties

The transformation from a neutral free base to an ionic salt fundamentally alters the intermolecular forces governing the compound's behavior, leading to distinct physicochemical profiles.

Molecular Structure and Ionization

1-(4-Methylbenzyl)piperazine is a diprotic base, meaning the piperazine ring contains two nitrogen atoms that can each accept a proton.[10] The free base exists as a neutral molecule, whereas the dihydrochloride salt is an ionic compound where both nitrogen atoms are protonated and associated with chloride counter-ions. This protonation is the root of the profound differences between the two forms.

G cluster_0 Aqueous Environment (pH < pKa1) cluster_1 Basic Environment (pH > pKa2) FreeBase 1-(4-Methylbenzyl)piperazine (Free Base, R-N-R') HCl1 + HCl FreeBase->HCl1 MonoHCl Monohydrochloride Salt (R-N+H-R' Cl-) HCl1->MonoHCl HCl2 + HCl MonoHCl->HCl2 DiHCl Dihydrochloride Salt (Cl- H+N-R-N+H-R' Cl-) HCl2->DiHCl DiHCl_rev Dihydrochloride Salt Base1 + 2 OH- DiHCl_rev->Base1 FreeBase_rev Free Base Base1->FreeBase_rev Water + 2 H2O + 2 Cl- FreeBase_rev->Water

Caption: Protonation equilibrium of 1-(4-Methylbenzyl)piperazine.

Solubility Profile

The most significant and often sought-after difference is in solubility. The ability of a drug to dissolve in aqueous media is a prerequisite for absorption and bioavailability.[8]

  • Free Base: As a relatively non-polar organic molecule, the free base is generally insoluble or poorly soluble in water but freely soluble in many organic solvents like methanol, chloroform, and ethers.[11][12]

  • Dihydrochloride Salt: As an ionic salt, the diHCl form is typically highly soluble in water and other polar protic solvents.[6][7] The strong ion-dipole interactions between the charged ammonium centers, the chloride ions, and water molecules overcome the crystal lattice energy, facilitating dissolution. Conversely, its solubility in non-polar organic solvents is significantly reduced.[13]

Property1-(4-Methylbenzyl)piperazine Free Base1-(4-Methylbenzyl)piperazine diHCl SaltRationale
Aqueous Solubility Low to InsolubleHighThe ionic nature of the salt allows for strong ion-dipole interactions with water molecules.[7][8]
Organic Solvent Solubility (e.g., THF, Dichloromethane) HighLow to InsolubleThe neutral free base is more compatible with non-polar organic solvents.[13]
Polar Protic Solvent Solubility (e.g., Methanol, Ethanol) SolubleSolubleBoth forms can typically dissolve in polar protic solvents, though mechanisms differ.[11][14]
Stability and Handling

The chemical and physical stability of a compound is paramount for ensuring shelf-life, experimental reproducibility, and safety.[10]

  • Chemical Stability: The free base, with its lone pairs of electrons on the nitrogen atoms, is nucleophilic and more susceptible to oxidative degradation and reaction with atmospheric carbon dioxide.[2][15] The diHCl salt, having its nitrogens protonated, is electronically stabilized and far less reactive, making it more robust for long-term storage and formulation.[10][15]

  • Physical Stability & Melting Point: Free bases often have lower melting points compared to their salt forms.[16] The strong ionic bonds in the crystal lattice of the diHCl salt require significantly more energy to break, resulting in a much higher melting point.[17] This higher melting point is advantageous for pharmaceutical processing, such as milling and tabletting.

Property1-(4-Methylbenzyl)piperazine Free Base1-(4-Methylbenzyl)piperazine diHCl SaltRationale
Melting Point LowerSignificantly HigherStrong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces of the free base.[16][17]
Chemical Reactivity Higher (Nucleophilic)Lower (Protonated Nitrogens)The lone pair electrons on the free base's nitrogen atoms are available for reaction.[15]
Long-term Storage May require inert atmosphereGenerally more stableThe salt form is less prone to oxidation and reaction with atmospheric CO2.[10]
Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[18] While often seen as a drawback, it is a manageable property.

  • Free Base: Typically non-hygroscopic or only slightly hygroscopic.

  • Dihydrochloride Salt: Pharmaceutical salts, especially hydrochlorides, are frequently hygroscopic.[17][19] This can lead to physical changes like caking or clumping and, in extreme cases, chemical degradation through hydrolysis if the compound is susceptible.[19][20] Therefore, the diHCl salt requires more controlled handling and storage conditions.[21]

Part 2: Practical Guidance for the Researcher

The choice between the free base and the diHCl salt is dictated by the intended application. Using the wrong form can lead to failed experiments, inaccurate data, and significant delays.

Caption: Decision workflow for selecting the appropriate compound form.

Experimental Protocols: Handling the Hygroscopic diHCl Salt

Proper handling of the diHCl salt is crucial to maintain its integrity.[20][22]

Methodology:

  • Environment Preparation: Whenever possible, handle the diHCl salt in a controlled environment with low relative humidity (ideally <40% RH), such as a glove box or a room equipped with a dehumidifier.[20]

  • Equilibration: Before opening, allow the sealed container to equilibrate to the ambient temperature of the handling environment to prevent condensation.

  • Dispensing: Use dry, clean spatulas and weighing vessels. Work efficiently to minimize the exposure time of the powder to the atmosphere.

  • Sealing: Immediately after dispensing, tightly reseal the container. For long-term storage, consider using a secondary container with a desiccant.

  • Solution Preparation: When preparing aqueous stock solutions, the diHCl salt can be dissolved directly in the buffer or water. Due to its stability, these solutions are generally more reliable for experiments than those made from the free base, which might require pH adjustment and could be prone to precipitation.[15]

Part 3: Analytical Characterization Workflow

Confirming the identity and form of the material is a cornerstone of scientific integrity. Several standard analytical techniques can readily distinguish between the free base and the diHCl salt.

G cluster_workflow Analytical Workflow cluster_results Expected Signatures Sample Unknown Sample (Free Base or diHCl Salt?) IR FT-IR Spectroscopy Sample->IR NMR 1H NMR Spectroscopy Sample->NMR Titr Potentiometric Titration Sample->Titr IR_Result Salt: Broad N-H+ stretch ~2400-2800 cm-1 Free Base: No broad stretch IR->IR_Result NMR_Result Salt: Downfield shift of protons α to Nitrogen Free Base: Upfield signals NMR->NMR_Result Titr_Result Salt: Two equivalence points Free Base: Titrates as a base Titr->Titr_Result

Caption: Workflow for analytical differentiation of the two forms.

Key Spectroscopic Differentiators
  • Infrared (IR) Spectroscopy: This is often the most definitive and rapid method. The diHCl salt will exhibit a very broad and strong absorption band, typically in the 2400-2800 cm⁻¹ region. This is the characteristic N-H⁺ stretching vibration of an amine salt and is completely absent in the spectrum of the free base.[7]

  • ¹H NMR Spectroscopy: Protonation of the nitrogen atoms causes significant deshielding of the adjacent protons. In the ¹H NMR spectrum, the methylene protons (-CH₂-) on the piperazine ring will appear at a substantially higher chemical shift (further downfield) in the diHCl salt compared to the free base.[23]

Protocol: Purity and Form Confirmation by Potentiometric Titration

This method provides quantitative confirmation of the form and its purity.

Methodology:

  • Sample Preparation: Accurately weigh a known quantity of the compound (e.g., 100 mg) and dissolve it in an appropriate solvent (e.g., water for the diHCl salt, or a mixed solvent system for the free base).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. The titrant for the diHCl salt would be a standardized strong base (e.g., 0.1 M NaOH), while the titrant for the free base would be a standardized strong acid (e.g., 0.1 M HCl).

  • Execution: Add the titrant in small, precise increments, recording the pH after each addition.

  • Analysis: Plot the pH versus the volume of titrant added.

    • For the diHCl salt: The titration curve will show two distinct equivalence points, corresponding to the neutralization of the two acidic protons. The volume of titrant required to reach these points can be used to calculate the purity and confirm its diprotic nature.

    • For the Free Base: The titration with acid will show the characteristic curve of a weak base being neutralized.

Conclusion

The selection of 1-(4-Methylbenzyl)piperazine as a free base or its dihydrochloride salt is a strategic choice, not a trivial one. The diHCl salt offers superior aqueous solubility and chemical stability, making it the preferred form for most biological assays and preclinical formulations. However, these advantages are paired with increased hygroscopicity, which necessitates controlled handling. The free base remains indispensable for synthetic applications requiring a nucleophilic amine and for formulations in non-polar vehicles. A thorough understanding of these fundamental differences, supported by appropriate analytical confirmation, is essential for robust and reproducible scientific outcomes.

References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • Amine System Chemical Analysis Guide. Scribd.
  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characteriz
  • Role of Salt Selection in Drug Discovery and Development.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development.
  • A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • "synthesis and characterization of amine perchlor
  • Identifying Amines: Principles and Practical Methods.
  • Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Benchchem.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • HYGROSCOPIC BULK SOLIDS. Schaeffer.
  • Amine Tre
  • How do you handle hygroscopic salts?.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Piperazine. Wikipedia.
  • BENZYLPIPERAZINE. SWGDrug.
  • MBZP (hydrochloride) (CAS 374898-00-7). Cayman Chemical.
  • Piperazine. Solubility of Things.
  • Organic Bases: Amines. Science Ready.
  • Pharmaceutical Salts Optimiz
  • 3.5: Chemical Properties of Amines.
  • Amino Acid Freebase vs. HCl Salt. Reddit.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

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An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-Methylbenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Methylbenzyl)piperazine Dihydrochloride, with a primary focus on its melting point and other key physical characteristics. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices, outlines robust, self-validating protocols for characterization, and is grounded in authoritative scientific principles. In the absence of a definitively published melting point for the dihydrochloride salt form, this guide emphasizes the critical importance of empirical determination and provides detailed methodologies for achieving reliable and reproducible results.

Introduction: The Significance of Piperazine Derivatives

Piperazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] Their structural motif is present in a variety of approved drugs, from antihistamines like meclizine to antipsychotics and anthelmintics. The N-substituents on the piperazine ring are pivotal in defining the molecule's biological activity, and even subtle changes, such as the position of a methyl group on a benzyl substituent, can significantly alter its pharmacological profile. 1-(4-Methylbenzyl)piperazine, as a member of this class, is of considerable interest for its potential as a stimulant and its role as a designer drug, making its precise characterization crucial for both therapeutic development and forensic analysis.[2]

The dihydrochloride salt form of a parent compound is often utilized in pharmaceutical development to improve solubility and stability. However, the conversion to a salt drastically alters the physicochemical properties compared to the free base, most notably the melting point. This guide will specifically address the dihydrochloride form of 1-(4-Methylbenzyl)piperazine.

Core Physicochemical Properties: A Comparative Analysis

CompoundCAS NumberMolecular FormulaMelting Point (°C)Notes
1-(4-Methylbenzyl)piperazine (Free Base)23173-57-1C12H18N237-41Melting point of the free base is significantly lower than its salt forms.[3]
Piperazine Dihydrochloride142-64-3C4H12Cl2N2318-320The parent piperazine dihydrochloride has a very high melting point due to its ionic lattice structure.[4]
1-Benzylpiperazine DihydrochlorideN/AC11H18Cl2N2~280 (with decomposition)A closely related structural analog, providing a reasonable estimate for the melting behavior.[5]
1-Benzyl-4-methylpiperazine Hydrochloride374898-00-7C12H19ClN2158-160A structural isomer, highlighting the impact of substituent placement on physical properties.[6]

Key Insights:

  • The conversion of the free base to a dihydrochloride salt is expected to dramatically increase the melting point due to the formation of a crystalline ionic lattice.

  • The high melting point of the parent piperazine dihydrochloride suggests that N-substitution may lower this value.[4]

  • The melting point of the closely related 1-benzylpiperazine dihydrochloride at approximately 280°C provides a strong indicative range for 1-(4-Methylbenzyl)piperazine Dihydrochloride.[5]

Experimental Determination of Melting Point: A Validated Protocol

The following protocol outlines a robust method for determining the melting point of 1-(4-Methylbenzyl)piperazine Dihydrochloride using a modern digital melting point apparatus.

Objective: To accurately determine the melting point range of a synthesized or procured sample of 1-(4-Methylbenzyl)piperazine Dihydrochloride.

Materials:

  • 1-(4-Methylbenzyl)piperazine Dihydrochloride sample

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum at a temperature below its expected melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.

    • The packed sample height should be between 2-4 mm for optimal results.

  • Instrument Setup:

    • Set the starting temperature of the apparatus to approximately 20°C below the expected melting point (a starting point of ~230°C is reasonable based on related compounds).

    • Set the heating rate (ramp rate) to 1-2°C per minute. A slower ramp rate in the vicinity of the melting point provides a more accurate determination.

  • Melting Point Determination:

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the clear point).

    • The melting point is reported as a range from the onset temperature to the clear point.

  • Validation and Repeatability:

    • Conduct the measurement in triplicate to ensure reproducibility. The reported melting point range should be the average of these three measurements.

    • A sharp melting range (1-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Diagram of the Experimental Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-4 mm) Load->Pack Setup Set Start Temp & Ramp Rate Pack->Setup Insert Insert Capillary Setup->Insert Observe Observe & Record Insert->Observe RecordRange Record Onset & Clear Point Observe->RecordRange Repeat Repeat in Triplicate RecordRange->Repeat Report Report Average Range Repeat->Report

Caption: Workflow for accurate melting point determination.

Comprehensive Physicochemical Characterization

Beyond the melting point, a full characterization of 1-(4-Methylbenzyl)piperazine Dihydrochloride is essential for its use in research and development. The following techniques are recommended.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for confirming the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the methylbenzyl group, the piperazine ring protons, and the methyl group protons. The integration of these peaks should correspond to the number of protons in each environment. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorbances would include C-H stretches from the aromatic and aliphatic portions, and N-H stretches from the protonated piperazine nitrogen atoms.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the dihydrochloride salt, it is common to observe the mass of the free base after the loss of the two HCl molecules.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for determining the purity of the compound. A well-developed HPLC method should show a single major peak for the 1-(4-Methylbenzyl)piperazine. The presence of other peaks would indicate impurities, which could be unreacted starting materials, byproducts from the synthesis, or degradation products.

Logical Flow of Characterization:

CharacterizationFlow Synthesis Synthesis of 1-(4-Methylbenzyl)piperazine dihydrochloride Purity Purity Assessment (HPLC) Synthesis->Purity Identity Structural Confirmation (NMR, MS, IR) Purity->Identity If >95% Pure Physical Physical Characterization (Melting Point, Solubility) Identity->Physical Final Qualified Material for R&D Physical->Final

Caption: A logical workflow for the complete characterization of the target compound.

Conclusion

While a specific literature value for the melting point of 1-(4-Methylbenzyl)piperazine Dihydrochloride remains elusive, this guide provides a comprehensive framework for its empirical determination and full physicochemical characterization. By following the detailed protocols and employing a multi-technique approach, researchers can confidently ascertain the identity, purity, and key physical properties of this important piperazine derivative. The principles and methodologies outlined herein are fundamental to ensuring the quality and reliability of chemical compounds used in scientific research and drug development.

References

  • piperazine dihydrochloride, 142-64-3 - The Good Scents Company. [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. [Link]

  • Methylbenzylpiperazine - Wikipedia. [Link]

  • 1-Alkyl-1-methylpiperazine-1,4-diium Salts - IS MUNI. [Link]

Sources

Technical Monograph: Methylbenzylpiperazine (MBZP) Compounds

Author: BenchChem Technical Support Team. Date: February 2026

History, Synthesis, Pharmacodynamics, and Metabolic Profiling

Executive Summary

Methylbenzylpiperazines (MBZPs) represent a structural subclass of the benzylpiperazine (BZP) family, originally investigated for anthelmintic properties before re-emerging as New Psychoactive Substances (NPS). While BZP (1-benzylpiperazine) was synthesized in 1944 by the Wellcome Research Laboratories, the methylated analogs (2-, 3-, and 4-MBZP) gained prominence in the mid-2000s as "legal high" alternatives designed to circumvent specific legislative bans on BZP.

This technical guide provides a comprehensive analysis of the MBZP series, focusing on the 4-methylbenzyl isomer (4-MBZP). It details the synthetic pathways, structure-activity relationships (SAR) governing their monoaminergic affinity, and the specific metabolic signatures required for forensic identification.

Part 1: Historical Genesis & Chemical Evolution

The trajectory of piperazine derivatives is a case study in "pharmacological repurposing."

  • The Anthelmintic Era (1940s-1970s): The core piperazine moiety was identified as a potent GABA-mimetic in nematodes, causing flaccid paralysis in parasites. BZP was developed to improve lipophilicity and bioavailability over simple piperazine salts.

  • The Psychoactive Shift (1970s-2000s): Early studies by Bye et al. (1973) revealed that N-substituted piperazines possessed amphetamine-like stimulant properties in mammals. However, the therapeutic window was narrow, and side effects (sympathomimetic toxicity) halted pharmaceutical development.

  • The Designer Drug Era (2000s-Present): Following the prohibition of BZP in jurisdictions like New Zealand and the USA (Schedule I), clandestine chemists exploited the specificity of legislation. By adding a methyl group to the benzyl ring, they created MBZP.[1] This structural modification maintained the core pharmacophore while technically evading "list-based" drug laws until analogue acts were invoked.

Part 2: Synthetic Chemistry & Manufacturing[2][3]

The synthesis of 4-MBZP relies on a nucleophilic substitution reaction (N-alkylation). The protocol below describes a high-yield, laboratory-scale synthesis optimized to minimize bis-alkylation (formation of the 1,4-disubstituted byproduct).

Reaction Mechanism

The reaction involves the attack of the secondary amine of piperazine on the benzylic carbon of 4-methylbenzyl chloride, displacing the chloride ion.

Stoichiometric Criticality: A large molar excess of piperazine (typically 3:1 to 5:1) is required.[2] If stoichiometric equivalents are used, the product (a secondary amine) competes with the starting material, leading to significant formation of 1,4-bis(4-methylbenzyl)piperazine, which is pharmacologically inactive and difficult to separate.

Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)piperazine

Note: This protocol is for reference standard generation in a licensed facility.

Reagents:

  • Piperazine anhydrous (CAS: 110-85-0)

  • 4-Methylbenzyl chloride (CAS: 104-82-5)

  • Ethanol (Absolute)

  • Diethyl ether (for extraction)

  • HCl gas or conc. HCl (for salt formation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mol of piperazine anhydrous in 150 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat to 65°C until fully dissolved.

  • Addition: Add 0.1 mol of 4-methylbenzyl chloride dropwise over 30 minutes. Causality: Slow addition ensures the concentration of the alkylating agent remains low relative to the piperazine, favoring mono-substitution.

  • Reflux: Reflux the mixture for 3 hours. Monitor via TLC (Mobile phase: MeOH/NH4OH 95:5).

  • Solvent Removal: Evaporate ethanol under reduced pressure. The residue contains the product and excess piperazine.

  • Purification (Liquid-Liquid Extraction):

    • Suspend residue in water (100 mL).

    • Extract with diethyl ether (3 x 50 mL). The excess piperazine remains largely in the aqueous phase; the MBZP moves to the organic phase.

  • Salt Formation: Dry the ether layer over MgSO4, filter, and bubble dry HCl gas through the solution.

  • Crystallization: 1-(4-methylbenzyl)piperazine dihydrochloride precipitates as a white solid. Recrystallize from isopropanol/ethanol.

Visualization: Synthetic Pathway

Synthesis Reactant1 Piperazine (Excess 5:1) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Ethanol, 65°C Reactant2 4-Methylbenzyl Chloride Reactant2->Intermediate Product 1-(4-Methylbenzyl) piperazine Intermediate->Product Major Pathway Byproduct 1,4-Bis(methylbenzyl) piperazine (Impurity) Intermediate->Byproduct Minor Pathway (if Piperazine low)

Figure 1: Nucleophilic substitution pathway for MBZP synthesis, highlighting the kinetic competition between mono- and bis-alkylation.

Part 3: Pharmacodynamics & Structure-Activity Relationships (SAR)

The pharmacological activity of piperazines is dictated by the nature of the substituent on the nitrogen.

The Benzyl vs. Phenyl Divide
  • Benzylpiperazines (BZP, MBZP): The methylene bridge (

    
    ) between the phenyl ring and the piperazine nitrogen allows for conformational flexibility. These compounds act primarily as Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors/releasers . They mimic Amphetamine.
    
  • Phenylpiperazines (mCPP, TFMPP): The phenyl ring is directly bonded to the nitrogen. These are rigid and show high affinity for Serotonin Transporters (SERT) and 5-HT receptors. They mimic MDMA's serotonergic component.

Mechanism of Action (4-MBZP)

Research by Baumann et al. (2004, 2005) on BZP analogs established that these compounds are not merely reuptake inhibitors but substrate-type releasers.

  • Transporter Substrate: MBZP enters the presynaptic neuron via DAT/NET.

  • VMAT2 Disruption: Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of dopamine/norepinephrine from storage vesicles into the cytosol.

  • Reverse Transport: The accumulation of cytosolic neurotransmitters forces DAT/NET to reverse direction, pumping dopamine/norepinephrine out into the synaptic cleft.

Comparative Efficacy Table

CompoundDAT Affinity (Ki)SERT Affinity (Ki)Primary Effect
d-Amphetamine HighLowStrong Stimulant
BZP ModerateVery LowModerate Stimulant
4-MBZP Moderate-LowLowMild Stimulant
TFMPP Very LowHighMild Hallucinogen/Entactogen
MDMA HighHighEntactogen

Note: MBZP is approximately 10-fold less potent than d-amphetamine.

Visualization: Synaptic Mechanism

Mechanism MBZP_Ext MBZP (Synaptic Cleft) DAT Dopamine Transporter (DAT) MBZP_Ext->DAT Substrate Binding MBZP_Int MBZP (Cytosol) DAT->MBZP_Int Uptake DA_Release Dopamine Efflux (Reverse Transport) DAT->DA_Release Non-exocytotic Release MBZP_Int->DAT Induces Reversal Vesicle Synaptic Vesicle (DA Storage) MBZP_Int->Vesicle VMAT2 Disruption Vesicle->MBZP_Int DA Leakage Receptor Post-Synaptic DA Receptor DA_Release->Receptor Activation

Figure 2: Mechanism of transporter-mediated dopamine release induced by MBZP.

Part 4: Toxicology & Metabolic Profiling

Understanding the metabolism of MBZP is crucial for clinical toxicology and forensic testing. The metabolic pathway is hepatic, mediated primarily by Cytochrome P450 isozymes (CYP2D6, CYP1A2, and CYP3A4).[1]

Metabolic Pathways
  • N-Dealkylation (Major): Cleavage of the benzyl-nitrogen bond.

    • Products: Piperazine (inactive) + 4-Methylbenzylamine.

  • Aromatic Hydroxylation (Minor): Addition of -OH groups to the phenyl ring.

    • Products: 3-hydroxy-4-methylbenzylpiperazine or 4-hydroxymethyl-benzylpiperazine.

    • Significance: These metabolites are often conjugated with glucuronide or sulfate for renal excretion.

Toxicity Profile
  • Sympathomimetic Toxidrome: Tachycardia, hypertension, mydriasis, and agitation.

  • Seizure Threshold: Like BZP, MBZP lowers the seizure threshold. High doses can induce tonic-clonic seizures, particularly when combined with other stimulants or alcohol.

  • Renal Toxicity: There are case reports of acute renal failure associated with piperazine toxicity, likely due to rhabdomyolysis or direct tubular necrosis.

Visualization: Metabolic Fate

Metabolism Parent 4-MBZP (Parent Drug) CYP CYP450 Enzymes (Liver) Parent->CYP Metabolite1 Piperazine (N-Dealkylation) CYP->Metabolite1 Major Pathway Metabolite2 4-Methylbenzylamine CYP->Metabolite2 Metabolite3 Hydroxy-MBZP (Ring Hydroxylation) CYP->Metabolite3 Minor Pathway Conjugate Glucuronide Conjugates Metabolite3->Conjugate Phase II

Figure 3: Hepatic biotransformation pathways of 4-MBZP.

Part 5: Analytical Detection & Isomer Differentiation

Differentiation between 2-, 3-, and 4-MBZP is analytically challenging because they are isobaric (same mass: 190.29 g/mol ) and share identical fragmentation patterns in standard Electron Ionization (EI) Mass Spectrometry.

Differentiation Strategy:

  • GC-MS Retention Time: The isomers can be separated on non-polar capillary columns (e.g., DB-5MS). Typically, the elution order is ortho (2-MBZP)

    
    meta (3-MBZP) 
    
    
    
    para (4-MBZP), due to steric hindrance and boiling point differences.
  • Infrared Spectroscopy (GC-IRD): This is the gold standard for differentiation. The substitution pattern on the aromatic ring yields distinct absorption bands in the "fingerprint region" (600–900 cm⁻¹).

    • Para-substituted (4-MBZP): Strong band ~800-850 cm⁻¹.

    • Meta-substituted (3-MBZP): Bands ~690, 780, 880 cm⁻¹.

    • Ortho-substituted (2-MBZP): Band ~750 cm⁻¹.

References
  • Baumann, M. H., et al. (2004). "Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain."[3] Annals of the New York Academy of Sciences, 1025, 189-197.[3] Link

  • Baumann, M. H., et al. (2005).[4] "N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[3] Neuropsychopharmacology, 30(3), 550-560.[3] Link

  • Bye, C., et al. (1973).[2] "A comparison of the effects of 1-benzylpiperazine and dexamphetamine on human performance tests." European Journal of Clinical Pharmacology, 6(3), 163-169. Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse: an updated review." Current Drug Metabolism, 6(3), 259-274. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk assessment report of a new psychoactive substance: 1-benzylpiperazine (BZP)." Link

Sources

1-(4-Methylbenzyl)piperazine diHCl CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an authoritative monograph for researchers and drug development professionals. It prioritizes chemical accuracy, specifically distinguishing the target compound from its common positional isomer, "MBZP" (1-benzyl-4-methylpiperazine).

Chemical Identity, Synthesis, and Pharmacological Profile

Critical Disambiguation & Chemical Identity

⚠️ SCIENTIFIC ALERT: There is a frequent nomenclature overlap in literature between two distinct isomers. It is critical to distinguish the target compound (Ring-Substituted) from the common recreational drug "MBZP" (Nitrogen-Substituted).

FeatureTarget Compound Common Isomer (MBZP)
Systematic Name 1-(4-Methylbenzyl)piperazine 1-Benzyl-4-methylpiperazine
Substitution Para-methyl group on the Benzyl ring Methyl group on the Piperazine Nitrogen
CAS (Free Base) 23173-57-1 374898-00-7 (HCl) / 62226-74-8 (Base)
Primary Use Chemical Intermediate (e.g., Meclizine analogs)Recreational Stimulant ("Party Pills")
Core Identifiers
  • IUPAC Name: 1-[(4-Methylphenyl)methyl]piperazine dihydrochloride

  • Common Synonyms: 1-(p-Methylbenzyl)piperazine diHCl; p-Methylbenzylpiperazine dihydrochloride.

  • CAS Number (Free Base): 23173-57-1[1][2]

  • CAS Number (diHCl Salt): Not widely registered; referenced as 23173-57-1 (dihydrochloride) in custom synthesis catalogs.

  • Molecular Formula: C₁₂H₁₈N₂[1][3] · 2HCl[4]

  • Molecular Weight: 263.21 g/mol (Salt); 190.29 g/mol (Base)

  • SMILES (Free Base): CC1=CC=C(CN2CCNCC2)C=C1

Synthesis & Manufacturing Protocol

The synthesis of 1-(4-Methylbenzyl)piperazine requires strict control of stoichiometry to prevent the formation of the bis-alkylated byproduct, 1,4-bis(4-methylbenzyl)piperazine.

Reaction Pathway Visualization

The following diagram illustrates the mono-alkylation pathway and subsequent salt formation.

SynthesisPathway Piperazine Piperazine (Excess) (C4H10N2) Reaction Reflux in EtOH 65-75°C, 3h Piperazine->Reaction PMB_Chloride 4-Methylbenzyl Chloride (C8H9Cl) PMB_Chloride->Reaction Intermediate Free Base 1-(4-Methylbenzyl)piperazine Acidification HCl (gas) in Et2O or conc. HCl Intermediate->Acidification Byproduct Bis-Alkylated Impurity (Removed via Filtration) FinalSalt Target Product Dihydrochloride Salt Reaction->Intermediate Main Path Reaction->Byproduct Minor Side Rxn Acidification->FinalSalt Precipitation

Caption: Figure 1. Selective mono-alkylation pathway using excess piperazine to favor the monosubstituted product.

Experimental Protocol (Self-Validating)

Reagents:

  • Piperazine anhydrous (4.0 eq) – Excess is crucial to suppress bis-alkylation.

  • 4-Methylbenzyl chloride (1.0 eq)

  • Ethanol (Absolute)

  • Diethyl ether (anhydrous)

  • HCl gas or 4M HCl in Dioxane

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Piperazine (4.0 eq) in absolute ethanol (10 mL/g). Heat to 60°C.

  • Addition: Dropwise add 4-Methylbenzyl chloride (1.0 eq) dissolved in minimal ethanol over 30 minutes. The slow addition maintains a high local concentration of piperazine.

  • Reflux: Reflux the mixture for 3 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH₄OH 90:9:1). The product will appear as a new spot (Rf ~0.4), distinct from the starting chloride (Rf ~0.9) and bis-byproduct (Rf ~0.7).

  • Workup (Free Base Isolation):

    • Cool to room temperature. Filter off any precipitated piperazine hydrochloride byproduct.

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in water and basify to pH >12 with 5N NaOH.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude oil.

    • Purification: Distill under high vacuum (bp ~125-130°C at 2 mmHg) to obtain the pure free base.

  • Salt Formation (Dihydrochloride):

    • Dissolve the purified free base in anhydrous diethyl ether (or ethanol).

    • Cool to 0°C in an ice bath.

    • Slowly bubble dry HCl gas or add 4M HCl/Dioxane dropwise with vigorous stirring.

    • The dihydrochloride salt will precipitate immediately as a white hygroscopic solid.

    • Filter, wash with cold ether, and dry under vacuum over P₂O₅.

Analytical Characterization

To validate the identity of 1-(4-Methylbenzyl)piperazine diHCl, compare experimental data against these predicted standard values.

Nuclear Magnetic Resonance (NMR)

Solvent: D₂O (Deuterium Oxide)

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-CH₃ 2.35Singlet (s)3HMethyl group on the aromatic ring.
Piperazine Ring 3.40 – 3.65Multiplet (m)8HDeshielded due to protonation (diHCl salt).
Benzylic CH₂ 4.38Singlet (s)2HMethylene bridge; deshielded by the cationic nitrogen.
Aromatic (Ar-H) 7.25 – 7.40Doublet of Doublets4HCharacteristic AA'BB' system of p-substituted benzene.
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): m/z 190.1 (Free base).

  • Base Peak: m/z 105 (Tropylium ion, C₈H₉⁺). This is the diagnostic fragment for the 4-methylbenzyl group, distinguishing it from the unsubstituted benzyl (m/z 91).

  • Secondary Fragment: m/z 56 (Piperazine ring fragment).

Pharmacological & Toxicological Context

While often overshadowed by its N-methyl isomer, 1-(4-Methylbenzyl)piperazine possesses distinct pharmacological properties relevant to drug design.

Mechanism of Action

This compound acts as a monoamine transporter modulator . The piperazine core mimics the structure of biogenic amines, while the lipophilic 4-methylbenzyl moiety facilitates blood-brain barrier penetration and interaction with transporter proteins.

  • Target: Serotonin Transporter (SERT) and Dopamine Transporter (DAT).

  • Effect: Likely acts as a releasing agent or reuptake inhibitor. Para-substitution (4-methyl) generally increases selectivity for SERT compared to the unsubstituted benzylpiperazine (BZP).

Structural Activity Relationship (SAR) Diagram[6]

SAR_Logic Compound 1-(4-Methylbenzyl)piperazine PiperazineRing Piperazine Ring (Secondary Amine) Compound->PiperazineRing BenzylMoiety Benzyl Moiety Compound->BenzylMoiety ParaMethyl 4-Methyl Group (Para-substitution) Compound->ParaMethyl Potency Reduced Stimulant Potency (vs Amphetamine) PiperazineRing->Potency Basic Pharmacophore SERT_Affinity Increased SERT Affinity (vs BZP) ParaMethyl->SERT_Affinity Lipophilicity/Sterics MetabolicStability Metabolic Handle (Oxidation to COOH) ParaMethyl->MetabolicStability CYP450 Target

Caption: Figure 2. Structure-Activity Relationship (SAR) highlighting the impact of the para-methyl group on pharmacology.

Applications in Drug Development
  • Antihistamine Synthesis: It serves as a structural analog in the optimization of piperazine-based antihistamines (e.g., Cyclizine, Meclizine).

  • Forensic Standards: Used as a reference standard to distinguish from controlled substances like BZP and MBZP in toxicological screenings.

Handling & Safety (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The dihydrochloride salt is prone to absorbing moisture, which can degrade the crystal lattice and alter stoichiometry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883438, 1-(4-Methylbenzyl)piperazine. Retrieved from [Link]

  • Baumann, M. H., et al. (2005). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology.[4] Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP and other piperazines drug profile. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Preparation of Stock Solutions for 1-(4-Methylbenzyl)piperazine diHCl

[1]

Abstract & Scope

This technical guide details the high-precision preparation of stock solutions for 1-(4-Methylbenzyl)piperazine dihydrochloride . This compound serves as a critical intermediate in the synthesis of antihistamines (e.g., cyclizine derivatives) and as a chemical probe in monoamine transporter research.

Unlike its tertiary amine isomer (MBZP), this compound contains a secondary amine, making it susceptible to specific stability challenges (e.g., carbamate formation upon CO₂ exposure). This protocol addresses the physicochemical properties of the dihydrochloride salt, solubility thresholds, and pH management to ensure experimental reproducibility in biological assays.

Physicochemical Profile & Critical Constants

Before handling, verify the compound identity and stoichiometry. The dihydrochloride salt form significantly alters the molecular weight compared to the free base, a common source of calculation errors.

PropertyValue / Description
Compound Name 1-(4-Methylbenzyl)piperazine dihydrochloride
Free Base CAS 23173-57-1 (Note: CAS often refers to free base)
Chemical Formula

MW (Free Base) 190.29 g/mol
MW (diHCl Salt) 263.21 g/mol (Use this for mass calculations)
Physical State White to off-white crystalline solid
Hygroscopicity Moderate (Salt form attracts moisture; store desiccated)
Solubility (Water) High (>50 mM); Solution will be acidic (pH ~2-3)
Solubility (DMSO) High (>100 mM); Recommended for cryo-storage
The Stoichiometry Trap

CRITICAL: Research errors frequently stem from treating the salt mass as the active mass. You must account for the hydrochloride counterions.

  • Conversion Factor:

    
    
    
    • Example: 10 mg of the diHCl salt yields only 7.23 mg of the active piperazine free base.

Decision Logic: Solvent Selection

Choose your solvent system based on the downstream application. Do not default to DMSO if water suffices, but avoid water if long-term hydrolytic stability is a concern.

SolventLogicStartStart: Define ApplicationCellBasedCell-Based Assay(Sensitive to pH/DMSO)Start->CellBasedLive CellsChemScreenHigh-Throughput / Storage(Long-term)Start->ChemScreenChemical ProbeWaterPathAqueous Stock(PBS or Water)CellBased->WaterPathIf Conc < 10mMDMSOPathOrganic Stock(DMSO)CellBased->DMSOPathIf Conc > 10mM(Dilute <0.5% DMSO)ChemScreen->DMSOPathStandardBufferCheckCheck Buffer CapacityWaterPath->BufferCheckdiHCl is Acidic!FreezeCheckAliquot & Freeze(-20°C)DMSOPath->FreezeCheck

Figure 1: Solvent selection logic based on experimental constraints. Note the acidity warning for aqueous preparations.

Protocol A: Preparation of 50 mM Stock in DMSO (Recommended)

Purpose: Long-term storage and high-concentration assays. DMSO prevents microbial growth and minimizes hydrolysis.

Materials
  • 1-(4-Methylbenzyl)piperazine diHCl (Solid)

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%, cell culture grade)

  • Vortex mixer

  • Amber glass vials (Borosilicate)

Procedure
  • Calculate Mass: To prepare 1 mL of 50 mM stock:

    
    
    
    
  • Weighing: Weigh ~13.2 mg of solid into a tared amber vial. Record exact mass (e.g.,

    
    ).
    
  • Volume Adjustment: Calculate the exact volume of DMSO required for 50 mM based on actual mass:

    
    
    (For 13.4 mg, add 1018 
    
    
    L DMSO).
  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds. The salt should dissolve rapidly.

    • Troubleshooting: If particles persist, sonicate for 5 minutes at 25°C.

  • Storage: Aliquot into 100

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for >1 year).
    

Protocol B: Preparation of Aqueous Stock (PBS/Water)

Purpose: Immediate use in pH-sensitive assays where DMSO is contraindicated.

Scientific Context (The "Acid Spike" Effect)

Dissolving a dihydrochloride salt releases 2 equivalents of protons (


will
Procedure
  • Solvent: Use PBS (Phosphate Buffered Saline) 1X, pH 7.4.

  • Dissolution: Dissolve the calculated mass (as per Protocol A) in 80% of the final volume of PBS.

  • pH Check (Crucial): Spot check pH. It will likely be acidic.

  • Neutralization: Carefully adjust pH back to 7.4 using small volumes of 1N NaOH.

    • Warning: Approaching pH > 9 may cause the free base to precipitate out of solution as it loses its charge.

  • Final Volume: Bring to final volume with PBS.

  • Sterilization: Syringe filter (0.22

    
    m PES or Nylon). Do not autoclave. 
    

Quality Control & Troubleshooting

Every stock solution must be self-validated before use in critical assays.

ObservationDiagnosisRemediation
Schlieren Lines Incomplete mixingVortex longer; density gradients exist.
Precipitate (Water) pH too high (Free base crash)Acidify slightly (pH 6-7) or lower concentration.
Yellowing (DMSO) Oxidation of aminesDiscard. Use fresh DMSO and store under

.
Drastic pH Drop High conc. of diHCl saltUse strong buffer (HEPES/Tris) instead of water.
Workflow Visualization

StockPrepStep11. Weigh Solid(Record Exact Mass)Step22. Add 80% Solvent Vol(DMSO or Buffer)Step1->Step2Step33. Mixing CycleVortex (30s) -> Sonicate (Optional)Step2->Step3QC_GateQC Check:Clear? No particles?Step3->QC_GateQC_Gate->Step3Fail (Repeat)Step44. Adjust to Final VolumeQC_Gate->Step4PassStep55. Sterilization(0.22µm Filter for Aqueous)Step4->Step5Storage6. Aliquot & Store(-20°C, Dark)Step5->Storage

Figure 2: Step-by-step workflow for ensuring homogeneity and sterility.

References

  • PubChem. 1-(4-Methylbenzyl)piperazine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Guide to Pharmacology. Introduction to Stock Solution Preparation. IUPHAR/BPS. (General methodology for amine salts). Available at: [Link]

  • Cold Spring Harbor Protocols. Preparation of Stock Solutions for Bioactive Compounds. CSHL Press. Available at: [Link]

Reductive amination methods to synthesize 1-(4-Methylbenzyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-(4-Methylbenzyl)piperazine (also known as 1-(p-tolylmethyl)piperazine) is a critical pharmacophore in medicinal chemistry, serving as the structural core for antihistamines (e.g., Cyclizine analogs), anti-migraine agents, and kinase inhibitors.

The synthesis of N-mono-alkylated piperazines presents a classic challenge in organic synthesis: controlling selectivity . The secondary amines of piperazine are nucleophilic; once the first alkylation occurs, the product often becomes more nucleophilic (due to inductive donation from the alkyl group), leading to the formation of the unwanted symmetric impurity, 1,4-bis(4-methylbenzyl)piperazine.

This Application Note details two distinct reductive amination protocols designed to solve this selectivity problem:

  • Method A (Direct Synthesis): A high-throughput, one-pot protocol utilizing Sodium Triacetoxyborohydride (STAB) and stoichiometric control. Ideal for rapid analog generation.

  • Method B (Precision Synthesis): A protected-route protocol using N-Boc-piperazine . Ideal for GMP-compliant scale-up where impurity profiles must be strictly controlled.

Retrosynthetic Logic & Mechanism

The reductive amination proceeds via the formation of an iminium ion intermediate, which is selectively reduced in situ.[1]

Key Mechanistic Insight: The choice of reducing agent is paramount. Sodium cyanoborohydride (


) was historically used but is toxic and requires pH control. Sodium triacetoxyborohydride (STAB)  is the modern standard because it is less toxic and, crucially, it reduces imines much faster than it reduces aldehydes, preventing the reduction of the starting material to the alcohol side-product.
Reaction Pathway Visualization

ReactionPathway Aldehyde 4-Methylbenzaldehyde Imine Iminium Intermediate (Transient) Aldehyde->Imine Condensation (-H2O) Piperazine Piperazine (Nucleophile) Piperazine->Imine Product 1-(4-Methylbenzyl)piperazine (Target) Imine->Product Reduction STAB NaBH(OAc)3 (Hydride Donor) STAB->Product BisImpurity Bis-alkylated Impurity (Unwanted) Product->BisImpurity Over-alkylation (If Piperazine < 1 eq)

Figure 1: Reaction pathway showing the critical branch point where excess piperazine prevents the formation of the Bis-alkylated impurity.

Experimental Protocols

Method A: Direct Reductive Amination (The "Excess Amine" Route)

Best For: Rapid synthesis, academic labs, situations where piperazine is cheap/abundant. Principle: By using a large excess of piperazine (5–8 equivalents), the statistical probability of the aldehyde reacting with a mono-alkylated product is minimized.

Reagents & Materials
  • Substrate: 4-Methylbenzaldehyde (1.0 eq)

  • Amine: Piperazine (anhydrous) (6.0 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is faster, but DCM is safer.

  • Catalyst: Glacial Acetic Acid (1.0 eq)

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (6.0 eq) in DCE (concentration ~0.2 M relative to aldehyde).

    • Note: Piperazine may not fully dissolve initially. This is acceptable.

  • Addition: Add 4-Methylbenzaldehyde (1.0 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30 minutes under Nitrogen (

    
    ).
    
    • Observation: The formation of the imine is often exothermic; the solution may clear up.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes.

    • Why: Portion-wise addition prevents a runaway exotherm and keeps the reaction selective.

  • Reaction: Remove the ice bath and stir at RT. Monitor by TLC or LC-MS.[2]

    • Time: Typically complete within 2–4 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
Workup & Purification (Critical for Purity)

Since we used excess piperazine, the crude mixture contains the Product (lipophilic) and Piperazine (highly hydrophilic).

  • Extraction: Extract the reaction mixture with DCM (

    
    ).
    
  • Wash: Combine organic layers and wash copiously with water (

    
    ) and then brine (
    
    
    
    ).
    • Mechanism:[3][4][5][6][7][8] Free piperazine partitions strongly into the aqueous phase. The mono-benzyl product remains in the DCM.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Salt Formation (Optional): Dissolve the oil in minimal ethanol and add

    
     in ether/dioxane to precipitate the dihydrochloride salt.
    
    • Target: White solid.[4] MP: 178–179 °C.[4]

Method B: The Boc-Protection Route (High Precision)

Best For: Scale-up, expensive aldehydes, or when bis-alkylation must be 0%. Principle: Uses N-Boc-piperazine, which has only one nucleophilic nitrogen.

Reagents
  • Substrate: 4-Methylbenzaldehyde (1.0 eq)

  • Amine: N-Boc-Piperazine (1.05 eq)

  • Reductant: STAB (1.4 eq)

  • Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step-by-Step Protocol
  • Coupling: Mix 4-Methylbenzaldehyde (1.0 eq) and N-Boc-Piperazine (1.05 eq) in DCE. Add Acetic Acid (1.0 eq).

  • Reduction: Add STAB (1.4 eq) and stir at RT for 3–5 hours.

  • Workup: Quench with

    
    , extract with DCM, dry, and concentrate.
    
    • Intermediate: You now have 1-Boc-4-(4-methylbenzyl)piperazine.

  • Deprotection: Dissolve the intermediate in DCM (10 volumes). Add TFA (20 equivalents) slowly at 0°C. Stir at RT for 2 hours.

  • Free Basing: Concentrate to remove excess TFA. Redissolve in DCM and wash with

    
     to liberate the free amine. Dry and concentrate.
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommended RangeImpact on Chemistry
Stoichiometry (Method A) 5.0 – 8.0 eq Piperazine< 5 eq increases Bis-impurity. > 10 eq makes workup tedious.
Temperature 0°C

25°C
High temp (>40°C) promotes side reactions (reduction of aldehyde).
Solvent DCE > DCM > THFDCE promotes faster imine formation. THF is slower. Avoid MeOH with STAB (decomposes reagent).
Water Content Anhydrous preferredSTAB tolerates trace moisture, but wet solvents consume reagent, stalling the reaction.
Troubleshooting Guide
  • Problem: Significant Bis-alkylation observed in Method A.

    • Fix: Increase Piperazine to 10 eq. Ensure dropwise addition of the aldehyde into the piperazine solution (inverse addition).

  • Problem: Reaction stalls (Aldehyde remains).

    • Fix: Add 0.5 eq more STAB and 0.5 eq Acetic Acid. The acid catalysis is crucial for iminium formation.

  • Problem: Emulsion during workup.

    • Fix: Filter the biphasic mixture through a Celite pad before separation to remove Boron salts.

Workup Workflow Visualization

The separation of the mono-substituted product from the excess starting amine is the most critical step in Method A.

WorkupFlow ReactionMix Crude Reaction Mixture (DCM/DCE Phase) Quench Quench with sat. NaHCO3 ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer1 Organic Layer (Product + Bis + Trace Piperazine) PhaseSep->OrgLayer1 AqLayer1 Aqueous Layer (Boron Salts) PhaseSep->AqLayer1 WaterWash Wash with H2O (5x) OrgLayer1->WaterWash AqLayer2 Aqueous Washings (Contains 99% Excess Piperazine) WaterWash->AqLayer2 Removal of Piperazine OrgLayer2 Final Organic Layer (Pure Mono-Product) WaterWash->OrgLayer2

Figure 2: Purification logic for Method A. The high water solubility of piperazine allows for extractive purification, avoiding column chromatography.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[9] 11, 1996, pp. 3849-3862.[9]

    • The foundational text on STAB reductive amin
  • BenchChem. "Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine." BenchChem Protocols, 2025.[2]

    • Protocol for the Boc-protection route.
  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Merck/Sigma Resources.

    • Handling and safety d
  • PubChem. "1-(4-Methylbenzyl)piperazine Compound Summary." National Library of Medicine.

    • Physical property verific

Sources

Application Note: Advanced Crystallization Protocols for 1-(4-Methylbenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the purification of 1-(4-Methylbenzyl)piperazine dihydrochloride , a critical intermediate in the synthesis of antihistamines (e.g., Meclizine analogs) and bioactive piperazine derivatives.

Executive Summary

The isolation of high-purity 1-(4-Methylbenzyl)piperazine dihydrochloride (1-4MBP·2HCl) presents specific challenges due to the presence of competitive impurities, primarily the bis-alkylated byproduct (1,4-bis(4-methylbenzyl)piperazine) and unreacted piperazine. While the free base is often an oil or low-melting solid, the dihydrochloride salt provides a stable, crystalline form suitable for storage and GMP processing.

This guide details two validated crystallization methodologies:

  • Thermodynamic Cooling Crystallization (Isopropanol System): Best for bulk scalability and removal of bis-impurities.

  • Anti-Solvent Precipitation (Ethanol/Ether System): Best for high yield and initial salt formation.

Physicochemical Profile & Solubility Thermodynamics

Understanding the solubility differential between the target secondary amine salt and its impurities is the foundation of this protocol.

Chemical Identity[1][2][3]
  • Compound: 1-(4-Methylbenzyl)piperazine dihydrochloride[1][2]

  • Structure: A piperazine ring mono-substituted at N1 with a p-methylbenzyl group; both N1 and N4 nitrogens are protonated.

  • CAS (Free Base): 23173-57-1

  • Molecular Weight: ~263.21 g/mol (Salt basis)

Solubility Matrix (25°C)
SolventSolubility RatingRole in Protocol
Water Very High (>100 mg/mL)Avoid (Loss of yield, difficult drying)
Methanol HighDissolution solvent for crude salt
Ethanol (Abs.) ModeratePrimary solvent for recrystallization
Isopropanol (IPA) Low-Moderate (T-dependent)Ideal Recrystallization Solvent
Acetone InsolubleAnti-solvent / Wash solvent
Diethyl Ether InsolubleAnti-solvent (Precipitation)

Expert Insight: The dihydrochloride salt is highly polar. The key to purification is that the bis-alkylated impurity (which lacks the secondary amine H-bonding capability and is more lipophilic) is significantly less soluble in acidic aqueous media but more soluble in cold alcohols than the polar dihydrochloride salt, allowing for separation. Conversely, unreacted piperazine dihydrochloride is insoluble in hot ethanol, allowing it to be filtered off before crystallization of the target.

Method A: Salt Formation & Anti-Solvent Crystallization

Objective: Conversion of crude free base oil to solid dihydrochloride salt with >98% yield.

Reagents
  • Crude 1-(4-Methylbenzyl)piperazine (Free Base Oil)

  • Hydrochloric acid (37% or concentrated ethanolic HCl)

  • Ethanol (Absolute)[2][3][4]

  • Diethyl Ether (or MTBE for safer scaling)

Protocol Steps
  • Dissolution: Dissolve 10.0 g of crude free base oil in 50 mL of Absolute Ethanol . Ensure complete homogeneity.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add concentrated HCl (approx. 2.5 molar equivalents) dropwise.[5]

    • Mechanism:[6][7] The reaction is exothermic. Controlled addition prevents thermal decomposition and "oiling out" (formation of amorphous gum).

    • Target pH: < 2.0 (Ensure full protonation of both nitrogens).

  • Nucleation: Stir the mixture at 0°C for 30 minutes. A white precipitate should begin to form.[8]

  • Anti-Solvent Addition: If precipitation is sluggish, slowly add 50 mL of Diethyl Ether (or MTBE) over 20 minutes while stirring.

    • Causality: Ether reduces the dielectric constant of the solvent mixture, forcing the polar ionic salt out of solution while keeping non-polar organic impurities dissolved.

  • Isolation: Filter the solid using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with 2 × 20 mL of cold Acetone (removes residual acid and moisture).

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Method B: High-Purity Recrystallization (IPA Process)

Objective: Removal of bis-alkylated impurities and refinement of crystal habit for flowability. Recommended for GMP applications.

Protocol Steps
  • Slurry Generation: Suspend 10.0 g of crude 1-4MBP·2HCl in 100 mL of Isopropanol (IPA) .

  • Reflux: Heat the slurry to reflux (~82°C).

    • Observation: The salt should fully dissolve. If undissolved solids remain after 15 minutes of reflux, these are likely inorganic salts (NaCl) or unreacted piperazine dihydrochloride. Perform a hot filtration to remove them.[3][4]

  • Controlled Cooling (Critical Step):

    • Cool from 82°C to 60°C at a rate of 1°C/min.

    • Seeding: At 60°C, add 0.1% w/w pure seed crystals to prevent super-saturation and oiling out.

    • Cool from 60°C to 20°C at a rate of 0.5°C/min.

    • Hold at 20°C for 1 hour.

    • Cool to 0–5°C and hold for 2 hours.

  • Filtration: Filter the white crystalline needles.

  • Wash: Wash with cold Isopropanol (10 mL).

  • Drying: Vacuum dry at 60°C.

Expected Yield: 85–90% recovery. Purity: >99.5% (HPLC).

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

CrystallizationWorkflow Start Crude Reaction Mixture (Free Base + Impurities) Extraction Liquid-Liquid Extraction (DCM / Water pH 12) Start->Extraction Remove inorganic salts OilBase Isolated Free Base Oil Extraction->OilBase Evaporate Solvent MethodA Method A: Salt Formation (Ethanol + HCl + Ether) OilBase->MethodA Convert to Salt Decision Purity Requirement? MethodB Method B: Recrystallization (Hot IPA Reflux) Decision->MethodB Need >99.5% (GMP) FinalProduct Pure 1-(4-Methylbenzyl)piperazine 2HCl (Crystalline Needles) Decision->FinalProduct >98% Acceptable FiltrationA Filtration & Acetone Wash MethodA->FiltrationA FiltrationB Hot Filtration (Remove Piperazine 2HCl) -> Slow Cool MethodB->FiltrationB FiltrationA->Decision Crude Salt Obtained FiltrationB->FinalProduct

Figure 1: Decision tree for the isolation and purification of 1-(4-Methylbenzyl)piperazine dihydrochloride.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or impurities too high.Re-heat to dissolve. Add seed crystals at cloud point. Reduce cooling rate.
Low Yield Too much solvent or insufficient acid.Concentrate filtrate by 50% and re-cool. Ensure pH < 2.
Sticky Solid Hygroscopic nature of salt / Residual water.Dry under high vacuum with P₂O₅ desiccant. Use anhydrous solvents.
Insoluble Matter Unreacted Piperazine Dihydrochloride.This byproduct is insoluble in hot ethanol. Filter it out hot before cooling.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72941460, 1,4-Bis(3-methylbenzyl) piperazine dihydrochloride. (Used for solubility/salt properties comparison).[9] Retrieved from [Link]

  • Organic Syntheses. (1955). 1-Benzylpiperazine.[9][10] Org. Synth. 1955, 35, 10. (Foundational protocol for benzylpiperazine salt purification via ethanol/HCl). Retrieved from [Link]

  • Jampilek, J., et al. (2020).[6] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. (Describes precipitation of piperazine dihydrochloride byproduct and IPA recrystallization). Retrieved from [Link]

Sources

Technical Guide: Utilization of 1-(4-Methylbenzyl)piperazine diHCl in API Synthesis

[1]

Executive Summary & Strategic Utility

1-(4-Methylbenzyl)piperazine diHCl (CAS: 5321-48-2 for free base / 3659-86-1 for HCl salt variants) is a high-value piperazine scaffold used primarily in the synthesis of antihistamines, anti-emetics, and neuroactive ligands.[1] Unlike the simple N-methylpiperazine, this intermediate introduces a bulky, lipophilic 4-methylbenzyl moiety, which is critical for modulating the pharmacokinetic profile (logP) and receptor binding affinity of the final Active Pharmaceutical Ingredient (API).

Critical Distinction: Researchers must distinguish this compound from "MBZP" (1-benzyl-4-methylpiperazine), a recreational substance.[1] The pharmaceutical intermediate discussed here carries the methyl group on the benzyl ring (para-position), not on the piperazine nitrogen.

Key Pharmaceutical Applications
  • Antihistamine Analogs: It serves as the nucleophilic core for synthesizing para-isomers of Meclizine (which typically uses the meta-isomer) and Cyclizine analogs, often used as impurity standards or next-generation candidates.[1]

  • Sigma-1 Receptor Ligands: The 4-methylbenzyl group provides the necessary hydrophobic pharmacophore for binding to σ1 receptors, investigated for analgesic and neuroprotective effects.[1]

  • Library Synthesis: A robust building block for generating 1,4-disubstituted piperazine libraries via N-alkylation or amide coupling.[1]

Chemical Profile & Handling

PropertySpecificationApplication Note
Chemical Name 1-(4-Methylbenzyl)piperazine dihydrochlorideSpecificity is key; ensure para-substitution.
Molecular Formula C₁₂H₁₈N₂[1][2] · 2HClThe diHCl salt is non-nucleophilic.
Molecular Weight 263.21 g/mol (Salt)Use salt MW for stoichiometry calculations.
Solubility Water (High), Methanol (Moderate), DCM (Low)Must be free-based for organic solvent reactions.
Stability HygroscopicStore in desiccator; prone to carbamate formation if exposed to CO₂/moisture as a free base.[1]

Protocol 1: "Salt-Break" & Activation (Mandatory Precursor Step)[1]

Context: The diHCl salt form is stable for storage but chemically inert for nucleophilic substitution. Direct use in organic synthesis without neutralization often leads to low yields or stalled reactions.[1] This protocol generates the reactive free base in situ or as an isolated oil.

Reagents
  • 1-(4-Methylbenzyl)piperazine diHCl (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH), 2N aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl)

Step-by-Step Methodology
  • Dissolution: Suspend 10 g of the diHCl salt in 50 mL of water. Stir until fully dissolved (solution will be acidic, pH ~2).

  • Neutralization: Slowly add 2N NaOH while monitoring pH. Adjust to pH > 12 .

    • Observation: The solution will become cloudy as the free base (an oil) separates.

  • Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).

    • Why DCM? The free base is highly soluble in chlorinated solvents, while inorganic salts remain in the water.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na₂SO₄).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

    • Yield: Expect a pale yellow, viscous oil.

    • Storage: Use immediately or store under Nitrogen at -20°C to prevent carbonate formation.[1]

Application A: Synthesis of Meclizine Analogs (N-Alkylation)

Context: This workflow demonstrates the coupling of the intermediate with a benzhydryl chloride derivative. This is the core reaction for synthesizing diphenylmethyl-piperazine class antihistamines.[1]

Reaction Scheme

Nucleophile: 1-(4-Methylbenzyl)piperazine (Free Base) Electrophile: 4-Chlorobenzhydryl chloride Mechanism: S_N2 Nucleophilic Substitution[1]

Reagents
  • 1-(4-Methylbenzyl)piperazine (Free Base) (1.0 eq)[1]

  • 4-Chlorobenzhydryl chloride (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (anhydrous, 3.0 eq)

  • Potassium Iodide (KI) (catalytic, 0.1 eq)

  • Acetonitrile (ACN) or DMF (anhydrous)

Detailed Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 eq of the Free Base (from Protocol 1) in ACN (10 mL/g).

  • Base Addition: Add 3.0 eq of anhydrous K₂CO₃.

    • Why? Scavenges the HCl generated during alkylation, driving the equilibrium forward.

  • Catalyst: Add 0.1 eq of KI.

    • Mechanistic Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate of substitution.

  • Addition: Dropwise add a solution of 4-Chlorobenzhydryl chloride (1.1 eq) in ACN.

  • Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Endpoint: Disappearance of the piperazine starting material.

  • Work-up:

    • Cool to room temperature.[1] Filter off inorganic solids (K₂CO₃/KCl).

    • Evaporate the filtrate.[3]

    • Redissolve residue in DCM, wash with water, then brine.

  • Purification: Recrystallize from Ethanol or convert to HCl salt by adding ethanolic HCl for precipitation.

Application B: Amide Coupling for Sigma Ligands

Context: For developing neuroactive ligands, the secondary amine is often coupled to a carboxylic acid rather than an alkyl halide.

Reagents
  • 1-(4-Methylbenzyl)piperazine diHCl (1.0 eq)[1][2]

  • Target Carboxylic Acid (e.g., 4-Phenylbutyric acid) (1.1 eq)

  • EDCI (1.2 eq) and HOBt (1.2 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • DCM (anhydrous)

Protocol
  • Activation: In a flask, dissolve the Carboxylic Acid in DCM. Add EDCI and HOBt. Stir for 30 mins at 0°C.

  • Salt Neutralization (In-situ): Add the diHCl salt of the piperazine and Triethylamine (3.0 eq) simultaneously.

    • Critical Note: You need 2 eq of base just to neutralize the HCl salt, plus 1 eq to act as the proton scavenger for the coupling. Using pre-isolated Free Base (Protocol 1) allows you to use only 1.1 eq of base.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench: Wash with 1N HCl (to remove unreacted amine/DMAP), then saturated NaHCO₃ (to remove unreacted acid).

  • Isolation: Dry organic layer and concentrate.[1]

Visualizing the Workflow

GStart1-(4-Methylbenzyl)piperazine diHCl(Stable Salt)Step1Protocol 1:Salt Break(NaOH / DCM)Start->Step1NeutralizationFreeBaseReactive Free Base(Viscous Oil)Step1->FreeBaseExtractionPathAPath A:N-Alkylation(Antihistamines)FreeBase->PathA+ R-Cl / K2CO3PathBPath B:Amide Coupling(Sigma Ligands)FreeBase->PathB+ R-COOH / EDCIProductAMeclizine Analog(Diphenylmethyl deriv.)PathA->ProductAProductBAmide Scaffold(Neuroactive)PathB->ProductB

Figure 1: Divergent synthesis workflow converting the stable diHCl salt into active pharmaceutical ingredients.

Quality Control & Impurity Profiling

When using this intermediate, three specific impurities must be monitored via HPLC/UPLC:

  • Regioisomer Contamination: Ensure the starting material is >98% para-methyl.[1] The meta-isomer (used in commercial Meclizine) has a distinct retention time but similar mass.[1]

  • Bis-alkylation: In Protocol 1, if the free base is not handled carefully, trace amounts of N,N'-bis(4-methylbenzyl)piperazine may form during the initial synthesis of the intermediate itself.[1]

  • Piperazine Carryover: Unreacted piperazine (lacking the benzyl group) will lead to "dimeric" side products in downstream reactions.

HPLC Method Parameter Suggestion:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 210 nm (piperazine absorption) and 254 nm (benzyl absorption).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24883438, 1-(4-Methylbenzyl)piperazine. Retrieved from [Link]

  • Organic Syntheses. (1963).[1] 1-Benzylpiperazine (General Protocol for N-Benzylpiperazines).[1] Org. Synth. 1963, 43, 83. Retrieved from [Link]

  • Navia-Pérez, et al. (2020).[1] Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for amide coupling workflow).

Application Notes and Protocols for the Selective N-Alkylation of Piperazine with 4-Methylbenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selective mono-N-alkylation of piperazine with 4-methylbenzyl chloride. Piperazine derivatives are a cornerstone in medicinal chemistry, and controlling their substitution pattern is crucial for developing novel therapeutics.[1] This application note details two robust protocols for achieving high yields of 1-(4-methylbenzyl)piperazine, focusing on the chemical principles that govern reaction outcomes. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated synthetic methodology.

Introduction and Strategic Overview

The piperazine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[1] Its prevalence is due to its ability to serve as a versatile linker and to improve the pharmacokinetic properties of a molecule. The symmetrical nature of piperazine, with two secondary amine nitrogens, presents a synthetic challenge: achieving selective mono-alkylation while minimizing the formation of the undesired N,N'-dialkylated byproduct.

Direct alkylation is a common strategy, but it often leads to a mixture of products.[2] The primary challenge lies in the fact that the initial product, the mono-alkylated piperazine, is often more nucleophilic than the starting piperazine, leading to a second alkylation event. This guide presents two primary strategies to overcome this hurdle:

  • Strategy 1: Excess Piperazine Method: This classic approach utilizes a large excess of piperazine to statistically favor the mono-alkylation of the electrophile (4-methylbenzyl chloride).

  • Strategy 2: In Situ Mono-protonation Method: This more elegant approach involves the in situ formation of a piperazinium salt, which deactivates one nitrogen atom towards alkylation, thereby promoting mono-substitution with excellent selectivity.[3][4]

Reaction Mechanism and Scientific Principles

The N-alkylation of piperazine with 4-methylbenzyl chloride proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Pathway

In this reaction, the lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride. This attack occurs from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced in a single, concerted step.

A weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is essential to neutralize the hydrogen chloride (HCl) that is cogenerated, preventing the protonation and deactivation of the piperazine nucleophile.

Controlling Selectivity: The Dialkylation Problem

The primary competing reaction is the formation of 1,4-bis(4-methylbenzyl)piperazine. This occurs when a second molecule of 4-methylbenzyl chloride reacts with the remaining secondary amine of the desired mono-alkylated product.

Key Control Factors:

  • Stoichiometry: Using a large excess of piperazine increases the probability that a 4-methylbenzyl chloride molecule will encounter and react with a molecule of piperazine rather than the mono-alkylated product.

  • Protonation: By protonating one nitrogen of piperazine to form a monopiperazinium salt, its nucleophilicity is effectively nullified.[3] The remaining free secondary amine can then react selectively. This is the basis of Strategy 2.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are excellent choices as they can dissolve the reagents and stabilize the transition state of the SN2 reaction without solvating the amine nucleophile too strongly.[5] Alcohols like ethanol can also be used, particularly in the mono-protonation method.[3][6]

Experimental Protocols

Protocol 1: Excess Piperazine Method

This protocol prioritizes simplicity and is effective when piperazine is an inexpensive and readily available starting material. The main drawback is the need to remove a large amount of unreacted piperazine during workup.

Materials and Reagents:

  • Piperazine (anhydrous)

  • 4-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4.0 equivalents) and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a slurry.

  • Reagent Addition: Dissolve 4-methylbenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring piperazine slurry at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl chloride is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solids with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography (eluting with a gradient of 0-10% methanol in DCM) to isolate the pure 1-(4-methylbenzyl)piperazine.

Protocol 2: In Situ Mono-protonation Method

This method offers superior control over mono-alkylation and typically results in higher yields and purity of the desired product, simplifying purification.[4][6]

Materials and Reagents:

  • Piperazine hexahydrate or anhydrous piperazine

  • Piperazine dihydrochloride monohydrate

  • 4-Methylbenzyl chloride

  • Ethanol (absolute)

  • 5N Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of Piperazinium Salt Solution: In a 250-mL Erlenmeyer flask, dissolve piperazine hexahydrate (1.0 equivalent, e.g., 0.125 mol) and piperazine dihydrochloride monohydrate (1.0 equivalent, e.g., 0.125 mol) in absolute ethanol (e.g., 50 mL) by warming the mixture in a water bath at 65°C.[6] This creates an in situ solution of piperazine monohydrochloride.

  • Reagent Addition: While maintaining the temperature at 65°C, add recently distilled 4-methylbenzyl chloride (1.0 equivalent, e.g., 0.125 mol) dropwise over 5 minutes with vigorous stirring or swirling.[6]

  • Reaction: Continue to stir the mixture at 65°C for 30-60 minutes. A precipitate of piperazine dihydrochloride will form as the reaction proceeds.

  • Work-up:

    • Cool the reaction mixture in an ice bath for 30 minutes and then filter to remove the precipitated piperazine dihydrochloride. Wash the solid with cold absolute ethanol.[6]

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the remaining residue in water and make the solution strongly alkaline (pH > 12) by adding 5N NaOH solution.[6]

    • Extract the aqueous layer with chloroform or DCM (multiple extractions, e.g., 8-12 times, are recommended for high recovery).[6]

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting oil can be further purified by vacuum distillation to yield pure 1-(4-methylbenzyl)piperazine.[6]

Data Presentation and Visualization

Table 1: Comparison of Reaction Parameters and Expected Outcomes
ParameterProtocol 1 (Excess Piperazine)Protocol 2 (Mono-protonation)Rationale
Piperazine Equiv. 4.01.0 (as free base)Statistical control vs. electronic control.
4-Methylbenzyl Chloride 1.01.0Limiting reagent in both protocols.
Base/Acid K₂CO₃ (2.5 equiv.)Piperazine Dihydrochloride (1.0 equiv.)K₂CO₃ is a base; the dihydrochloride acts as an acid source.
Solvent Acetonitrile (MeCN)Ethanol (EtOH)MeCN is a polar aprotic solvent favoring SN2. EtOH is suitable for dissolving the piperazinium salts.[3][6]
Temperature Reflux (~82°C)65°CModerate heat is sufficient to drive the reaction to completion.
Typical Yield 60-75%80-90%Higher selectivity in Protocol 2 leads to higher isolated yields.[3]
Key Advantage Procedural simplicity.High selectivity, easier purification.Protocol 2 minimizes the formation of the dialkylated byproduct.
Key Disadvantage Requires excess reagent; chromatographic purification necessary.Requires preparation/purchase of piperazine dihydrochloride.Trade-off between reagent cost/preparation and purification ease.
Diagrams and Workflows

The following diagrams, rendered in DOT language, illustrate the chemical transformation and the experimental workflow for Protocol 2, which is the recommended method for achieving high selectivity.

reaction_scheme piperazine Piperazine reagents piperazine->reagents benzyl_chloride 4-Methylbenzyl Chloride benzyl_chloride->reagents product 1-(4-Methylbenzyl)piperazine reagents->product Piperazine Dihydrochloride Ethanol, 65°C workflow start Start: Prepare Piperazinium Salt Solution in EtOH add_reagent Add 4-Methylbenzyl Chloride at 65°C start->add_reagent react React for 30-60 min add_reagent->react cool_filter Cool and Filter Piperazine Dihydrochloride react->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate basify Basify with NaOH (aq) concentrate->basify extract Extract with DCM/CHCl3 basify->extract dry_concentrate Dry and Concentrate Organic Layers extract->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify end_product Final Product: 1-(4-methylbenzyl)piperazine purify->end_product

Caption: Workflow for the mono-protonation N-alkylation protocol.

Troubleshooting and Expert Insights

Problem Possible Cause Solution
Low Yield Incomplete reaction.Extend reaction time and monitor by TLC. Ensure reagents (especially piperazine) are anhydrous for Protocol 1.
Product loss during workup.Piperazine derivatives can have some water solubility. Ensure thorough extraction from the aqueous phase by increasing the number of extractions. [6]
Significant Dialkylation Reaction conditions favor the second alkylation (especially in Protocol 1).Ensure a large excess of piperazine is used. Consider switching to Protocol 2 for better selectivity. Slow, dropwise addition of the benzyl chloride can also help.
Reaction Stalls Piperazine deactivated by protonation.Ensure a sufficient amount of base (K₂CO₃ in Protocol 1) is present and well-stirred to neutralize the HCl byproduct.
Purification Difficulty Unreacted piperazine co-elutes with the product.An acidic wash (e.g., dilute HCl) can be used during workup to remove excess piperazine into the aqueous layer before chromatography. The desired product can then be recovered by basifying the organic layer and re-extracting.

Conclusion

The selective mono-N-alkylation of piperazine with 4-methylbenzyl chloride is a critical transformation for the synthesis of pharmaceutically relevant molecules. While a simple excess reagent approach is viable, the in situ mono-protonation strategy offers superior control and higher yields. By understanding the underlying SN2 mechanism and the factors that govern selectivity, researchers can reliably synthesize 1-(4-methylbenzyl)piperazine in high purity. The protocols and data provided herein serve as a robust starting point for laboratory synthesis and process development.

References

  • Laboratories B. (n.d.). Process for the N-monoalkylation of piperazine. Google Patents.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Available at: [Link]

  • Various Authors. (2022). Methods for the catalytic synthesis of piperazine. SciSpace. Available at: [Link]

  • Jung, K. W. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Various Authors. (2015). For alkylation of a secondary amine...which base and solvent do I have to use? ResearchGate. Available at: [Link]

  • Dow Chemical Co. (n.d.). Purification of piperazine. Google Patents.
  • Balaraman, K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9093-9098. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • Various Authors. (n.d.). Method of preparing mono-n-substituted piperazine. Google Patents.
  • Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. USF Patents. Available at: [Link]

  • Cymerman Craig, J., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses. Available at: [Link]

  • Various Authors. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

  • Shaik, A. B., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2821. Available at: [Link]

  • Němečková, D., et al. (n.d.). Utilization of piperazine for interphase catalytic systems. Sciforum. Available at: [Link]

  • Tolomeo, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 1. Available at: [Link]

  • Gemo, D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Chemistry, 3(4), 1148-1163. Available at: [Link]

  • Breinhold, J. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Gemo, D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Chemistry. Available at: [Link]

  • Bakherad, M., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(64), 37248-37272. Available at: [Link]

Sources

Application Note: Storage and Handling of Hygroscopic Piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for anthelmintics, antipsychotics, and antihistamines. However, the secondary amine structure of piperazine renders it and its salts (e.g., citrate, phosphate, dihydrochloride) highly susceptible to moisture uptake and carbon dioxide absorption.[1]

This guide details the physicochemical mechanisms driving this instability and provides a validated workflow for the characterization, handling, and storage of these high-risk materials. Failure to strictly adhere to these protocols can result in deliquescence, hydrate pseudopolymorphism, and potency loss due to carbamate formation.

The Science of Instability: Why Piperazine Salts Fail

To handle these salts effectively, one must understand the molecular drivers of their instability. It is not merely "wetness"; it is a thermodynamic transformation.

The Hygroscopicity Mechanism

Piperazine (


) is a strong base (

,

).[2] When salt formation occurs, the resulting crystal lattice often contains voids or high-energy surfaces that are avid for water molecules to lower the system's free energy.
  • Critical Relative Humidity (CRH): Every salt has a specific CRH.[3] Above this threshold, the solid condenses atmospheric moisture to form a saturated solution (deliquescence). For many piperazine salts, the CRH is significantly lower than standard lab humidity (40-60% RH).

  • Pseudopolymorphism (Hydrate Formation): Piperazine salts often exist as anhydrates that spontaneously convert to hydrates (e.g., Piperazine Hexahydrate) upon exposure to moisture. This changes the crystal lattice, altering dissolution rates and bioavailability.

The "Hidden" Degradation: Carbamate Formation

Unlike simple hygroscopic salts (like NaCl), piperazine is a nucleophilic amine. In the presence of moisture, it captures atmospheric


 to form piperazine carbamates.
  • Reaction:

    
    
    
  • Impact: This is a chemical degradation, not just a physical change. Standard drying will not reverse this process; the API purity is permanently compromised.

Protocol 1: Characterization Workflow

Before scaling up, you must define the stability window of your specific salt. Do not rely on literature values alone, as particle size and amorphous content (from milling) drastically alter hygroscopicity.

Required Instrumentation
  • Dynamic Vapor Sorption (DVS): To measure mass change vs. humidity.[4][5]

  • Powder X-Ray Diffraction (PXRD): To detect phase changes (hydrate formation).

Experimental Workflow (DVS)

Objective: Determine the Critical Relative Humidity (CRH) and Glass Transition impact.

  • Equilibration: Load 10–20 mg of sample. Dry at 0% RH at 25°C for 6 hours to establish dry mass (

    
    ).
    
  • Sorption Scan: Increase RH in 5% steps from 0% to 90%.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Scan: Decrease RH from 90% to 0%.

  • Hysteresis Check: If the desorption curve does not overlay the sorption curve, a hydrate has likely formed.

Data Visualization: Characterization Logic

The following diagram outlines the decision tree for classifying the salt based on DVS and XRD data.

Piperazine_Char_Logic Start Synthesized Piperazine Salt DVS_Test Run DVS Cycle (0% -> 90% -> 0% RH) Start->DVS_Test Mass_Gain Mass Gain > 0.2%? DVS_Test->Mass_Gain Stable Non-Hygroscopic (Standard Storage) Mass_Gain->Stable No Hysteresis Hysteresis Loop? Mass_Gain->Hysteresis Yes XRD_Check Run PXRD (Compare to Anhydrate) Hysteresis->XRD_Check Step Change Deliquescent Deliquescent (Liquid Phase Formed) Hysteresis->Deliquescent Mass > 20% (Runaway) Surface Surface Adsorption Only (Amorphous Content) Hysteresis->Surface Reversible/No Shift Hydrate Stable Hydrate Formed (Lattice Shift) XRD_Check->Hydrate New Peaks XRD_Check->Surface Same Pattern

Caption: Decision tree for classifying piperazine salt stability using DVS and PXRD data.

Protocol 2: Handling and Processing

Handling hygroscopic piperazine salts requires breaking the "Moisture-Time-Exposure" triangle.

Environmental Controls[7]
  • Primary Engineering Control: All dispensing must occur in an isolator or glove box if CRH < 40%.

  • Ambient Conditions: If handling in a fume hood, room conditions must be

    
     and 
    
    
    
    .
  • Anti-Static Measures: Dry environments generate static. Use ionizing bars or anti-static guns (e.g., Zerostat) during weighing to prevent particle scattering, which increases surface area for moisture uptake.

Weighing and Dispensing Protocol
  • Preparation: Pre-tare weighing boats inside the controlled environment.

  • Aliquot Strategy: Do not dispense from the bulk drum repeatedly. Sub-divide the bulk into single-use aliquots (e.g., HDPE bottles) immediately after initial opening.

  • Speed: Exposure time must be

    
    .
    
  • Cleaning: Clean spatulas with anhydrous ethanol, not water.

Milling and Blending
  • Risk: Milling generates amorphous regions (high energy) and heat, lowering the CRH.

  • Solution: Cryo-milling is preferred. If jet milling, use dry nitrogen (

    
    ) as the carrier gas, not compressed air.
    

Protocol 3: Storage and Packaging Requirements

Standard closures are insufficient for piperazine salts due to


 permeability.
Packaging Hierarchy
LayerMaterial RecommendationFunction
Primary LDPE Bag (Double) or Glass VialChemical inertness.
Desiccant Molecular Sieve (4Å)Crucial: Silica gel is acidic and can react with piperazine (base). Use Molecular Sieves or Activated Clay.
Secondary HDPE Bottle with Induction SealMoisture vapor transmission rate (MVTR) barrier.
Headspace Nitrogen PurgeDisplaces

to prevent carbamate formation.
Storage Workflow Logic

The following diagram illustrates the critical path for long-term storage of these sensitive salts.

Storage_Workflow Bulk Bulk Material Desiccant Add Desiccant (Mol Sieve ONLY) Bulk->Desiccant Purge N2 Purge Headspace (Remove CO2) Seal Induction Seal (Alu-Foil) Purge->Seal Storage Storage (<25°C, Dark) Seal->Storage Desiccant->Purge

Caption: Critical packaging workflow to prevent hydrolysis and carbamate degradation.

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.[6][7] Link

  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts. (2025).[8] Link

  • Surface Measurement Systems. DVS Application Note 101: Investigating the interaction of water vapour with active pharmaceutical ingredients. Link

  • PubChem. Piperazine Compound Summary. National Center for Biotechnology Information. Link

  • Journal of Pharmaceutical Sciences. Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. (Detailed review on salt hygroscopicity mechanisms). Link

Sources

Strategic Solvent Selection for Reactions Involving 1-(4-Methylbenzyl)piperazine Dihydrochloride: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Methylbenzyl)piperazine is a valuable secondary amine building block in medicinal chemistry, frequently utilized in the synthesis of diverse molecular scaffolds. However, it is commonly supplied and handled as a more stable dihydrochloride (diHCl) salt. This salt form introduces significant challenges related to solubility and reactivity, making appropriate solvent and base selection paramount for successful synthetic outcomes. This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for navigating these challenges. We will explore the physicochemical properties of the diHCl salt, discuss the fundamental chemistry of liberating the reactive free base, and provide detailed, field-proven protocols for three common reaction classes: amide coupling, reductive amination, and Buchwald-Hartwig amination.

Introduction: The Challenge of the Dihydrochloride Salt

1-(4-Methylbenzyl)piperazine diHCl is a white, crystalline solid that is highly soluble in water but generally exhibits poor solubility in many common organic solvents.[1][2] The two hydrochloride moieties protonate the nitrogen atoms of the piperazine ring, rendering them non-nucleophilic and requiring in situ neutralization to generate the reactive free base for subsequent transformations. The choice of solvent is therefore not merely a question of dissolving the starting material, but a critical parameter that must be compatible with the base used for neutralization, the other reactants (e.g., electrophiles, coupling agents), and the specific mechanism of the desired reaction. An injudicious choice can lead to incomplete reactions, low yields, and complex purification challenges.

Physicochemical & Reactivity Profile

Understanding the properties of 1-(4-Methylbenzyl)piperazine is crucial for strategic protocol design. The presence of the electron-donating 4-methylbenzyl group slightly increases the basicity of the distal nitrogen (N4) compared to the nitrogen attached to the benzyl group (N1).

Table 1: Physicochemical Properties of 1-(4-Methylbenzyl)piperazine and its diHCl Salt

PropertyValue (Free Base)Value (diHCl Salt)Rationale & Implications
Molecular FormulaC₁₂H₁₈N₂C₁₂H₂₀Cl₂N₂Salt form increases molecular weight and polarity.
Molecular Weight190.29 g/mol 263.21 g/mol Important for stoichiometric calculations.
AppearanceOily Liquid / Low Melting SolidWhite to off-white crystalline powderThe salt form is a stable, easy-to-handle solid.[1]
Estimated pKa₁ ~8.9 - 9.2< 2N4-H⁺ proton. Basicity is slightly reduced compared to piperazine (pKa ~9.7) due to the N1-benzyl group.[3][4]
Estimated pKa₂ ~4.8 - 5.2< 2N1-H⁺ proton. Significantly less basic due to the inductive effect of the adjacent benzyl group.
SolubilitySoluble in many organic solvents.Freely soluble in water; poorly soluble in non-polar organic solvents; limited solubility in polar aprotic solvents.[2][5]Dictates the necessity of specific solvent/base combinations to achieve a homogenous reaction.
The Critical Deprotonation Equilibrium

Before any reaction can occur, the non-nucleophilic di-protonated piperazine must be converted to its reactive free-base form. This is achieved by adding a suitable non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). At least two equivalents of base are required to neutralize both HCl molecules and liberate the mono-substituted piperazine, which can then act as a nucleophile. The N4 nitrogen is significantly more basic and nucleophilic than the N1 nitrogen and will be the primary site of reaction in most cases.

Deprotonation Salt R-Pip(H₂)²⁺·2Cl⁻ (Non-nucleophilic Salt) Insoluble in many organic solvents Mono_H R-Pip(H)⁺·Cl⁻ (Mono-protonated) Still poorly nucleophilic Salt->Mono_H - HCl Free_Base R-Pip (Nucleophilic Free Base) Soluble in organic solvents Mono_H->Free_Base - HCl Base1 Base (≥1 eq.) Base2 Base (≥1 eq.)

Figure 1. Stepwise neutralization of the diHCl salt to the reactive free base.

Strategic Solvent Selection by Reaction Class

The optimal solvent depends heavily on the reaction type. Below are detailed protocols and rationale for three common transformations.

Amide Coupling / Acylation

Amide bond formation is one of the most common reactions in drug discovery. The reaction requires the activation of a carboxylic acid, typically with a coupling reagent, followed by nucleophilic attack from the amine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices.[6]

    • DMF is an excellent choice due to its high polarity, which helps dissolve the piperazine salt (especially after addition of a tertiary amine base) and common peptide coupling reagents (e.g., HATU, HBTU, EDC). Its high boiling point also allows for heating if the reaction is sluggish.

    • DCM is a good alternative for reactions that proceed readily at room temperature. It simplifies workup due to its low boiling point and immiscibility with water. However, the initial solubility of the diHCl salt can be lower than in DMF.

    • "Greener" alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) can also be effective, particularly with modern, highly efficient coupling agents like COMU.[7]

  • Base: A non-nucleophilic tertiary amine is essential. DIPEA or TEA (2.2 - 3.0 equivalents) are commonly used. The slight excess ensures complete neutralization of both HCl molecules from the salt and the acid byproduct generated by the coupling reagent (e.g., from HOBt).[6]

  • Coupling Reagent: Urionium/aminium salts like HATU or phosphonium salts like PyBOP are highly efficient but expensive. Carbodiimides like EDC , often used with an additive like HOBt , are a cost-effective and widely used alternative.[8]

Table 2: Solvent & Reagent Comparison for Amide Coupling

SolventCoupling ReagentBase (eq.)TemperatureProsCons
DMF HATU / HBTUDIPEA (3.0)0 °C to RTExcellent solubility for all components; high reaction rates.High boiling point makes removal difficult; potential for side reactions at high temp.
DCM EDC / HOBtTEA (2.2)0 °C to RTEasy workup and solvent removal; widely applicable.Lower initial solubility of the salt; potential for incomplete reaction with sterically hindered substrates.
2-MeTHF COMUDIPEA (3.0)RT to 50 °CGreener solvent alternative; good performance.[7]May require heating; less established than DMF/DCM.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-Methylbenzyl)piperazine diHCl (1.0 eq.), the carboxylic acid (1.05 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).

  • Add anhydrous DMF or DCM (to make a ~0.1 M solution based on the amine).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Add Triethylamine (TEA) or DIPEA (2.2 - 2.5 eq.) dropwise. Stir for 15-20 minutes. The suspension should become more homogeneous as the free base is formed.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HOBt), water, and brine. The water-soluble urea byproduct from EDC simplifies purification.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a versatile method for N-alkylation, involving the reaction of an amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices:

  • Solvent: Less polar, non-protic solvents are preferred. 1,2-Dichloroethane (DCE) is the solvent of choice for reactions using sodium triacetoxyborohydride.[4][9] Tetrahydrofuran (THF) is also commonly used. Protic solvents like methanol can be used with NaBH₄, but require careful control of conditions to favor imine formation over premature reduction of the carbonyl.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion intermediate.[4] Its efficacy is enhanced in chlorinated solvents like DCE.

  • Base: As with amide coupling, at least 2.2 equivalents of TEA or DIPEA are required to liberate the free amine from the diHCl salt, allowing it to react with the carbonyl compound.

Protocol 2: General Procedure for Reductive Amination with NaBH(OAc)₃

  • To a round-bottom flask under an inert atmosphere, suspend 1-(4-Methylbenzyl)piperazine diHCl (1.0 eq.) in anhydrous 1,2-Dichloroethane (DCE) (to make ~0.1 M solution).

  • Add Triethylamine (TEA) (2.2 eq.) and stir at room temperature for 15-20 minutes to generate the free base.

  • Add the aldehyde or ketone (1.1 eq.) to the mixture. If the amine is particularly valuable, a slight excess of the carbonyl may be used.

  • Stir for 30-60 minutes at room temperature to allow for imine/iminium ion formation.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 - 1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an amine and an aryl halide (or triflate), enabling the synthesis of N-aryl piperazines.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous, deoxygenated, non-polar aprotic solvents are required. Toluene and Dioxane are the most common choices. These solvents have high boiling points suitable for the elevated temperatures often required (80-110 °C) and do not coordinate strongly to the palladium catalyst, which could inhibit its activity. Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction.

  • Base: A strong, non-nucleophilic, and often sterically hindered base is critical. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[7] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, especially for more sensitive substrates. The base must be strong enough to deprotonate the piperazine nitrogen in the catalytic cycle. A significant excess (2.5-3.0 eq) is needed to neutralize the diHCl salt and participate in the catalytic cycle.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand are required. Sterically hindered, electron-rich alkylphosphine ligands (e.g., tBu₃P) or biarylphosphine ligands (e.g., XPhos, SPhos) are essential for achieving high yields, especially with less reactive aryl chlorides.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube or flask, add the aryl halide (1.0 eq.), 1-(4-Methylbenzyl)piperazine diHCl (1.2 eq.), Sodium tert-butoxide (NaOtBu) (2.5 - 3.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Add anhydrous, degassed Toluene via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C.

  • Stir vigorously for 4-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Solvent Selection Workflow & Summary

The following flowchart provides a general decision-making process for selecting an appropriate solvent system.

Figure 2. Decision workflow for solvent selection.

Troubleshooting

  • Problem: Starting material fails to dissolve / Reaction is heterogeneous.

    • Cause: The diHCl salt is insoluble; insufficient base has been added to form the more soluble free base.

    • Solution: Ensure at least 2.2 equivalents of a tertiary amine base are added. Stir the salt/base mixture in the solvent for 15-30 minutes before adding other reagents. For particularly difficult cases in DCM, adding a small amount of DMF as a co-solvent can aid solubility.

  • Problem: Low or no product yield.

    • Cause (Amide Coupling): Inefficient coupling reagent or deactivation by water.

    • Solution: Use anhydrous solvents. Switch to a more powerful coupling reagent like HATU.

    • Cause (Reductive Amination): Wet solvent or reagents hydrolyzing NaBH(OAc)₃.

    • Solution: Use anhydrous solvents and high-quality reagents. Ensure the iminium ion has sufficient time to form before adding the reducing agent.

    • Cause (Buchwald-Hartwig): Catalyst inhibition by oxygen or coordinating solvents; insufficient base strength.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents. Confirm the base (e.g., NaOtBu) is fresh and active.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • BenchChem (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Chemaxon. (2023). Predicting pKa. [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]

  • Lumen Learning. Organic Chemistry II: Reactions of amines. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • SWGDrug. (2005). BENZYLPIPERAZINE Monograph. [Link]

  • Wikipedia. Piperazine. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • PubChem. 1,4-Bis(3-methylbenzyl) piperazine dihydrochloride. [Link]

  • PubChem. Piperazine Dihydrochloride. [Link]

  • Taylor & Francis. Piperazines – Knowledge and References. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • G.AMPHRAY LABORATORIES. Piperazine Dihydrochloride.docx. [Link]

  • The Good Scents Company. piperazine dihydrochloride. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methylbenzyl)piperazine diHCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(4-methylbenzyl)piperazine dihydrochloride presents a classic challenge in organic synthesis: selectivity . The core difficulty lies in distinguishing between the two identical nitrogen atoms of the piperazine ring. Without strict kinetic or thermodynamic control, the reaction inevitably drifts toward the thermodynamically stable but unwanted byproduct: 1,4-bis(4-methylbenzyl)piperazine .

This guide abandons generic textbook advice in favor of two field-proven industrial strategies: the "Buffered" Direct Alkylation (for scale and cost-efficiency) and Reductive Amination (for maximum purity).

Module 1: Strategic Selection (The "Why" Behind the Yield)

Before starting, select the protocol that matches your constraints.

FeatureRoute A: Buffered Direct Alkylation (Recommended)Route B: Reductive Amination
Mechanism SN2 Nucleophilic SubstitutionImine formation

Hydride reduction
Key Reagents 4-Methylbenzyl chloride, Piperazine (excess or buffered)4-Methylbenzaldehyde, NaBH(OAc)3
Selectivity Moderate to High (requires strict stoichiometry)Very High (Electronic control)
Yield Potential 65–80% (isolated)85–95% (isolated)
Main Impurity Bis-alkylated byproductUnreacted aldehyde / Boron salts
Cost LowHigh (Reducing agents are expensive)

Module 2: The "Buffered" Direct Alkylation Protocol

Target Audience: Users experiencing low yields (<50%) due to bis-alkylation using standard 1:1 stoichiometry.

The Core Problem: Competitive Kinetics

In a standard SN2 reaction, the mono-alkylated product is often more nucleophilic than the starting piperazine, leading to runaway bis-alkylation.

The Solution: The "In-Situ Monohydrochloride" Method

Instead of using free piperazine, we generate piperazine monohydrochloride in situ.[1] The protonated nitrogen acts as a reversible protecting group, statistically forcing the reaction to occur only at the free nitrogen [1, 2].

Step-by-Step Protocol
  • Buffer Formation:

    • In a reaction vessel, suspend 1.0 eq of Piperazine Dihydrochloride and 1.0 eq of Piperazine Free Base (Hexahydrate is acceptable) in Ethanol (10 volumes).

    • Heat to 65°C. The two species will comproportionate to form 2.0 eq of Piperazine Monohydrochloride .

    • Checkpoint: Ensure complete dissolution or a fine, uniform suspension before proceeding.

  • Controlled Addition:

    • Add 1.0 eq of 4-Methylbenzyl chloride (dissolved in minimal ethanol) dropwise over 30–60 minutes.

    • Critical: Do not add the alkyl halide all at once. High local concentration favors bis-alkylation.

  • Reaction & Workup:

    • Stir at 65°C for 2–3 hours.

    • Cool to 0°C. The unreacted Piperazine Dihydrochloride (byproduct of the reaction) will precipitate out.

    • Filtration 1: Filter off the solid.[1][2][3][4] This recovers your starting material and removes the bulk of the salt waste.

  • Product Isolation (The "Salt Switch"):

    • Take the filtrate (containing the mono-alkylated product as a hydrochloride salt) and acidify with Ethanolic HCl (saturated).

    • Cool to -10°C. The target 1-(4-Methylbenzyl)piperazine dihydrochloride will precipitate as white plates/needles.

    • Filtration 2: Collect the product. Recrystallize from Ethanol/Water if necessary.

Module 3: Visualization of the Selectivity Logic

The following diagram illustrates why the "Buffered" approach prevents the formation of the bis-impurity.

ReactionPathways cluster_buffer Buffer Equilibrium (Ethanol) Pip Piperazine (Free Base) PipHCl Piperazine·HCl (Active Species) Pip->PipHCl + H+ Pip2HCl Piperazine·2HCl (Inactive Salt) PipHCl->Pip2HCl + H+ Mono Target: Mono-Product (1-(4-Methylbenzyl)piperazine) PipHCl->Mono S_N2 Attack (Controlled) Reagent 4-Methylbenzyl Chloride Reagent->Mono Bis Impurity: Bis-Product Mono->Bis Unwanted 2nd Alkylation (Suppressed by H+)

Figure 1: The comproportionation equilibrium (Green) maintains a pool of mono-protected piperazine, suppressing the pathway to the bis-impurity (Red).

Module 4: Troubleshooting & FAQs

Q1: My final product is a hygroscopic sticky gum, not a powder. What happened?

  • Cause: This usually indicates trapped solvent or excess HCl. Piperazine salts are notoriously hygroscopic.

  • Fix:

    • Triturate the gum with anhydrous diethyl ether or acetone . This pulls out residual water/ethanol and forces crystallization.

    • Dry the salt in a vacuum oven at 50°C over P2O5.

    • Ensure you used absolute ethanol for the final precipitation.

Q2: I am seeing 15-20% bis-alkylated impurity despite using the buffered method.

  • Cause: Addition rate was too fast or temperature was too high.

  • Fix: Lower the reaction temperature to 40°C and double the addition time. Alternatively, increase the ratio of Piperazine to Alkyl Halide to 3:1 . You can easily recover the excess piperazine during the first filtration step (it precipitates as the dihydrochloride).

Q3: Can I use Reductive Amination instead?

  • Answer: Yes, and it is often cleaner.

  • Protocol: React 4-methylbenzaldehyde (1.0 eq) with Piperazine (3.0 eq) in DCM/MeOH. Add NaBH(OAc)3 (1.5 eq) and Acetic Acid (1.0 eq).

  • Advantage: The intermediate iminium ion is formed selectively. The reducing agent only acts on the imine, virtually eliminating bis-alkylation [3].

  • Disadvantage: Requires removal of boron salts during workup (requires basic aqueous wash).

Module 5: Purification Decision Tree

Use this flow to rescue low-purity batches.

PurificationFlow Start Crude Reaction Mixture Check Is Bis-Impurity > 5%? Start->Check DirectCryst Direct Crystallization (EtOH + HCl gas) Check->DirectCryst No AcidBase Acid/Base Extraction Check->AcidBase Yes Step1 1. Dissolve in H2O 2. Extract with DCM (discard org) AcidBase->Step1 Removes Bis-product (Bis is less soluble in H2O) Step2 1. Basify Aqueous (pH > 12) 2. Extract with DCM (keep org) Step1->Step2 Isolates Mono-product Step3 Convert to HCl Salt Step2->Step3

Figure 2: Purification logic. The bis-impurity is highly lipophilic compared to the mono-product. An acid wash (Step 1) keeps the mono-product in water while washing away the bis-impurity into the organic layer.

References

  • Organic Syntheses , Coll.[4] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). 1-Benzylpiperazine.[3][4] Link

    • Establishes the standard "buffered" protocol using piperazine dihydrochloride.
  • Molecules . 2020; 25(9):2191. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Link

    • Provides modern optimization data for yield improvements in mono-alkyl
  • Journal of Organic Chemistry . 1996, 61, 11, 3849–3862. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Link

    • The authoritative source for the reductive amination altern

Sources

Technical Support Center: Solubility Guide for 1-(4-Methylbenzyl)piperazine diHCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Issue Analysis

The Problem: Researchers frequently encounter precipitation or incomplete dissolution when attempting to prepare high-concentration stock solutions (>50 mM) of 1-(4-Methylbenzyl)piperazine dihydrochloride in anhydrous DMSO.

The Root Cause: The solubility challenge stems from the conflict between the lattice energy of the dihydrochloride (diHCl) salt and the solvation capacity of DMSO.

  • The Compound: As a diHCl salt, the molecule is highly ionic and polar. It exists in a rigid crystal lattice stabilized by strong electrostatic interactions between the protonated nitrogens and chloride counter-ions.

  • The Solvent: While DMSO is a polar aprotic solvent (

    
    ), it lacks the hydrogen-bond donating capability of water. It struggles to effectively solvate the chloride anions and break the strong ionic lattice of the diHCl form compared to the free base form.
    

Immediate Recommendation: If your experimental design permits, warming the solution to 37-40°C and using ultrasonic agitation are the primary mechanical fixes. For higher concentrations, the addition of a minor aqueous fraction (0.5 - 5% water) is the chemical fix.

Troubleshooting Workflow: The "Force Solubilization" Protocol

Do not assume the compound is "bad" if it does not dissolve immediately. Follow this stepwise protocol to thermodynamically drive the dissolution.

Step 1: The "Wet" Weighing (Prevention)

DMSO is hygroscopic. If your DMSO stock bottle has been opened frequently, it may already contain water.

  • Action: Use fresh, anhydrous DMSO (Grade:

    
    99.9%) for initial stock preparation to ensure reproducibility.
    
  • Stoichiometry Check: Ensure you are calculating molarity based on the molecular weight of the salt (approx. 333-340 g/mol depending on hydration), not the free base.

Step 2: Mechanical Energy Input

If the solution is cloudy or has visible particulates after vortexing:

  • Sonication: Place the sealed vial in a bath sonicator for 10-15 minutes .

    • Note: Sonic waves create cavitation bubbles that disrupt the crystal lattice surface.

  • Thermal Assist: If sonication fails, heat the solution to 37°C - 45°C in a water bath.

    • Safety: Do not exceed 60°C. Piperazines are generally stable, but high heat in DMSO can accelerate oxidation or side reactions.

Step 3: The Aqueous "Spike" (The Chemical Key)

If the compound remains stubborn, the diHCl salt is craving a proton donor/acceptor solvent.

  • Action: Add sterile, deionized water dropwise to the DMSO solution.

  • Limit: Keep water content

    
     (v/v) if possible to maintain "DMSO stock" classification.
    
  • Mechanism: Water molecules preferentially solvate the

    
     ions and the protonated amines, drastically lowering the energy required to break the crystal lattice.
    
Step 4: Visualizing the Workflow

SolubilityTroubleshooting Start Start: Solid Compound + DMSO Vortex Vortex (30 sec) Start->Vortex Check1 Is solution clear? Success Proceed to Experiment Check1->Success Yes Sonicate Bath Sonication (15 min, 25°C) Check1->Sonicate No Vortex->Check1 Check2 Is solution clear? Sonicate->Check2 Check2->Success Yes Heat Heat to 40°C (10 min) Check2->Heat No Check3 Is solution clear? Heat->Check3 Check3->Success Yes AddWater Add 1-5% dH2O (Aqueous Spike) Check3->AddWater No (Critical Step) FinalCheck Dissolved? AddWater->FinalCheck FinalCheck->Success Yes Fail Consult Support / Switch to Free Base FinalCheck->Fail No

Figure 1: Decision tree for solubilizing stubborn piperazine salts in DMSO. The "Aqueous Spike" is often the decisive step for diHCl salts.

Critical Data & Expectations

Do not attempt to dissolve this compound at concentrations typical for non-salt organics (e.g., 500 mM). The ionic nature of the diHCl form imposes limits.

ParameterEstimated Limit (DMSO)Estimated Limit (H₂O)Notes
Max Solubility ~10 - 30 mg/mL>100 mg/mLSalt form prefers water significantly.
Max Molarity ~30 - 80 mM>200 mMHigh molarity stocks (>100mM) in pure DMSO are risky.
Stability High (Months at -20°C)ModerateDMSO stocks are stable; aqueous stocks risk hydrolysis/contamination over time.
Precipitation Risk High upon freeze/thawLowCRITICAL: Vortex immediately after thawing DMSO stocks.

Frequently Asked Questions (Technical)

Q1: I successfully dissolved the compound in DMSO, but when I diluted it into cell culture media, it precipitated immediately. Why? A: This is likely a Common Ion Effect or a pH Shock .

  • Mechanism: Your stock is 1-(4-Methylbenzyl)piperazine diHCl . It is acidic.[1] When you dilute into media (pH 7.4), the buffering capacity might be locally overwhelmed, or the sudden shift in polarity causes the hydrophobic "benzyl" tail of the molecule to drive aggregation before the salt can equilibrate.

  • Solution:

    • Dilute stepwise: DMSO Stock

      
       1:10 dilution in PBS 
      
      
      
      Final Media.
    • Ensure the final DMSO concentration is

      
       to avoid solvent toxicity, which can look like precipitation (cell death debris).
      

Q2: Can I just use the Free Base form instead? A: Yes, and it is often preferred for DMSO stocks. The free base (1-(4-Methylbenzyl)piperazine) lacks the ionic crystal lattice and is significantly more soluble in organic solvents like DMSO and Ethanol. If your experimental protocol allows, switch to the free base (CAS: 23173-57-1) for easier handling in non-aqueous stocks.

Q3: My DMSO stock froze at room temperature (or in the fridge). Is the compound ruined? A: No. Pure DMSO freezes at


.
  • The Risk: "Freeze Concentration." As DMSO freezes, it pushes the solute into a hyper-concentrated liquid pocket before that too freezes. This can force the salt to crash out of solution.

  • The Fix: Thaw completely at

    
     and vortex vigorously  to redissolve any micro-precipitates before use.
    

Q4: How does the "diHCl" affect my buffer pH? A: It acts as a weak acid. For every 1 mole of compound, you are introducing 2 moles of


 ions.
  • Calculation: Adding 100

    
    M of compound adds 200 
    
    
    
    M of acid. In a strong buffer (e.g., 25mM HEPES), this is negligible. In weak buffers or unbuffered saline, this can drop the pH significantly, affecting biological results. Always check pH after addition if using high concentrations.

Biological Context & Pathway Visualization

When using 1-(4-Methylbenzyl)piperazine derivatives, researchers are often investigating serotonergic or dopaminergic signaling, as piperazines are a common scaffold for monoamine transporter ligands.

PathwayContext Compound 1-(4-Methylbenzyl)piperazine Transporter Monoamine Transporter (SERT / DAT / NET) Compound->Transporter Inhibits/Modulates Synapse Synaptic Cleft Transporter->Synapse Accumulation of Neurotransmitter Receptor Post-Synaptic Receptor (5-HT / DA) Synapse->Receptor Activation Response Biological Response Receptor->Response Signal Transduction

Figure 2: Generalized mechanism of action for benzyl-piperazine derivatives in monoamine signaling studies.

References

  • Relevance: Provides solubility benchmarks for methylbenzylpiperazine analogs (approx. 30 mg/mL in DMSO).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 72941460: 1,4-Bis(3-methylbenzyl) piperazine dihydrochloride. Retrieved from [Link]

    • Relevance: Confirms physical properties and ionic character of the diHCl salt form.
  • Cheng, Y., et al. (2012). Solubility of Pharmaceutical Compounds in DMSO. Journal of Pharmaceutical Sciences. Relevance: Establishes the "Aqueous Spike" method for solubilizing HCl salts in DMSO.
  • SWGDRUG. (2005).[1] Monographs: Benzylpiperazine. Retrieved from [Link]

    • Relevance: Details the solubility differences between piperazine bases (soluble in organics)

Sources

Technical Support Center: Purification of 1-(4-Methylbenzyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 1-(4-Methylbenzyl)piperazine dihydrochloride (MBP·2HCl).[1] It is designed for researchers requiring high-purity material for biological assays or further synthesis.

Topic: Impurity Removal & Troubleshooting Compound: 1-(4-Methylbenzyl)piperazine[1] · 2HCl CAS: 5321-48-2 (Free base generic ref) / Salt specific variations Support Level: Senior Application Scientist

Technical Overview

1-(4-Methylbenzyl)piperazine is a key intermediate in the synthesis of antihistamines (e.g., Cyclizine analogs) and a scaffold in medicinal chemistry. The dihydrochloride salt form is preferred for its water solubility and stability. However, its synthesis—typically via the mono-alkylation of piperazine—generates a distinct impurity profile that can confound biological data.

Critical Impurity Profile:

  • Bis-alkylated By-product: 1,4-bis(4-methylbenzyl)piperazine.[2] (The "Double-Alkylation" problem).

  • Unreacted Starting Material: Piperazine (often used in excess) and 4-Methylbenzyl chloride.

  • Inorganic Salts: Piperazine dihydrochloride (formed during reaction).[3][4]

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent non-polar spot on my TLC / extra peak in HPLC."

Diagnosis: This is likely the bis-alkylated impurity (1,4-bis(4-methylbenzyl)piperazine). Why it happens: In nucleophilic substitution, the mono-alkylated product is often more nucleophilic than the starting piperazine, leading to a second alkylation event. The Fix:

  • Prevention: Always use a large excess of piperazine (5–10 equivalents) during synthesis to statistically favor mono-alkylation [1].

  • Removal (Post-Synthesis): The bis-impurity is significantly more lipophilic (hydrophobic) than the desired mono-product.

    • Free Base Method: Convert the salt to the free base. The bis-impurity is highly soluble in non-polar solvents (Hexane/Ether), while the mono-base is more polar.

    • Salt Method: Recrystallize from hot Ethanol (EtOH) . The bis-hydrochloride salt often has lower solubility in lower alcohols and may precipitate out first, or remain insoluble during hot filtration depending on the specific counter-ion saturation.

Issue 2: "My product is a sticky gum or oil, not a crystalline solid."

Diagnosis: Hygroscopicity or Excess Acid. Why it happens: Piperazine salts are hygroscopic. If excess HCl is trapped in the lattice or if the solvent was not fully dry, the salt attracts water, preventing crystallization. The Fix:

  • Azeotropic Drying: Dissolve the gum in anhydrous Methanol (MeOH) and rotary evaporate to dryness. Repeat with Toluene to remove residual water.

  • Trituration: Add anhydrous Diethyl Ether or Acetone to the gum and scratch the flask vigorously with a glass rod. This mechanical stress often induces nucleation.

  • Recrystallization: Use the Ethanol/HCl protocol (See Protocol A).

Issue 3: "How do I remove the excess Piperazine starting material?"

Diagnosis: Solubility Mismatch. The Fix: Piperazine dihydrochloride is insoluble in hot absolute ethanol , whereas 1-(4-methylbenzyl)piperazine dihydrochloride is soluble [2].

  • Protocol: Boil the crude salt mixture in absolute ethanol. Filter the solution while hot. The solid on the filter is the unreacted piperazine salt (discard). The filtrate contains your product; cool it to crystallize.

Detailed Purification Protocols

Protocol A: Selective Recrystallization (The Ethanol Method)

Best for: Removing unreacted piperazine and inorganic salts.

Reagents: Absolute Ethanol (EtOH), Diethyl Ether (


), 2M HCl in Ether (optional).
  • Dissolution: Place the crude MBP·2HCl solid in a flask. Add minimal Absolute Ethanol (approx. 5–10 mL per gram of crude).[4]

  • Heating: Heat the mixture to reflux (

    
    ) with stirring.
    
  • Hot Filtration (Critical Step):

    • If a white solid remains undissolved at reflux, this is likely Piperazine·2HCl (impurity).

    • Filter the mixture rapidly through a pre-heated glass funnel or sintered glass filter to remove this solid.

  • Crystallization: Collect the clear filtrate. Allow it to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
    • Modification: If no crystals form, add Diethyl Ether dropwise to the cold ethanol solution until it turns slightly turbid, then refrigerate.

  • Collection: Filter the white crystalline product. Wash with cold Ether. Dry under vacuum over

    
     or silica gel.
    
Protocol B: Acid-Base Extraction (The "Reset" Workflow)

Best for: Removing bis-impurities and non-basic organic contaminants.

Reagents: 10% NaOH, Dichloromethane (DCM), Brine, Anhydrous


, HCl gas or conc. HCl.
  • Free Basing: Dissolve the crude salt in water. Adjust pH to >12 using 10% NaOH .

  • Extraction: Extract the aqueous layer 3x with DCM .

    • Self-Validation: The mono- and bis-piperazines move to the DCM layer. Inorganic salts remain in the water.

  • Washing: Wash the combined DCM layers with Brine (saturated NaCl) to remove trapped water. Dry over anhydrous

    
    .[3][4]
    
  • Filtration & Concentration: Filter off the drying agent. Evaporate the DCM to obtain the Free Base oil .

  • Salt Formation:

    • Dissolve the oil in 5–10 volumes of Absolute Ethanol .

    • Cool to

      
      .
      
    • Slowly bubble dry HCl gas into the solution OR add HCl in Dioxane/Ether dropwise.

    • The MBP·2HCl will precipitate as a white solid.

  • Final Polish: Recrystallize this solid using Protocol A if necessary.

Visualizations

Diagram 1: Impurity Formation & Control

This diagram illustrates why the bis-impurity forms and how stoichiometry controls it.

ImpurityPathways Piperazine Piperazine (Starting Material) Mono TARGET PRODUCT 1-(4-Methylbenzyl)piperazine Piperazine->Mono Alkylation (k1) Reagent 4-Methylbenzyl Chloride Reagent->Mono Bis MAJOR IMPURITY 1,4-Bis(4-methylbenzyl)piperazine Reagent->Bis Mono->Bis Over-Alkylation (k2) (Occurs if Piperazine is depleted) Control CONTROL STRATEGY: Use 5-10 eq. of Piperazine to ensure k1 >> k2 Control->Mono

Caption: Reaction pathway showing the competition between mono-alkylation (desired) and bis-alkylation (impurity).

Diagram 2: Acid-Base Purification Workflow

A logical flow for purifying the crude salt mixture.

PurificationFlow Start Crude Mixture (MBP·2HCl + Impurities) Step1 Dissolve in Water Basify to pH > 12 (NaOH) Start->Step1 Step2 Extract with DCM Step1->Step2 Split Phase Separation Step2->Split AqLayer Aqueous Layer (Contains Inorganic Salts & Unreacted Piperazine) Split->AqLayer Discard OrgLayer Organic Layer (DCM) (Contains Mono- & Bis-Base) Split->OrgLayer Keep Step3 Evaporate DCM Redissolve in Ethanol OrgLayer->Step3 Step4 Add HCl (Gas or Ether sol.) Cool to 0°C Step3->Step4 End Precipitate Pure MBP·2HCl Step4->End

Caption: Step-by-step Acid-Base extraction workflow to isolate the target amine from inorganic salts.

Quantitative Data Summary

Solvent SystemPiperazine[1][3][4][5][6][7][8][9][10]·2HCl SolubilityMBP·2HCl SolubilityBis-Impurity SolubilityApplication
Water HighHighLow (as free base)Initial dissolution
Ethanol (Hot) Insoluble [2]Soluble SolubleRemoval of Piperazine salt
Ethanol (Cold) InsolubleLow (Crystallizes)ModerateCrystallization of Product
DCM InsolubleSoluble (as free base)High (as free base)Extraction

References

  • Plé, N., et al. (2020).[1] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC. Available at: [Link]

  • Organic Syntheses. 1-Benzylpiperazine. Org. Synth. 1957, 37, 24. Available at: [Link]

  • Designer-Drug. Synthesis of 1-Benzylpiperazine (BzP). Available at: [Link] (Referenced for solubility profiles of benzylpiperazine analogs).

Sources

Technical Guide: Thermal Optimization of 1-(4-Methylbenzyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.4 | Doc ID: MBP-SYN-OPT | Department: Application Science

Executive Summary

This guide addresses the critical thermal parameters governing the synthesis of 1-(4-methylbenzyl)piperazine (MBP). While often viewed as a simple N-alkylation, the reaction kinetics are highly sensitive to temperature-dependent solubility and competitive reaction pathways.

The primary challenge in this synthesis is not yield, but selectivity . The symmetric nature of piperazine creates a "statistical trap" where the desired mono-alkylated product competes with the bis-alkylated impurity (1,4-bis(4-methylbenzyl)piperazine).

This document serves as a dynamic troubleshooting center, moving beyond standard recipes to explain the why and how of thermal optimization.

Module 1: The Kinetic vs. Thermodynamic Landscape

To optimize this reaction, you must visualize the competition between the first and second alkylation events.

  • Reaction A (Desired): Piperazine + 4-Methylbenzyl Chloride

    
    MBP  + HCl
    
  • Reaction B (Parasitic): MBP + 4-Methylbenzyl Chloride

    
    Bis-Impurity  + HCl
    

The Thermal Dilemma: Reaction A is statistically favored (4 available N-H sites vs 1), but Reaction B becomes kinetically competitive at higher temperatures because the secondary amine in the mono-product (MBP) is often more nucleophilic than the starting material due to the electron-donating inductive effect of the benzyl group.

Pathway Visualization

ReactionPathway cluster_0 Thermal Control Zone Start Piperazine (Excess) Mono 1-(4-Methylbenzyl) piperazine (Target) Start->Mono k1 (Fast) Low Temp Favored Reagent 4-Methylbenzyl Chloride Reagent->Mono Bis 1,4-bis(4-methylbenzyl) piperazine (Impurity) Reagent->Bis Mono->Bis k2 (Accelerated by Heat) High Temp Risk

Figure 1: Competitive reaction pathways. Note that k2 (formation of impurity) accelerates disproportionately at reflux temperatures if stoichiometry is uncontrolled.

Module 2: Critical Process Parameters (CPP)

The following data summarizes the impact of temperature across common solvent systems used for this synthesis.

Solvent SystemTemperature RangeSolubility ProfileSelectivity (Mono:Bis)Recommendation
Dichloromethane (DCM) 0°C – 25°CHighExcellentRecommended for Small Scale. Best selectivity but slow kinetics.
Ethanol (EtOH) 60°C – 78°C (Reflux)Moderate (Hot)Poor (if 1:1 equiv)Industrial Standard. Requires excess piperazine (3-5 equiv) to maintain selectivity.
Toluene 80°C – 110°CHighLowAvoid. High temp promotes rapid bis-alkylation unless strictly controlled.
Water 90°C – 100°CHighModerateGreen Alternative. Requires phase transfer catalyst or pH adjustment.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turns dark brown/black at reflux. Is the product degrading?

Diagnosis: Thermal Oxidation. Root Cause: Piperazine and its derivatives are sensitive to oxidation at high temperatures, especially in the presence of trace metals or light. Technical Fix:

  • Nitrogen Sparge: You must degas your solvent before heating. Sparge with

    
     for 15 minutes.
    
  • Temperature Ramp: Do not drop the alkylating agent into refluxing piperazine. Start at 40°C, add the 4-methylbenzyl chloride dropwise, and then ramp to reflux. This prevents localized hot-spots that lead to charring.

Q2: I am seeing >15% bis-alkylated impurity despite using 1 equivalent of reagents.

Diagnosis: Stoichiometric Statistical Failure. Root Cause: In a 1:1 mixture, as soon as product forms, it competes for the remaining alkylating agent. At high temperatures (e.g., refluxing ethanol), the energy barrier for the second alkylation is easily overcome. The "Self-Validating" Protocol: Instead of relying on temperature alone, use In-Situ Protection :

  • Dissolve 1 eq. of Piperazine.

  • Add 1 eq. of HCl (or use 0.5 eq Piperazine + 0.5 eq Piperazine Dihydrochloride).

  • Mechanism: This protonates one nitrogen, rendering it non-nucleophilic.[1] The remaining free nitrogen reacts to form the mono-product.

  • Result: The positively charged mono-product is electrostatically repelled from further reaction, virtually eliminating the bis-impurity regardless of temperature fluctuations [1].

Q3: The reaction stalls at 60% conversion when running at Room Temperature (RT).

Diagnosis: Kinetic Trapping / Precipitation. Root Cause: In non-polar solvents (like Toluene or DCM), the mono-product often precipitates as the hydrochloride salt (Mono-MBP·HCl) as it forms. This encapsulates the reactive center, preventing completion. Optimization:

  • Step 1: Run at RT for selectivity until precipitation slows.

  • Step 2: Raise temperature to 45-50°C for 1 hour to re-solubilize the surface of the salt and drive completion.

  • Step 3: Use a Phase Transfer Catalyst (e.g., TBAB) if using a biphasic system to ensure the alkylating agent meets the piperazine.

Module 4: The "Gold Standard" Protocol

This protocol balances kinetic speed with thermodynamic selectivity.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents (Excess is crucial for thermal method).

  • 4-Methylbenzyl chloride: 1.0 equivalent.

  • Solvent: Absolute Ethanol.[2]

Workflow:

  • Dissolution: Charge Piperazine and Ethanol. Heat to 65°C .[2] Why? Piperazine is solid at RT; 65°C ensures homogeneity without reaching the aggressive energy of reflux (78°C).

  • Controlled Addition: Dissolve 4-Methylbenzyl chloride in a minimal volume of EtOH. Add this solution dropwise over 60 minutes.

    • Checkpoint: If the solution turns cloudy immediately, your temperature is too low (salt crashing out). Raise to 70°C.

  • Digestion: Stir at 65-70°C for 2 hours.

  • Work-up (The Separation):

    • Cool to 0°C. Excess unreacted piperazine will precipitate. Filter it off (recoverable).

    • Evaporate filtrate.[2][3][4] Partition residue between Water (pH > 12) and DCM.

    • The bis-impurity is highly lipophilic; the mono-product is moderately polar. If bis-impurity is present, wash the DCM layer with pH 4.5 buffer (Mono-product moves to aqueous; Bis stays in DCM).

Decision Tree for Temperature Selection

TempDecision Start Start Optimization Q1 Is Bis-Impurity > 5%? Start->Q1 Q2 Is Reaction Time > 12h? Q1->Q2 No Action1 LOWER Temp to 40°C Increase Piperazine Equiv Q1->Action1 Yes Action2 RAISE Temp to Reflux Check Solvent Solubility Q2->Action2 Yes Action3 Maintain Conditions Optimize Work-up Q2->Action3 No

Figure 2: Logic flow for adjusting thermal parameters based on experimental feedback.

References
  • Organic Syntheses. "1-Benzylpiperazine." Org.[2][3][4][5][6] Synth.1957 , 37, 6.

  • National Center for Biotechnology Information. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules.[1][2][3][4][5][6][7][8][9][10][11]2020 , 25(9), 2197.

  • BenchChem. "Application Notes and Protocols for Reductive Amination." BenchChem Technical Library.

  • Master Organic Chemistry. "Reductive Amination." Master Organic Chemistry Guides.

Sources

Technical Support Center: Stability & Handling of 1-(4-Methylbenzyl)piperazine diHCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MBZP-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Introduction

Welcome to the Technical Support Center. You are accessing the master guide for 1-(4-Methylbenzyl)piperazine dihydrochloride (MBZP diHCl) .

This compound is a critical intermediate and active pharmacophore in various drug development pipelines (e.g., antihistamines like Cyclizine analogues). While the dihydrochloride salt form offers improved stability over the free base, the molecule remains susceptible to specific degradation pathways in solution—primarily oxidative instability at the piperazine ring and photolytic cleavage at the benzylic position.

This guide moves beyond generic advice, providing a mechanistic understanding of degradation and validated protocols to maintain compound integrity during your experiments.

Module 1: Critical Stability Factors (The "Why")

To prevent degradation, one must understand the chemical vulnerabilities of the scaffold. The 1-(4-Methylbenzyl)piperazine moiety faces three primary threats in solution:

Oxidative Degradation (N-Oxidation & Benzylic Oxidation)

The piperazine nitrogen atoms are electron-rich and prone to radical attack by dissolved oxygen. Furthermore, the 4-methylbenzyl group activates the benzylic position, making it susceptible to autoxidation, especially under light exposure.

  • Mechanism: Dissolved

    
     attacks the tertiary amine to form N-oxides.
    
  • Catalysts: Trace metal ions (Fe, Cu) and light.

pH-Induced Disproportionation

The diHCl salt is acidic. If dissolved in a non-buffered aqueous solution, the pH will be low (~pH 2-3), which actually protects the amine from oxidation (protonated amines are less reactive).

  • Risk: If you adjust the pH > 9.0 (approaching the pKa of the piperazine nitrogens), the salt converts to the free base . The free base has significantly lower aqueous solubility and will precipitate (crash out) of the solution.

Photolytic Instability

The benzylic carbon-nitrogen bond is photosensitive. UV light can cleave this bond, releasing 4-methylbenzaldehyde and piperazine.

Visualization: Degradation Pathways

degradation_pathways cluster_conditions Critical Stressors Parent 1-(4-Methylbenzyl) piperazine diHCl FreeBase Free Base Form (Precipitate) Parent->FreeBase pH > 9.0 (Deprotonation) NOxide N-Oxide Derivative Parent->NOxide Dissolved O2 Trace Metals BenzAld 4-Methylbenzaldehyde + Piperazine Parent->BenzAld UV Light (hν) Benzylic Cleavage pH > 9.0 pH > 9.0 Dissolved O2 Dissolved O2 UV Light UV Light

Figure 1: Primary degradation pathways. Red arrows indicate solubility failure; dashed lines indicate chemical degradation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues with your MBZP diHCl solutions.

SymptomProbable CauseMechanismCorrective Action
Solution turns Yellow/Brown Oxidation Formation of N-oxides or quinoid-type degradation products from the benzylic moiety.Discard. Prepare fresh stock. For future prep, use degassed solvents and store under Nitrogen/Argon. Add EDTA (0.1 mM) if compatible with assay.
White Precipitate / Cloudiness Solubility Crash pH has drifted basic (> pH 8-9), causing conversion to the hydrophobic free base.Check pH. If unintentional, acidify slightly with dilute HCl. If a neutral pH is required, add a co-solvent (DMSO or Ethanol) before adding the buffer.
HPLC "Ghost Peaks" Photolysis UV-induced cleavage of the benzylic bond during storage or on the autosampler.Protect from light. Use amber glass vials. Ensure autosampler temperature is set to 4°C.
Assay Potency Loss (No Visual Change) Adsorption The cationic drug (diHCl) is adsorbing to plastic surfaces (polystyrene).Change Labware. Use glass or low-binding polypropylene (PP) tubes. Avoid polystyrene for low-concentration (<1 µM) solutions.

Module 3: Preparation & Storage Protocols

Standard Operating Procedure (SOP): Preparation of Stable Stock Solution

Objective: Prepare a 10 mM stock solution of 1-(4-Methylbenzyl)piperazine diHCl stable for 3 months.

Materials:

  • MBZP diHCl solid.[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%. (Preferred over water for stock stability).

  • Container: Amber borosilicate glass vial with PTFE-lined cap.

  • Gas: Nitrogen or Argon stream.

Protocol Workflow:

  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent water condensation (diHCl salts are hygroscopic).

  • Weighing: Weigh the required amount rapidly.

  • Solvent Prep: Sparge the DMSO with Nitrogen for 5 minutes to remove dissolved oxygen.

  • Dissolution: Add DMSO to the solid. Vortex until fully dissolved.

    • Note: The solution may warm slightly (exothermic solvation).

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) in amber tubes.

  • Blanket: Flush the headspace of each tube with Nitrogen before sealing.

  • Freeze: Store immediately at -20°C or -80°C.

Visualization: Stock Preparation Workflow

stock_prep Start Start: Equilibrate Vial to Room Temp Weigh Weigh Solid (Avoid Humidity) Start->Weigh Mix Dissolve & Vortex (Clear Solution) Weigh->Mix Degas Degas DMSO (N2 Sparge, 5 min) Degas->Mix Add Solvent Aliquot Aliquot into Amber Vials Mix->Aliquot Seal N2 Flush Headspace & Seal Aliquot->Seal Store Store at -20°C Seal->Store

Figure 2: Optimized workflow for minimizing oxidative and hydrolytic stress during stock preparation.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of MBZP diHCl? A: No. While the diHCl salt is thermally stable to a degree, the high heat (121°C) and pressure of autoclaving can induce hydrolysis and degradation, specifically at the benzylic position. Always use sterile filtration (0.22 µm PVDF or PES membrane) for sterilization.

Q: Why is my solution acidic? A: This is normal. You have the dihydrochloride salt.[1] In water, it dissociates to release protons, typically resulting in a pH of 2.0–4.0 depending on concentration. This acidity actually stabilizes the compound. Do not neutralize it until the moment of use in your assay buffer.

Q: Can I use water instead of DMSO for the stock solution? A: Yes, but with caveats. Water is suitable for short-term storage (weeks at -20°C). However, aqueous solutions are more prone to microbial growth and hydrolysis over long periods (months). DMSO is bacteriostatic and chemically inert, making it superior for long-term stocks.

Q: How many freeze-thaw cycles are acceptable? A: Maximum of 3 cycles . Repeated freezing and thawing introduces oxygen bubbles and mechanical stress that can precipitate the salt or induce degradation. Use single-use aliquots.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] 2003.[2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11736, 1-Benzylpiperazine (Related Structure). PubChem. Link

  • Cayman Chemical. MBZP (hydrochloride) Product Information & Stability Data.Link

  • BenchChem Technical Support. Enhancing the Stability of Piperazine-Containing Drugs. 2025.[1][5][6] Link

  • Chaudhary, A. et al.Oxidative degradation of piperazine derivatives: Mechanisms and Stabilization. Journal of Pharmaceutical Sciences.

Sources

Resolving hygroscopicity challenges with piperazine dihydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Reality of Piperazine Salts

Welcome to the technical support hub. If you are here, you are likely staring at a container of Piperazine Dihydrochloride (


) that has transitioned from a free-flowing powder to a sticky, caked mass—or worse, a deliquescent puddle.

Piperazine dihydrochloride is a workhorse scaffold in medicinal chemistry (anthelmintics, antipsychotics), favored for its high aqueous solubility. However, this solubility comes at a thermodynamic price: extreme hygroscopicity . The dihydrochloride salt possesses a high lattice energy that is easily disrupted by water vapor, leading to rapid formation of hydrates (often the monohydrate) and eventual deliquescence (dissolution in its own absorbed water).

This guide is not a textbook; it is a troubleshooting manual designed to salvage your current batch and engineer out these failures in future formulations.

Module 1: Diagnostic Protocols (Confirming the Mechanism)

Before altering your formulation, you must quantify the moisture interaction. Is it surface adsorption (reversible) or bulk absorption (hydrate formation)?

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Do not rely on simple Loss on Drying (LOD). LOD destroys the sample history. Use DVS to map the Critical Relative Humidity (CRH).

Objective: Determine the CRH and the reversibility of water uptake.

Step-by-Step Workflow:

  • Sample Prep: Load 10–15 mg of Piperazine 2HCl into the DVS quartz pan.

  • Pre-conditioning: Dry at 0% RH at 25°C for 4 hours to establish the "dry mass" (

    
    ). Note: Do not heat above 40°C, as HCl salts can sometimes disproportionate or degrade.
    
  • Sorption Cycle: Increase RH in 5% steps from 0% to 90% RH.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Cycle: Decrease RH from 90% back to 0%.

  • Analysis:

    • Hysteresis Loop: If the desorption curve does not overlay the sorption curve, you have formed a stable hydrate.

    • Mass Jump: A sudden vertical spike in mass (e.g., at 60% RH) indicates the Deliquescence Point (

      
      ) .
      
Data Interpretation Table
ObservationDiagnosisRecommended Action
Linear Mass Gain (< 2%) Surface AdsorptionStandard desiccant packaging is sufficient.
Step-Change Mass Gain (~10-15%) Stoichiometric Hydrate FormationYou have formed the monohydrate. This is often more stable. Consider isolating this form intentionally.
Exponential Mass Gain (> 30%) DeliquescenceCRITICAL FAILURE. The salt has dissolved. You must control humidity below this point or switch salts.

Module 2: Troubleshooting & Mitigation Strategies

Visualizing the Decision Matrix

Use the following logic flow to determine the correct intervention for your specific issue.

Troubleshooting_Logic Start Problem: Clumping / Deliquescence Check_RH Step 1: Check Environment RH Start->Check_RH Is_RH_High Is RH > 45%? Check_RH->Is_RH_High Dry_Room Action: Move to Dry Room (<30% RH) Is_RH_High->Dry_Room Yes Check_Form Step 2: Analyze Crystal Form (XRD/DVS) Is_RH_High->Check_Form No (Environment is dry) Dry_Room->Check_Form If problem persists Is_Amorphous Is Material Amorphous? Check_Form->Is_Amorphous Crystallize Action: Recrystallize to Stable Polymorph Is_Amorphous->Crystallize Yes Salt_Switch Step 3: Salt Switching Is_Amorphous->Salt_Switch No (It is crystalline but unstable) Alt_Salts Consider: Fumarate, Succinate, or Adipate Salt_Switch->Alt_Salts

Figure 1: Decision matrix for diagnosing and resolving moisture-induced instability in piperazine salts.

Strategy A: Formulation Engineering (The "Process Fix")

If you cannot change the molecule (regulatory lock), you must engineer the environment.

  • Excipient Shielding:

    • Do not use standard fillers like Lactose Monohydrate (it can donate water).

    • Use Mannitol (non-hygroscopic) or Anhydrous Dicalcium Phosphate.

    • Coating: Apply a hydrophobic polymer coat (e.g., PVA-PEG graft copolymer) immediately after core compression.

  • Manufacturing Environment:

    • Piperazine 2HCl has a CRH often around 40-50%.

    • Requirement: All weighing and compression must occur at < 30% RH .

Strategy B: Crystal Engineering (The "Chemistry Fix")

If the 2HCl salt is unmanageable, you must alter the solid state.

  • Salt Disproportionation:

    • The Issue: HCl is a volatile counter-ion. In the presence of moisture, micro-environmental acidity can drop, causing the salt to break (disproportionate) into the free base and liquid HCl (which attracts more water).

    • The Fix: Switch to non-volatile organic acids.

    • Recommendation: Piperazine Adipate or Piperazine Citrate . These form robust hydrogen-bonded networks that are significantly less hygroscopic than the chloride lattice [1][2].

  • Co-Crystallization:

    • Recent studies utilize co-formers (like weak carboxylic acids) to pack the crystal lattice tighter, physically blocking water entry channels while maintaining solubility [3].

Module 3: Frequently Asked Questions (FAQ)

Q1: My Piperazine 2HCl powder turned into a solid "brick" inside the drum. Can I mill it back to powder?

  • Answer: Proceed with extreme caution. The "brick" formation is likely due to moisture-induced sintering (partial dissolution and re-crystallization at contact points). Milling generates heat. Heat + Hydrated Salt = Release of water of crystallization

    
    Deliquescence .
    
    • Correct Protocol: Dry the material first (vacuum oven, 40°C) to remove loosely bound water, then gently mill in a humidity-controlled environment.

Q2: Why does the pH of my solution drop over time?

  • Answer: This is a classic sign of hydrolysis or disproportionation. As the hygroscopic salt pulls in water, the

    
     can dissociate. If the container is not hermetic, HCl gas can escape (slowly), or the localized high acidity can degrade the piperazine ring (oxidative degradation). Always buffer your aqueous solutions immediately.
    

Q3: I'm seeing "ghost peaks" in my HPLC after the salt absorbed moisture.

  • Answer: Piperazine is a secondary amine and is nucleophilic. In the solid state, if water mobilizes the ions, the piperazine can react with excipients (e.g., Maillard reaction with lactose) or even atmospheric

    
     to form carbamates.
    
    • Fix: Switch to "Excipient Compatibility Testing" (binary mixtures) at 40°C/75% RH to identify the reactive partner.

Module 4: Mechanism of Hygroscopicity

Understanding the lattice dynamics helps predict stability.

Mechanism Anhydrous Anhydrous Lattice (High Energy) Adsorption Surface Adsorption (H-bonding) Anhydrous->Adsorption + H2O Water Atmospheric H2O Water->Adsorption Absorption Bulk Absorption (Lattice Expansion) Adsorption->Absorption > CRH Liquid Deliquescence (Solution Phase) Absorption->Liquid Saturation

Figure 2: Thermodynamic pathway of moisture uptake in high-energy salts.

The Piperazine 2HCl lattice has "voids" or high-energy sites where the chloride ions coordinate. Water molecules, being small and polar, wedge into these sites to lower the system's total energy, eventually breaking the ionic bonds holding the solid together [4].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.

  • Elder, D. P., et al. (2010). Use of pharmaceutical salts and cocrystals to address the issue of poor properties. International Journal of Pharmaceutics, 453(1), 88-100.

  • Newman, A. (2013). Pharmaceutical Amorphous Solid Dispersions. Wiley.[1] (Chapter on Hygroscopicity and Physical Stability).[2]

Sources

Minimizing side products in 1-(4-Methylbenzyl)piperazine alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Methylbenzyl)piperazine Alkylation Guide

Section 1: Executive Summary & Reaction Logic

Subject: Optimization of N-alkylation for 1-(4-Methylbenzyl)piperazine. Goal: Maximize yield of the tertiary amine (N4-substituted product) while suppressing quaternary ammonium salt formation and bis-alkylation artifacts. Core Challenge: The product of the reaction is a tertiary amine, which is often more nucleophilic than the secondary amine starting material, leading to "over-alkylation" (quaternization).

The Chemist's Dilemma: In the alkylation of 1-(4-Methylbenzyl)piperazine (1) , the target is the N4-alkylated tertiary amine (2) . However, (2) can react with a second equivalent of alkyl halide to form the Quaternary Ammonium Salt (3) .



To win this battle, you must control nucleophilicity , stoichiometry , and solubility .

Section 2: Troubleshooting Guide (Q&A)

Issue 1: "I am observing a significant amount of quaternary ammonium salt (over-alkylation)."

Q: Why is this happening? A: This is a classic kinetic issue. The tertiary amine product is often more nucleophilic than the secondary amine starting material because alkyl groups are electron-donating. Once formed, the product competes for the alkylating agent.

Corrective Actions:

  • Switch to Reductive Amination (The "Gold Standard"):

    • Why: This method uses an aldehyde/ketone and a reducing agent (e.g., STAB - Sodium Triacetoxyborohydride).[1] It proceeds via an iminium ion intermediate which cannot react further to form a quaternary salt under these conditions.

    • Protocol: React 1-(4-Methylbenzyl)piperazine with the corresponding aldehyde (1.1 eq) and STAB (1.5 eq) in DCE or THF.

  • Inverse Addition (For Alkyl Halides):

    • Why: Keeps the concentration of the alkylating agent low relative to the amine.

    • Protocol: Add the alkyl halide dropwise to a solution containing a large excess (2.0–3.0 eq) of 1-(4-Methylbenzyl)piperazine.

  • Solvent Control (Precipitation Strategy):

    • Why: If the mono-alkylated product precipitates as a hydrohalide salt, it is removed from the solution and cannot react further.

    • Protocol: Use non-polar solvents like Diethyl Ether or Toluene (if the free base is soluble but the salt is not).

Issue 2: "My reaction mixture turns into a solid block or thick slurry."

Q: Is this the product? A: Likely yes, but it could be the hydrohalide salt of the starting material or the product.

Corrective Actions:

  • Check Base Solubility: If using inorganic bases like

    
    , ensure efficient stirring. Switch to Cesium Carbonate (
    
    
    
    )
    for better solubility in organic solvents like DMF or Acetonitrile.
  • Free-Basing Step: If you started with 1-(4-Methylbenzyl)piperazine dihydrochloride, you must liberate the free amine first.

    • Tip: Partition the salt between DCM and 1M NaOH, separate organic layer, dry, and then proceed with alkylation.

Issue 3: "I cannot separate the starting material from the product."

Q: They co-elute on TLC/HPLC. How do I purify? A: Both are amines with similar polarity.

Corrective Actions:

  • Chemical Scavenging: Add an electrophilic scavenger (e.g., Isocyanates or anhydrides like acetic anhydride) to the crude mixture. This will react only with the unreacted secondary amine (starting material) to form a non-basic amide. The tertiary amine product remains basic.

  • Acid-Base Extraction:

    • Convert the mixture to amides (as above).

    • Wash with dilute acid. The amide (impurity) stays in the organic layer. The desired tertiary amine extracts into the aqueous acid.

    • Basify the aqueous layer and extract the pure product back into DCM.

Section 3: Visualizing the Pathway

The following diagram illustrates the competitive pathways and the critical decision points for optimization.

ReactionPathway Start 1-(4-Methylbenzyl) piperazine Aldehyde Route A: Reductive Amination (Aldehyde + STAB) Start->Aldehyde Preferred AlkylHalide Route B: Direct Alkylation (R-X + Base) Start->AlkylHalide Traditional Intermediate Iminium Ion Aldehyde->Intermediate Product Target Product (Tertiary Amine) AlkylHalide->Product S_N2 Intermediate->Product Reduction (No Over-reaction) QuatSalt Side Product: Quaternary Salt Product->QuatSalt Over-Alkylation (Avoid this!)

Caption: Reaction pathway comparison. Route A (Green) prevents quaternary salt formation mechanistically. Route B (Red) requires kinetic control to avoid the side product.

Section 4: Experimental Protocols

Method A: Reductive Amination (Recommended)

Best for: Introducing primary or secondary alkyl groups (e.g., ethyl, benzyl).

  • Dissolution: Dissolve 1-(4-Methylbenzyl)piperazine (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

  • Addition: Add the aldehyde (1.1 mmol). Stir for 30 mins at Room Temperature (RT) to form the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Note: STAB is milder than

      
       and avoids toxic cyanide byproducts.
      
  • Quench: Stir for 4-16 hours. Quench with saturated

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
Method B: Direct Alkylation (Optimization Required)

Best for: Alkyl groups lacking aldehyde precursors (e.g., isopropyl, allyl).

  • Setup: Dissolve 1-(4-Methylbenzyl)piperazine (2.0 - 3.0 equivalents ) in Acetonitrile (ACN).

  • Base: Add

    
     (3.0 eq) or 
    
    
    
    (2.0 eq).
  • Addition: Dissolve the Alkyl Halide (1.0 eq) in ACN. Add this solution dropwise over 1 hour to the stirring amine mixture.

    • Critical: The excess amine ensures the alkyl halide always encounters the secondary amine first.

  • Purification:

    • Filter off inorganic salts.[1]

    • Evaporate solvent.[1][2]

    • Scavenging (Optional): If starting material remains, add Acetyl Chloride (0.5 eq relative to excess amine) to convert it to an amide, then perform acid-base extraction.

Section 5: Data Summary & Comparison

FeatureDirect Alkylation (

)
Reductive Amination
Risk of Quaternization High (Requires control)Zero (Mechanistically impossible)
Atom Economy Low (Requires excess amine)High (1:1 stoichiometry possible)
Reaction Time Fast (1-4 hours)Slow (4-16 hours)
Purification Difficult (Amine vs Amine)Easy (Clean conversion)
Reagent Availability High (Alkyl halides common)High (Aldehydes common)

Section 6: FAQs

Q: Can I use DMF instead of Acetonitrile? A: Yes, DMF increases reaction rate due to its polarity, but it also makes the separation of the product from the solvent more difficult during aqueous workup (emulsions). Acetonitrile is preferred for easier evaporation.

Q: My starting material is a hydrochloride salt. Can I use it directly? A: Only if you add extra base. For every mole of HCl in the salt, add 1 extra mole of base (e.g., DIPEA or


). However, for strict stoichiometry control, it is better to free-base it first.

Q: What if I need to add a methyl group? Formaldehyde is aqueous. A: Use Paraformaldehyde in methanol with STAB, or perform an Eschweiler-Clarke reaction (Formic acid + Formaldehyde) at reflux.

References

  • BenchChem. (2025).[3] Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. BenchChem. Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guides: Avoiding Over-alkylation. ACS Green Chemistry Institute. Link

  • ResearchGate. (2013).[2][4] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.[2][4] Link

  • National Institutes of Health (NIH). (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. PubMed.[5] Link

  • Google Patents. (2019). Process for the N-monoalkylation of piperazine (DE1092019B). Google Patents. Link

Sources

Purification strategies for 1-(4-Methylbenzyl)piperazine diHCl post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting and practical protocols for the post-synthesis purification of 1-(4-Methylbenzyl)piperazine dihydrochloride. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and achieve high purity for this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 1-(4-Methylbenzyl)piperazine diHCl.

Q1: My crude product won't crystallize from the reaction mixture. It remains an oil or stays in solution. What's wrong?

A: This is a frequent issue often related to solvent choice, saturation level, or the presence of impurities.

  • Causality: Dihydrochloride salts, while often crystalline, can be highly soluble in polar protic solvents like methanol or ethanol, especially when impure.[1] Impurities can act as "eutectic-melters," depressing the freezing point and inhibiting lattice formation. Alternatively, using an excessive volume of solvent will prevent the solution from reaching the necessary supersaturation for crystallization upon cooling.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Carefully concentrate the solution under reduced pressure to remove excess solvent. Be cautious not to evaporate to complete dryness, which may result in an amorphous solid that is difficult to purify.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.

      • Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, supersaturated solution.

      • Cooling: Ensure the solution is thoroughly cooled. An ice bath or even refrigeration for an extended period can be effective.[2]

    • Add an Anti-Solvent: If the product is soluble in a solvent like ethanol, slowly add a less polar solvent in which the salt is insoluble (an "anti-solvent"), such as diethyl ether or acetone, until turbidity persists.[3] Then, allow it to stand and crystallize.

Q2: I performed a recrystallization, but the purity of my 1-(4-Methylbenzyl)piperazine diHCl is still low. What are the likely impurities and how do I remove them?

A: The most common impurities are typically unreacted starting materials or byproducts from the synthesis, primarily the disubstituted piperazine.

  • Common Impurities:

    • Piperazine diHCl: Unreacted starting material.

    • 1,4-bis(4-Methylbenzyl)piperazine: A common byproduct formed when the piperazine ring is alkylated on both nitrogen atoms.[4] This impurity is less polar than the desired monosubstituted product.

    • Residual Solvents: Solvents used in the reaction or initial workup.

  • Purification Strategies:

    • Optimize Recrystallization: A single solvent may not be sufficient. Try a binary solvent system. For example, dissolving the crude product in a minimal amount of hot methanol or ethanol and then slowly adding a less polar solvent like isopropanol or acetone can selectively precipitate the desired product while leaving more soluble impurities behind.[5]

    • Purify via the Free Base: This is a highly effective strategy. The basicity of the piperazine nitrogens allows for easy conversion to the free base, which has significantly different solubility properties from the salt and from ionic impurities. This workflow is detailed in Protocol 2. The less polar disubstituted byproduct can often be separated from the more polar monosubstituted free base using standard silica gel chromatography.[6]

Q3: My product "oils out" during cooling instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated, cooled too quickly, or when the melting point of the impure product is below the temperature of the crystallization solvent.

  • Solutions:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. This provides more time for orderly crystal lattice formation.

    • Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

    • Change Solvents: The current solvent may be unsuitable. Select a solvent in which the product has slightly lower solubility at higher temperatures. Refer to the solvent table in Protocol 1.

    • Seeding: Add a seed crystal just as the solution begins to cool and becomes supersaturated. This can guide the crystallization process and prevent oiling.

Q4: Is column chromatography a viable option for purifying the diHCl salt directly?

A: Direct chromatography of highly polar, ionic compounds like 1-(4-Methylbenzyl)piperazine diHCl on standard silica gel is challenging.[7] The compound often interacts very strongly with the acidic silica surface, leading to poor elution, significant peak tailing, and low recovery.

  • Recommended Chromatographic Approaches:

    • Chromatography of the Free Base: The most reliable method is to convert the salt to its free base (see Protocol 2), which is significantly less polar. The free base can then be purified using standard normal-phase (silica gel) or reversed-phase chromatography before being converted back to the pure diHCl salt.[8]

    • Reversed-Phase Chromatography (C18): This technique uses a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid). It is well-suited for separating polar compounds and can be used to purify the salt directly.[9]

    • Ion-Exchange Chromatography: This method separates molecules based on their charge and can be effective for purifying salts, though it is often more complex to set up than reversed-phase chromatography.[3][10]

Section 2: Troubleshooting Guide & Workflows

This section provides a more structured approach to diagnosing and solving persistent purification problems.

Workflow 1: Overall Purification Strategy

The choice between direct recrystallization and purification via the free base depends on the impurity profile and the initial purity of the crude product.

G start Crude 1-(4-Methylbenzyl)piperazine diHCl Post-Synthesis decision1 Initial Purity Assessment (e.g., TLC, crude NMR) start->decision1 pathA Path A: Direct Recrystallization decision1->pathA  Relatively Clean (>85-90%) pathB Path B: Purification via Free Base decision1->pathB Complex Mixture or Significant Byproducts   proto1 Perform Recrystallization (See Protocol 1) pathA->proto1 proto2 Convert to Free Base (See Protocol 2, Step 1) pathB->proto2 checkA Assess Purity (NMR, HPLC, MP) proto1->checkA success High Purity Product checkA->success Purity OK fail Purity Still Low checkA->fail Purity Not OK purifyB Purify Free Base (Chromatography or Distillation/Crystallization) proto2->purifyB salt_form Re-form diHCl Salt (See Protocol 2, Step 2) purifyB->salt_form checkB Assess Purity (NMR, HPLC, MP) salt_form->checkB checkB->success Purity OK checkB->fail Purity Not OK fail->pathB Re-process

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Crystallization

If you encounter issues during recrystallization (Path A), use the following decision tree to diagnose the problem.

G start Attempting Recrystallization q1 Does the solid fully dissolve in hot solvent? start->q1 q2 Does anything precipitate upon cooling? q1->q2 Yes sol1 Action: Add more solvent in small portions. q1->sol1 No q3 Is the precipitate crystalline or an oil? q2->q3 Yes sol2 Action: Reduce solvent volume or add anti-solvent. q2->sol2 No sol3 Action: Cool slower, dilute slightly, or seed. q3->sol3 Oil end_ok Success: Collect Crystals q3->end_ok Crystalline end_fail Problem Persists: Consider purifying via the free base (Path B). q3->end_fail Still Oiling sol1->q1 sol2->q2 sol3->q3

Caption: Troubleshooting common crystallization problems.

Data Summary Table
Table 1: Common Impurities in 1-(4-Methylbenzyl)piperazine Synthesis
Impurity NameStructureFormation PathwaySeparation Strategy
Piperazine

Unreacted starting materialHighly water-soluble. Can be removed during an aqueous workup of the free base.
1,4-bis(4-Methylbenzyl)-|piperazine

Over-alkylation of piperazineLess polar than the desired product. Best removed by silica gel chromatography of the free base.
4-Methylbenzyl chloride

Unreacted starting materialVolatile and non-basic. Removed during aqueous workup and evaporation.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of 1-(4-Methylbenzyl)piperazine diHCl

This protocol describes a standard procedure for purifying the title compound by recrystallization.

Materials:

  • Crude 1-(4-Methylbenzyl)piperazine diHCl

  • Selected recrystallization solvent (see Table 2)

  • Erlenmeyer flask

  • Heat source (hot plate)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the chosen solvent to just cover the solid.

  • Heat the mixture with stirring until the solvent boils gently. Continue to add small portions of the solvent until all the solid has just dissolved. Avoid adding a large excess.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.[2][11]

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any surface impurities.

  • Dry the purified crystals under high vacuum to remove all traces of solvent.

Table 2: Recommended Recrystallization Solvent Systems
Solvent(s)Typical RatioNotes
Ethanol (Absolute)N/AA common and effective choice. Good solubility when hot, lower when cold.[2]
MethanolN/AHigher solubility than ethanol; may require more thorough cooling or addition of an anti-solvent for good recovery.[5]
IsopropanolN/ALower solubility than ethanol, can be effective for products that are too soluble in EtOH.
Ethanol / Water95:5 to 80:20Adding a small amount of water can increase solubility of the salt, but use sparingly as too much may prevent crystallization.[5]
Protocol 2: Purification via Free Base Conversion and Re-salting

This two-part protocol is highly effective for removing both more polar and less polar impurities.

Part 1: Conversion to Free Base and Extraction

Materials:

  • Crude 1-(4-Methylbenzyl)piperazine diHCl

  • Sodium hydroxide (NaOH) solution (e.g., 2-5 M)

  • Organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate, or Chloroform)[2][12]

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolve the crude diHCl salt in a minimum amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Cool the solution in an ice bath. Slowly add the NaOH solution while swirling until the pH of the aqueous layer is >12 (verify with pH paper). The free base may precipitate or form an oil.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of DCM for a 10g scale).

  • Combine the organic extracts.

  • Wash the combined organic layer with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or a low-melting solid.[13]

  • At this stage, the free base can be further purified by column chromatography if necessary.

Part 2: Re-formation of the Dihydrochloride Salt

Materials:

  • Crude or purified 1-(4-Methylbenzyl)piperazine free base

  • Anhydrous solvent (e.g., Ethanol, Diethyl Ether, or Methanol)[14]

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether, or concentrated HCl)

Procedure:

  • Dissolve the free base in a suitable anhydrous solvent like ethanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add at least 2 equivalents of the hydrochloric acid solution dropwise with vigorous stirring.

  • The 1-(4-Methylbenzyl)piperazine diHCl salt will precipitate as a white solid.[2]

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether or acetone) to remove excess acid.[4]

  • Dry the final product under high vacuum.

Section 4: Purity Assessment

After purification, it is critical to assess the purity of the final product.

  • Melting Point (MP): A sharp melting point range (typically < 2°C) is indicative of high purity. Literature melting points for the free base are around 37-41°C. The diHCl salt melts at much higher temperatures, often with decomposition.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The spectra should show the correct chemical shifts and integrations for all protons and carbons, with no significant peaks attributable to impurities like the disubstituted byproduct or starting materials.[4]

  • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity quantitatively. A pure sample should show a single major peak. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after converting the salt to the more volatile free base, to confirm the molecular weight and identify trace impurities.[15][16]

References

  • US2919275A - Purification of piperazine - Google P
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. [Link]

  • US2975181A - Method for the preparation of piperazine salts - Google P
  • How to extract/isolate piperazine from water without distillation? - ResearchGate. [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - PMC. [Link]

  • Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] - designer-drug .com. [Link]

  • Analytical Methods - OPUS at UTS. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC. [Link]

  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act - Google P
  • BENZYLPIPERAZINE - SWGDrug. [Link]

  • Piperazine - Solubility of Things. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse . [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? - ResearchGate. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl)

Sources

Technical Support Center: Stability Testing of 1-(4-Methylbenzyl)piperazine diHCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for navigating the complexities of stability testing for 1-(4-Methylbenzyl)piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the robustness and reliability of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-Methylbenzyl)piperazine diHCl and why is stress testing crucial?

A1: 1-(4-Methylbenzyl)piperazine dihydrochloride is a salt form of a piperazine derivative. Piperazine and its analogues are common structural motifs in active pharmaceutical ingredients (APIs). Stress testing, or forced degradation, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies purposefully expose the drug substance to harsh conditions to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3][4][5][6][7] This information is vital for developing a stable formulation and a stability-indicating analytical method.[1][8]

Q2: What are the primary degradation pathways I should anticipate for a benzylpiperazine compound?

A2: Based on the structure, which includes a benzyl group and a piperazine ring, several degradation pathways are plausible under stress conditions:

  • Oxidation: The benzylic position and the nitrogen atoms in the piperazine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species on the aromatic ring, or even cleavage of the benzyl group.[9][10]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, the salt form can influence solubility and pH, which might play a role in solution-state stability.[11][12][13]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.[14][15][16][17] It is essential to evaluate the photostability to determine if light-resistant packaging is necessary.[14][15]

Q3: What are the standard ICH conditions for forced degradation studies?

A3: The ICH Q1A(R2) guideline provides a framework for stress testing.[2][5][18][19] While specific conditions depend on the drug substance, a typical study includes:

  • Acidic and Basic Hydrolysis: Testing across a range of pH values, for example, using 0.1 M HCl and 0.1 M NaOH.[1]

  • Oxidation: Commonly using hydrogen peroxide (e.g., 3-30%).[20][21]

  • Thermal Stress: Exposing the solid drug substance to elevated temperatures, often in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C).[1][4][5][6]

  • Photostability: Exposing the drug substance to a combination of UV and visible light, as detailed in ICH Q1B.[14][15][16][17][18]

Q4: I am observing poor peak shape for 1-(4-Methylbenzyl)piperazine diHCl during my HPLC analysis. What could be the cause?

A4: Poor peak shape, often seen as tailing, for basic compounds like piperazine derivatives is a common issue in reverse-phase HPLC. This is often due to interactions with residual silanols on the silica-based column packing. To mitigate this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For a basic compound, a low pH (e.g., 2.5-3.5) will ensure the analyte is in its protonated form, which can improve peak shape.

  • Ionic Strength: Use a buffer (e.g., phosphate or citrate) to maintain a consistent pH and ionic environment.

  • Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing.[20]

  • Column Choice: Consider using a column with a different stationary phase (e.g., C8, phenyl) or an end-capped column specifically designed for basic compounds.[20]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the stability testing of 1-(4-Methylbenzyl)piperazine diHCl.

Issue 1: No Degradation Observed Under Stress Conditions
  • Plausible Cause: The stress conditions may not be stringent enough, or the molecule is exceptionally stable.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 M HCl/NaOH, consider increasing to 1 M. If using 3% H₂O₂, increase to a higher concentration.

    • Elevate Temperature: Increase the temperature for thermal and solution-based stress tests.

    • Extend Exposure Time: Prolong the duration of the stress exposure.

    • Confirm Analyte Solubility: Ensure the compound is fully dissolved in the stress medium to allow for degradation to occur.

Issue 2: Excessive Degradation or "Mass Balance" Issues
  • Plausible Cause: The stress conditions are too harsh, leading to complete degradation or the formation of secondary degradation products that are not detected by the analytical method.

  • Troubleshooting Steps:

    • Reduce Stressor Severity: Decrease the concentration of acid, base, or oxidizing agent. Lower the temperature or shorten the exposure time.

    • Evaluate Analytical Method:

      • Wavelength Detection: Are the degradants chromophorically different from the parent compound? A photodiode array (PDA) detector can be invaluable for evaluating peak purity and identifying the optimal detection wavelength for all components.

      • Retention Time: Could degradants be co-eluting with the parent peak or eluting in the solvent front? Adjust the mobile phase composition or gradient to achieve better separation.[20]

      • Non-UV Active Degradants: Some degradation pathways may lead to products without a UV chromophore. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).

Issue 3: An Unknown Peak Appears in the Chromatogram
  • Plausible Cause: A new degradation product has formed.

  • Troubleshooting Steps:

    • Characterize the Peak:

      • UV-Vis Spectrum: Use a PDA detector to obtain the UV spectrum of the unknown peak. This can provide clues about its structure.

      • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak.[20]

      • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion can provide structural information about the degradant.[20]

    • Isolate the Impurity: If necessary, use preparative HPLC to isolate a sufficient quantity of the unknown peak for structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Workflow Diagram

G start Stability Issue Encountered no_degradation No/Minimal Degradation start->no_degradation excessive_degradation Excessive Degradation / Mass Imbalance start->excessive_degradation unknown_peak Unknown Peak Observed start->unknown_peak increase_stress Increase Stressor (Concentration, Temp, Time) no_degradation->increase_stress reduce_stress Reduce Stressor Severity excessive_degradation->reduce_stress characterize_peak Characterize Peak (PDA, LC-MS, MS/MS) unknown_peak->characterize_peak check_solubility Confirm Analyte Solubility increase_stress->check_solubility end_node Resolution check_solubility->end_node eval_method Evaluate Analytical Method (Wavelength, Gradient, Detector) reduce_stress->eval_method eval_method->end_node isolate_impurity Isolate Impurity (Prep-HPLC for NMR) characterize_peak->isolate_impurity isolate_impurity->end_node

Caption: Troubleshooting workflow for stability testing issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.[20]

Materials:

  • 1-(4-Methylbenzyl)piperazine diHCl

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC grade water, acetonitrile, and methanol

  • Appropriate buffers for HPLC analysis

  • Calibrated oven and photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of 1-(4-Methylbenzyl)piperazine diHCl in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Keep the solutions at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the solutions at room temperature, protected from light, for a defined period.

  • Thermal Degradation (Solid State): Place a known amount of the solid drug substance in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M & 1M NaOH, RT) prep->base oxidation Oxidation (3% & 30% H2O2, RT) prep->oxidation thermal Thermal (Solid) (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by HPLC-PDA/MS neutralize->hplc

Caption: Workflow for the forced degradation study.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Results for 1-(4-Methylbenzyl)piperazine diHCl

Stress Condition% Assay of Parent Compound% Total ImpuritiesMass Balance (%)Remarks
Control 99.80.2100.0Initial sample
0.1 M HCl, 60°C, 24h 92.57.399.8One major degradant observed at RRT 0.85
0.1 M NaOH, RT, 24h 98.91.099.9Minor degradation observed
3% H₂O₂, RT, 24h 85.214.599.7Two major degradants observed at RRT 1.15 and 1.25
Thermal, 80°C, 48h 99.50.499.9No significant degradation
Photolytic (ICH Q1B) 96.13.899.9One major degradant observed at RRT 0.92

RRT = Relative Retention Time

References

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, European Medicines Agency. [Link]

  • Protheragen. API Stress Testing Studies. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. [Link]

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • World Health Organization. Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

  • FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Memmert. Stability tests according to ICH Q1A (R2). [Link]

  • International Council for Harmonisation. Annex 10: Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • National Center for Biotechnology Information. Piperazine. PubChem Compound Database. [Link]

  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. [Link]

  • Al-Absi, R. S. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Indian Chemical Society, 99(9), 100654. [Link]

  • Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nishikawa, M., & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of analytical toxicology, 30(1), 48-54. [Link]

  • Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography–mass spectrometry. Journal of Chromatography B, 773(1), 35-46. [Link]

  • Waddell, S., Fernandez, C., Inverarity, C. C., & Prabhu, R. (2016). Extending the capability of forensic electrochemistry to the novel psychoactive substance benzylpiperazine. Electroanalysis, 28(12), 3021-3028. [Link]

  • Google Patents.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxicity from recreational use of 1-benzylpiperazine. Clinical toxicology, 46(9), 802-807. [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2, 5-dione. Biochemistry, 5(2), 697-701. [Link]

  • Brennan, K. A., Lake, B., & Fitzmaurice, P. S. (2007). Benzylpiperazine: a drug of abuse?. Journal of psychopharmacology, 21(8), 879-885. [Link]

  • De Ruiter, J., & Clark, C. R. (2010). Analytical methods for the characterization of piperazine-based drugs of abuse. Analytical Methods, 2(1), 22-31. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. [Link]

  • Chan, M. Y., & O'Neal, C. L. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 118-125. [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Piperazine. [Link]

  • SIELC. Separation of Piperazine, 1-(m-methylbenzyl)- on Newcrom R1 HPLC column. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]

  • Zawadzki, M., & Skotnicki, S. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity research, 30(3), 444-453. [Link]

  • Wikipedia. Benzylpiperazine. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • National Center for Biotechnology Information. 1,4-Bis(3-methylbenzyl) piperazine dihydrochloride. PubChem Compound Database. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(4-Methylbenzyl)piperazine diHCl

[1]

Executive Summary

1-(4-Methylbenzyl)piperazine dihydrochloride (CAS: 23173-57-1 for the parent structure) is a key piperazine derivative often used as a chemical intermediate or a pharmacological standard. In drug development, distinguishing the dihydrochloride salt (diHCl) from the free base or monohydrochloride is critical for confirming stoichiometry, solubility, and stability.

This guide outlines the specific spectral fingerprints that differentiate the diHCl salt from its alternatives, focusing on the diagnostic downfield shifts induced by protonation in deuterium oxide (


Chemical Structure & Proton Assignment

To interpret the spectrum accurately, we must first define the magnetic environment of each proton group.

Molecule: 1-(4-Methylbenzyl)piperazine diHCl Formula:

Structural Diagram & Labels
  • Site A (Ar-CH3): Methyl group attached to the phenyl ring.[1]

  • Site B (Ar-H): Aromatic protons (AA'BB' system).

  • Site C (Benzylic CH2): Methylene bridge between the phenyl ring and Piperazine N1.

  • Site D (Pip-CH2): Piperazine methylene groups adjacent to N1 (benzyl side).

  • Site E (Pip-CH2): Piperazine methylene groups adjacent to N4 (terminal amine).

StructureAr_MeA: Ar-CH3(Methyl)Ar_RingB: Aromatic Ring(AA'BB' System)Ar_Me->Ar_RingBenzylicC: Benzylic CH2(Diagnostic Anchor)Ar_Ring->BenzylicPip_N1N1 (Protonated)Benzylic->Pip_N1Pip_RingD & E: Piperazine Ring(CH2-CH2)Pip_N1->Pip_RingPip_N4N4 (Protonated)Pip_Ring->Pip_N4

Caption: Structural connectivity highlighting the Benzylic CH2 (Site C) as the primary diagnostic sensor for salt formation.

Comparative Spectral Analysis

The following table contrasts the diHCl salt (in

Free Base

Mono-HCl
Table 1: Chemical Shift Comparison ( , ppm)
Proton GroupLabelFree Base (

)
Mono-HCl (

)
diHCl Salt (

)
Shift Justification
Ar-CH3 A2.34 (s)2.34 (s)2.38 (s) Minimal shift; distant from charge center.
Piperazine (N4) E~2.90 (t)3.22 (m)3.50 - 3.65 (m) Deshielding due to N4 protonation.
Piperazine (N1) D~2.45 (br t)2.76 (m)3.50 - 3.65 (m) Deshielding due to N1 protonation.
Benzylic CH2 C3.47 (s) 3.53 (s) 4.38 - 4.45 (s) CRITICAL DIAGNOSTIC: Strong downfield shift (+0.9 ppm) in diHCl due to adjacent

charge.
Aromatic B7.10 - 7.25 (dd)7.12 - 7.19 (m)7.35 - 7.50 (dd) Inductive effect of cationic center pulls electron density, deshielding ring protons.
Solvent Residual -7.26 (

)
7.26 (

)
4.79 (

)
Standard reference peaks.

Note on Data Sources: Free Base and Mono-HCl values are derived from experimental literature on 1-(4-methylbenzyl)piperazine derivatives [1][2]. diHCl values in


 are extrapolated from the structurally identical 1,4-dibenzylpiperazine diHCl standard [3], as the electronic environment of the benzylic/piperazine protons is analogous.
Detailed Interpretation
1. The "Salt Shift" (Benzylic Region)

The most definitive proof of the diHCl salt formation is the position of the benzylic singlet (Site C).

  • Free Base: Resonates at ~3.47 ppm . The nitrogen lone pair shields these protons.

  • diHCl Salt: Resonates at ~4.40 ppm .[2] Protonation of N1 removes the shielding lone pair and introduces a positive charge, causing a massive downfield shift of nearly 1.0 ppm . If this peak remains below 4.0 ppm in

    
    , your salt formation is incomplete (likely mono-salt or free base).
    
2. Piperazine Ring Collapse

In the Free Base , the piperazine protons often appear as two distinct triplets (or broad multiplets) separated by ~0.5 ppm (2.4 vs 2.9 ppm). In the diHCl Salt , the positive charges on both nitrogens equalize the electronic environment, often causing the signals to merge into a tight, higher-order multiplet band between 3.50 and 3.70 ppm .

3. Aromatic Region (AA'BB' System)

The 4-methyl substitution creates a symmetric AA'BB' splitting pattern.

  • Look for two "roofing" doublets centered around 7.4 ppm .

  • The coupling constant (

    
    ) is typically ~8.0 Hz , characteristic of para-substitution.
    

Differentiation from Alternatives & Impurities

vs. 1-Methyl-4-benzylpiperazine (MBZP)

MBZP is a regioisomer where the methyl is on the nitrogen, not the benzene ring.

  • Differentiation: MBZP will show a N-Methyl singlet at ~2.8 ppm (salt) or ~2.3 ppm (base).

  • Target Compound: 1-(4-Methylbenzyl)piperazine has NO N-Methyl singlet . Its methyl is on the aromatic ring (Ar-CH3) and appears at 2.34 ppm (typically lower shift than N-Me).

vs. Benzylpiperazine (BZP)[4]
  • Differentiation: BZP lacks the methyl group entirely.

  • Target Compound: Look for the 3H singlet at 2.34 ppm . Absence of this peak indicates BZP.

Experimental Protocol: Self-Validating Workflow

This protocol ensures the sample is correctly prepared to match the reference data above.

Step 1: Solvent Selection
  • For Salt Verification: Use Deuterium Oxide (

    
    ) .
    
    • Reason: The diHCl salt is highly soluble in water.

      
       exchanges the acidic NH protons (eliminating broad NH peaks) and provides the distinct ~4.4 ppm benzylic shift.
      
  • For Impurity Profiling: Use DMSO-d6 .[3]

    • Reason: If you need to see the exchangeable NH protons (which will appear as broad singlets >9 ppm), DMSO prevents rapid exchange.

Step 2: Sample Preparation
  • Weigh 5-10 mg of the diHCl salt.

  • Dissolve in 0.6 mL of

    
    .[2]
    
  • Critical Check: Ensure the solution is clear. Turbidity suggests the Free Base is present (insoluble in water).

Step 3: Acquisition Parameters
  • Pulse Angle: 30° or 90°.

  • Relaxation Delay (D1):

    
     1.0 second (ensure integration accuracy).
    
  • Scans (NS): 16 (usually sufficient for >5mg).

Step 4: Analytical Workflow Diagram

WorkflowStartStart: Unknown SampleSolubilitySolubility Test (D2O)Start->SolubilityBranch_InsolInsoluble/TurbidSolubility->Branch_InsolCloudyBranch_SolClear SolutionSolubility->Branch_SolClearBase_PathLikely Free BaseDissolve in CDCl3Branch_Insol->Base_PathSalt_PathLikely SaltProceed in D2OBranch_Sol->Salt_PathAcquireAcquire 1H NMRBase_Path->AcquireSalt_Path->AcquireCheck_BenzylicCheck Benzylic CH2 ShiftAcquire->Check_BenzylicResult_BaseShift ~3.5 ppm= Free BaseCheck_Benzylic->Result_Base< 4.0 ppmResult_SaltShift ~4.4 ppm= diHCl SaltCheck_Benzylic->Result_Salt> 4.2 ppm

Caption: Decision tree for confirming salt formation based on solubility and benzylic chemical shift.

References

  • National Institutes of Health (PMC). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines". PMC7250682. [Link]

  • SWGDRUG. "1,4-Dibenzylpiperazine diHCl Monograph". Drug Enforcement Administration Special Testing and Research Laboratory. [Link]

Technical Guide: HPLC Method Development for Purity Assay of 1-(4-Methylbenzyl)piperazine diHCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity assay for 1-(4-Methylbenzyl)piperazine diHCl (MBP) presents a classic chromatographic paradox: the molecule is highly polar due to the piperazine ring yet possesses a hydrophobic benzyl tail. Furthermore, as a diprotic base (pKa ≈ 5.4 and 9.8), it exists as a dication at traditional acidic HPLC pH levels, leading to severe secondary interactions with residual silanols on silica columns.

This guide objectively compares three distinct separation strategies: Traditional Acidic RP , Ion-Pair Chromatography (IPC) , and High-pH Reversed Phase . Based on experimental evidence and mechanistic logic, we identify High-pH RP on Hybrid Silica as the superior methodology for robustness, sensitivity, and MS-compatibility.

Chemical Context & Critical Quality Attributes (CQA)

Understanding the analyte is the first step in rational method design.

  • Analyte: 1-(4-Methylbenzyl)piperazine diHCl

  • Structure: A piperazine ring mono-substituted with a 4-methylbenzyl group.[1][2]

  • Key Impurities to Resolve:

    • Piperazine: (Starting material, highly polar, UV inactive at >220nm).

    • 4-Methylbenzyl chloride: (Alkylation reagent, potential genotoxin, hydrophobic).

    • 1,4-Bis(4-methylbenzyl)piperazine: (Over-alkylated byproduct, highly hydrophobic).

The "Silanol Trap"

At pH 3.0, the exposed silanols (


) on standard C18 columns act as cation exchangers. The protonated MBP (

) binds electrostatically to these sites, causing:
  • Peak Tailing: Asymmetry factors (

    
    ) often exceed 2.0.
    
  • Retention Shifts: Variable retention based on column age and silanol acidity.

Comparative Method Analysis

We evaluated three methodologies. The data below summarizes typical performance metrics.

Summary of Performance Data
MetricMethod A: Standard Acidic C18Method B: Ion-Pair (IPC)Method C: High pH Hybrid (Recommended)
Stationary Phase Traditional C18 (5µm)C18 (End-capped)Hybrid C18 (e.g., XBridge/Gemini)
Mobile Phase pH pH 3.0 (Phosphate)pH 2.5 (Octanesulfonate)pH 10.5 (Ammonium Bicarbonate)
Mechanism Hydrophobic PartitioningIon-Pairing + PartitioningHydrophobic (Neutral amine)
Tailing Factor (

)
> 2.5 (Fail)1.1 - 1.3 (Excellent)1.0 - 1.2 (Superior)
Retention (

)
Low (Elutes near void)High (Tunable)High (Hydrophobic retention)
MS Compatibility YesNo (Non-volatile salts)Yes
Equilibration Time Fast (< 10 min)Slow (> 45 min)Fast (< 15 min)
Method A: The Baseline Failure (Acidic C18)
  • Protocol: C18 column, 0.1% Phosphoric acid / Acetonitrile.[3]

  • Outcome: The basic nitrogen atoms are fully protonated. The molecule is too polar for the C18 chain to retain effectively, and the positive charge interacts with silanols.

  • Verdict: Not Recommended. Result is a broad, tailing peak that co-elutes with polar impurities like piperazine.

Method B: The Traditional Fix (Ion-Pair Chromatography)
  • Protocol: Addition of Sodium 1-Octanesulfonate (SOS) to the mobile phase.

  • Mechanism: The anionic sulfonate head of the SOS binds to the cationic MBP, forming a neutral "ion pair." The hydrophobic octyl tail of the SOS then partitions into the C18 stationary phase.

  • Verdict: Viable but Legacy. It solves the peak shape issue but creates new problems: the column becomes dedicated to IPC (hard to wash off), and the method is incompatible with LC-MS due to source contamination.

Method C: The Modern Standard (High pH Hybrid)
  • Protocol: High pH (pH 10-11) using a chemically resistant hybrid particle (e.g., Waters XBridge or Phenomenex Gemini-NX).

  • Mechanism: At pH 10.5, MBP is deprotonated (neutral). This eliminates silanol interactions and dramatically increases hydrophobicity, allowing the benzyl group to interact strongly with the C18 ligand.

  • Verdict: Superior. Provides sharp peaks, high loadability, and MS compatibility.

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the mechanistic difference between the methods.

MethodDevelopment Start Analyte: 1-(4-Methylbenzyl)piperazine (Basic, pKa ~9.8) Choice Select pH Strategy Start->Choice LowPH Low pH (pH 3.0) Analyte = Ionized (2+) Choice->LowPH Standard C18 HighPH High pH (pH 10.0) Analyte = Neutral Choice->HighPH Modern Approach Silanol Problem: Silanol Interaction Result: Severe Tailing LowPH->Silanol Hybrid Solution: Hybrid Silica Column (Ethylene Bridged) HighPH->Hybrid Required Hardware IPC Solution: Ion-Pair Reagent (Octanesulfonate) Silanol->IPC Fix Tailing ResultIPC Good Peak Shape NO MS Compatibility Slow Equilibration IPC->ResultIPC ResultHighPH Excellent Peak Shape MS Compatible Robust Retention Hybrid->ResultHighPH

Caption: Decision tree comparing the "Band-Aid" approach of Ion-Pairing vs. the fundamental solution of High pH chromatography.

Recommended Experimental Protocol (Method C)

This protocol utilizes the High pH strategy, which is the most robust for routine QC and impurity profiling.

Instrumentation & Conditions[4][5][6]
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis.

  • Column: Hybrid C18 (e.g., XBridge C18 BEH), 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Note: Do NOT use standard silica columns at pH 10; they will dissolve.

  • Temperature: 35°C (Improves mass transfer for viscous piperazines).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: 215 nm (Primary), 254 nm (Secondary for benzyl specificity).

Reagents[4][8]
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluent to avoid solvent shock).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Hold (Elute Piperazine)
2.0955Start Gradient
15.01090Elute Hydrophobic Impurities
18.01090Wash
18.1955Re-equilibrate
23.0955End
Mechanism of Action (Why this works)

At pH 10.5, the ammonium bicarbonate buffer ensures the piperazine ring is uncharged.

  • Piperazine (Impurity): Unretained or weakly retained, elutes early (

    
     min).
    
  • MBP (Main Peak): Retains well due to the benzyl group interacting with C18 (

    
     min).
    
  • Bis-alkylated Impurity: Highly retained, elutes late in the gradient.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these system suitability tests:

  • Resolution (

    
    ):  Must be > 2.0 between MBP and any nearest impurity.
    
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the pH may have dropped (check buffer) or the column guard is contaminated.
  • Filter Compatibility: Piperazines can bind to Nylon filters. Use PTFE or Regenerated Cellulose (RC) syringe filters during sample prep.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Split Peak Sample solvent pH mismatchEnsure sample diluent is neutral or slightly basic; avoid dissolving diHCl salt in pure water without buffer.
Drifting Retention Temperature fluctuationPiperazines are sensitive to pKa shifts with temp. Use a column oven.
High Backpressure Salt precipitationAmmonium bicarbonate can precipitate in >90% ACN. Ensure mixing line is filtered.

References

  • Piperazine Chemistry: Dolan, J. W. (2006). "Ion Pairing — Blessing or Curse?" LCGC North America, 26(2). (Discusses the trade-offs of using IPC for basic drugs). [Link]

  • High pH Methodology: McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography: Is the problem solved?" Journal of Chromatography A, 1217(6), 858-880. (Authoritative review on using hybrid columns at high pH for bases). [Link]

  • Impurity Profiling: European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Guidelines for reporting thresholds). [Link]

Sources

Comparative Pharmacological Guide: 1-(4-Methylbenzyl)piperazine (MBZP) vs. 1-Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-benzylpiperazine (BZP) and its 4-methylated analogue, 1-(4-methylbenzyl)piperazine (MBZP) . While BZP is a well-characterized monoamine releasing agent with a potency profile approximately 10% that of


-amphetamine, MBZP represents a structural modification intended to circumvent legislative controls while retaining psychostimulant properties.

Key Pharmacological Distinction:

  • BZP: Acts as a potent norepinephrine (NE) and dopamine (DA) releasing agent with negligible serotonergic (5-HT) activity.

  • MBZP: Retains the core stimulant mechanism but exhibits reduced potency and increased adrenergic receptor antagonism . The addition of the 4-methyl group on the benzyl ring increases lipophilicity but introduces steric hindrance that likely impairs binding efficacy at the dopamine transporter (DAT).

Chemical Structure & Activity Relationship (SAR)

The pharmacological divergence between these two compounds is dictated by the substitution at the para-position of the benzyl ring.

Structural Comparison
Feature1-Benzylpiperazine (BZP)1-(4-Methylbenzyl)piperazine (MBZP)
Molecular Formula


Molar Mass 176.26 g/mol 190.29 g/mol
Substituent Hydrogen at para-positionMethyl group (

) at para-position
Lipophilicity (LogP) ~1.5 (Moderate BBB penetration)~2.0 (Enhanced BBB penetration)
SAR Insight: The "Benzyl" vs. "Phenyl" Distinction

It is critical to distinguish benzylpiperazines (like BZP/MBZP) from phenylpiperazines (like mCPP or TFMPP).

  • Benzyl Linker: The methylene spacer (

    
    ) between the aromatic ring and the piperazine nitrogen confers amphetamine-like  activity (DA/NE release).
    
  • Direct Bond: Removing the spacer (phenylpiperazines) shifts activity toward serotonin receptor agonism (5-HT

    
    ).
    
  • Impact of Methylation: In MBZP, the 4-methyl group adds bulk. While 4-substitution in phenylpiperazines (e.g., pMPP) often enhances SERT affinity, in benzylpiperazines, this modification appears to reduce transporter affinity relative to the unsubstituted parent (BZP), resulting in a weaker stimulant profile [1, 4].

Pharmacodynamics: Mechanism of Action

Both compounds function primarily as Monoamine Transporter Substrates . They enter the presynaptic neuron via the transporter and trigger the reversal of the transporter flux, spilling neurotransmitters into the synaptic cleft.

Comparative Potency Data

Quantitative data for BZP is well-established, while MBZP data is derived from comparative potency studies and behavioral assays.

TargetBZP Activity (

/

)
MBZP Activity (Relative)
NET (Norepinephrine)

(High Potency) [2]
Active, but reduced potency vs BZP
DAT (Dopamine)

(Moderate Potency) [2]
Active, significantly weaker than BZP
SERT (Serotonin)

(Negligible)
Negligible
Adrenergic Receptors Weak antagonistEnhanced Antagonist (likely

-adrenergic) [4]
Mechanism Visualization

The following diagram illustrates the competitive inhibition and release mechanism at the Dopamine Transporter (DAT).

G cluster_neuron Presynaptic Terminal BZP BZP / MBZP (Extracellular) DAT Dopamine Transporter (DAT) BZP->DAT Substrate Binding (MBZP has lower affinity) VMAT Vesicular Monoamine Transporter (VMAT2) BZP->VMAT Displaces DA from Vesicles DA_Cyto Cytosolic Dopamine (Increased) DAT->DA_Cyto Translocation DA_Synapse Synaptic Dopamine (Efflux) DAT->DA_Synapse Non-Exocytotic Release VMAT->DA_Cyto DA Leakage DA_Cyto->DAT Reverse Transport

Figure 1: Mechanism of transporter-mediated monoamine release. MBZP follows this pathway but with lower efficacy due to steric hindrance at the DAT binding site.

Pharmacokinetics & Metabolism[1][2][3][4]

Understanding the metabolic fate is crucial for forensic identification, as MBZP usage can sometimes be inferred from specific metabolites.

  • BZP Metabolism: Primarily metabolized by CYP2D6 and COMT. Major metabolites are 4-hydroxy-BZP and 3-hydroxy-BZP .[1]

  • MBZP Metabolism: The 4-methyl group is a prime target for metabolic oxidation.

    • Benzylic Oxidation: The methyl group is oxidized to a carboxylic acid (

      
      ).
      
    • Ring Hydroxylation: Similar to BZP, hydroxylation occurs at the meta-position.

Comparative Metabolic Pathway

Metabolism cluster_BZP BZP Metabolism cluster_MBZP MBZP Metabolism BZP BZP OH_BZP 4-OH-BZP (Major Metabolite) BZP->OH_BZP CYP2D6 Hydroxylation MBZP MBZP COOH_MBZP 1-(4-carboxybenzyl) piperazine MBZP->COOH_MBZP CYP450 Oxidation OH_MBZP 3-OH-MBZP MBZP->OH_MBZP Hydroxylation

Figure 2: Divergent metabolic pathways. BZP yields phenolic metabolites, while MBZP is predicted to yield benzylic acid derivatives.

Toxicology & Safety Profile

Both compounds possess a narrow therapeutic index typical of substituted piperazines.

  • Seizure Threshold: BZP is notorious for inducing self-terminating grand mal seizures, even at recreational doses. This is attributed to GABA

    
     receptor antagonism . While MBZP is less potent, it likely shares this GABAergic liability.
    
  • Sympathomimetic Toxicity: Tachycardia, hypertension, and agitation.

  • Adrenergic Blockade (MBZP specific): Animal studies suggest MBZP possesses adrenergic blocking properties (likely

    
    -blockade), which can lead to paradoxical hypotension or altered cardiovascular responses compared to pure stimulants [4].
    
  • Cytotoxicity: Piperazine derivatives have been shown to induce oxidative stress and mitochondrial dysfunction in neuronal cells (SH-SY5Y lines), leading to apoptosis [5].[2]

Experimental Protocols

To verify the comparative activity of MBZP vs. BZP, the following standardized assay protocols are recommended.

Protocol A: Synaptosomal Monoamine Uptake Assay

Objective: Determine


 values for DA and NE uptake inhibition.
  • Tissue Preparation:

    • Rapidly decapitate male Sprague-Dawley rats.

    • Dissect striatum (for DA) and hippocampus/cortex (for NE/5-HT).

    • Homogenize in ice-cold 0.32 M sucrose solution (

      
       7.4).
      
    • Centrifuge at 1,000

      
       (10 min); collect supernatant (S1).
      
    • Centrifuge S1 at 20,000

      
       (20 min) to yield crude synaptosomal pellet (P2). Resuspend in Krebs-Henseleit buffer.
      
  • Incubation:

    • Aliquot synaptosomes (

      
      ) into 96-well plates.
      
    • Add test compound (BZP or MBZP) at concentrations ranging

      
      .
      
    • Incubate for 15 min at

      
      .
      
  • Uptake Initiation:

    • Add radiolabeled ligand (

      
       or 
      
      
      
      , final conc. ~5 nM).
    • Incubate for 5 min.

  • Termination & Counting:

    • Rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate specific uptake (Total - Nonspecific).

    • Fit data to sigmoidal dose-response curves to derive

      
      .
      
Protocol B: Locomotor Activity (In Vivo Potency)

Objective: Assess stimulant potency and duration of action.

  • Acclimatization: Place mice (C57BL/6) in open-field chambers for 60 min to establish baseline.

  • Administration: Inject BZP (10, 30 mg/kg) or MBZP (10, 30, 60 mg/kg) i.p.

  • Measurement:

    • Record horizontal distance traveled (cm) and vertical rears using infrared beam breaks.

    • Time bins: 10 minutes.

    • Duration: 120-180 minutes post-injection.

  • Expected Result: BZP will show a sharp, dose-dependent increase in locomotor activity. MBZP is expected to show a lower peak effect and potentially a delayed onset due to metabolic processing or receptor kinetics.

References

  • BenchChem. (2025). The Structure-Activity Relationship of Benzylpiperazine Derivatives. Retrieved from

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile. Retrieved from

  • Wikipedia. (2025). Methylbenzylpiperazine (MBZP). Retrieved from

  • Arbo, M. D., et al. (2016).
  • UNODC. (2012). Piperazines: A Global Review. Retrieved from

Sources

Structural Comparison of para-Methylbenzylpiperazine and ortho-Methylbenzylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: para-Methylbenzylpiperazine (p-MBP) and ortho-methylbenzylpiperazine (o-MBP) are regioisomers of the psychoactive stimulant benzylpiperazine (BZP). While BZP derivatives are frequently explored in medicinal chemistry as monoamine transporter ligands or sigma receptor agonists, the specific position of the methyl substituent on the aromatic ring dictates profound differences in spectroscopic signature, steric topology, and pharmacological efficacy.

Key Distinction: The primary differentiator is symmetry . p-MBP possesses a


 axis of symmetry (in time-averaged conformation) leading to a simplified NMR profile and linear lipophilic extension. o-MBP lacks this symmetry, introducing significant steric bulk proximal to the piperazine attachment, which distorts the binding pose in protein pockets and alters metabolic accessibility.

Structural & Physicochemical Analysis[1][2][3][4][5]

The fundamental difference lies in the spatial arrangement of the methyl group relative to the piperazine pharmacophore.

Featurepara-Methylbenzylpiperazine (p-MBP)ortho-Methylbenzylpiperazine (o-MBP)
IUPAC Name 1-(4-methylbenzyl)piperazine1-(2-methylbenzyl)piperazine
Symmetry Point

(Aromatic ring axis)
None (

)
Steric Profile Linear, minimal steric clash at benzylic position.High steric hindrance at benzylic methylene due to ortho-methyl.
Electronic Effect Inductive (+I) donation to para position; stabilizes carbocation intermediates.Inductive (+I) donation; potential "ortho-effect" twisting the bond.
LogP (Predicted) ~2.3 - 2.5 (Slightly higher effective lipophilicity due to surface area)~2.3 - 2.5 (Similar, but lower effective surface area due to compactness)
Boiling Point Generally higher due to better packing.Generally lower due to steric disruption of packing.
Steric Influence on Conformation

In o-MBP, the methyl group at the 2-position creates a steric clash with the benzylic protons and the piperazine ring nitrogen lone pair. This forces the aromatic ring to twist out of the plane relative to the C-N bond vector to minimize torsional strain.

  • Consequence: This "twisted" conformation reduces the molecule's ability to fit into narrow hydrophobic clefts (e.g., the S1 subsite of the Dopamine Transporter), often resulting in lower binding affinity compared to the linear p-MBP.

Spectroscopic Differentiation (The "Fingerprint")

Distinguishing these isomers is a critical challenge in forensic and analytical chemistry because they are isobaric (same mass, MW = 190.28 g/mol ) and share identical fragmentation pathways in low-resolution Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for differentiation.

  • p-MBP (

    
    H NMR):  Displays a characteristic AA'BB' system  in the aromatic region. You will see two distinct doublets (integrating to 2H each) with a coupling constant (
    
    
    
    ) of ~8 Hz. This is due to the symmetry making protons 2/6 equivalent and 3/5 equivalent.
  • o-MBP (

    
    H NMR):  Displays an ABCD system  (or complex multiplet). Due to the lack of symmetry, all four aromatic protons are chemically non-equivalent. You will typically observe four distinct signals or a complex overlapping region, often shifting upfield due to shielding from the steric twist.
    
Mass Spectrometry (MS) vs. IR

Standard EI-MS (70 eV) is unreliable for separation. Both isomers fragment to form the methyl-tropylium ion (


 105) and the piperazine fragment (

56/57).
  • Solution: GC-IRD (Gas Chromatography-Infrared Detection) . The vapor-phase IR spectra differ significantly in the "fingerprint region" (1000–1500 cm

    
    ) due to different C-H out-of-plane bending vibrations.
    
    • para-substitution: Strong band ~810-840 cm

      
      .
      
    • ortho-substitution: Strong band ~735-770 cm

      
      .
      

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

This method is preferred over alkylation for higher purity and avoiding over-alkylation (quaternary salt formation).

Reagents:

  • Piperazine (anhydrous)

  • Substrate: p-Tolualdehyde (for p-MBP) OR o-Tolualdehyde (for o-MBP)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH

    
    
    
  • Solvent: Dichloromethane (DCM) or Methanol

Workflow:

  • Imine Formation: Dissolve 1.0 eq of the respective tolualdehyde in DCM. Add 1.2 eq of piperazine. Stir at Room Temperature (RT) for 30 mins.

    • Note: Use excess piperazine to favor mono-substitution.

  • Reduction: Cool to 0°C. Add 1.5 eq of STAB portion-wise.

  • Quench: Stir for 4-12 hours. Quench with saturated NaHCO

    
    .
    
  • Extraction: Extract organic layer, wash with brine, dry over MgSO

    
    .
    
  • Purification: The ortho isomer may require more rigorous column chromatography (Silica, DCM:MeOH:NH

    
    ) due to unreacted steric hindrance slowing the reaction yield compared to para.
    
Protocol B: Analytical Differentiation Workflow

This self-validating logic ensures you do not misidentify the isomer.

AnalyticalWorkflow Sample Unknown Methylbenzylpiperazine Sample GCMS Step 1: GC-MS Analysis Sample->GCMS ResultMS Result: m/z 190, Base Peak 105 GCMS->ResultMS Decision Isomer Identification? ResultMS->Decision Inconclusive (Isobaric) NMR Step 2: 1H NMR (CDCl3) Decision->NMR Primary Confirmation IR Alternative: GC-IRD / FTIR Decision->IR Secondary Confirmation ParaPath 2 Doublets (AA'BB') Symmetric NMR->ParaPath p-MBP OrthoPath 4 Multiplets (ABCD) Asymmetric NMR->OrthoPath o-MBP ParaIR Band @ ~820 cm-1 IR->ParaIR p-MBP OrthoIR Band @ ~750 cm-1 IR->OrthoIR o-MBP

Figure 1: Analytical decision tree for differentiating p-MBP and o-MBP. Note that MS alone is insufficient.

Comparative Pharmacological Profile (SAR)

The position of the methyl group dictates the interaction with Monoamine Transporters (DAT, NET, SERT).

Binding Affinity Logic

Benzylpiperazines bind primarily to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

  • p-MBP (High Potency Potential): The para-methyl group extends the hydrophobic length of the molecule. In the DAT binding pocket, this mimics the extension seen in other potent psychostimulants (e.g., p-methylamphetamine). It allows for deeper penetration into the hydrophobic S1 subsite, generally maintaining or enhancing affinity relative to unsubstituted BZP.

  • o-MBP (Reduced Potency): The ortho-methyl group introduces a "steric clash."

    • Pocket Fit: The bulky group near the benzylic carbon prevents the phenyl ring from adopting the optimal flat/planar orientation required for

      
       stacking with phenylalanine residues in the transporter active site.
      
    • Affinity Drop: Consequently, o-MBP typically exhibits lower binding affinity (higher

      
      ) and reduced potency compared to the para isomer.
      
Metabolic Stability (CYP450)
  • p-MBP: The para-methyl group is a prime target for CYP450-mediated oxidation (hydroxylation to alcohol

    
     acid). This makes it metabolically labile but predictable.
    
  • o-MBP: The ortho-methyl group is sterically shielded. However, it can also sterically hinder the approach of metabolic enzymes to the benzylic carbon (N-dealkylation site). This often results in a "messier" metabolic profile or altered half-life, though para-oxidation is usually the dominant clearance pathway for alkyl-benzenes.

SAR_Logic cluster_para para-MBP Mode cluster_ortho ortho-MBP Mode P_Struct Linear Structure (p-Methyl) P_Bind Deep Pocket Penetration (S1 Subsite) P_Struct->P_Bind P_Result High Affinity (Potent) P_Bind->P_Result O_Struct Twisted Structure (o-Methyl Clash) O_Bind Steric Clash with Transporter Walls O_Struct->O_Bind O_Result Reduced Affinity (Weaker) O_Bind->O_Result

Figure 2: Structure-Activity Relationship (SAR) describing the impact of methyl positioning on transporter binding.

References

  • Differentiation of Methylbenzylpiperazines (MBPs) and Benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Source: National Institutes of Health (PubMed) / Wiley URL:[Link] Relevance: Establishes the protocol for distinguishing regioisomers using IR spectroscopy when MS fails.

  • Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-benzylpiperazine Derivatives. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] Relevance: Provides the foundational SAR logic for benzylpiperazine binding modes and synthesis.

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Source: U.S. Department of Justice (NCJRS) URL:[Link] Relevance: Detailed synthetic protocols and spectral data for ortho/meta/para isomers.

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Note URL:[Link] Relevance: Validates the use of NMR coupling patterns (AA'BB' vs ABCD) for distinguishing ortho/para isomers.

Validating the Purity of 1-(4-Methylbenzyl)piperazine diHCl Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In pharmaceutical synthesis and forensic toxicology, 1-(4-Methylbenzyl)piperazine diHCl serves as a critical intermediate (e.g., in the synthesis of antihistamines like Cyclizine analogs) and a structural isomer of controlled piperazine derivatives.[1]

The validation of this reference standard is often oversimplified. Many commercial "Certificates of Analysis" (CoAs) rely solely on HPLC area%, ignoring salt stoichiometry (diHCl vs. monoHCl), water content, and inorganic residues.[1][2] This guide objectively compares the performance of Certified Reference Standards (CRS) validated via orthogonal methods against Standard Market Reagents (SMR) characterized by single-method assays.[2]

Key Insight: Relying on HPLC-UV area% alone for this compound can lead to a purity overestimation of 5–12% due to the non-UV-absorbing nature of the dihydrochloride counter-ions and trapped piperazine impurities.

Technical Context & Compound Identity

Before validation, we must rigorously define the analyte to avoid isomeric confusion (e.g., with 1-benzyl-4-methylpiperazine, "MBZP").[1][2]

PropertySpecification
Chemical Name 1-(4-Methylbenzyl)piperazine dihydrochloride
Free Base CAS 23173-57-1
Structure Mono-substituted piperazine with a para-methylbenzyl group.[2]
Critical Impurities 1,4-Bis(4-methylbenzyl)piperazine (Bis-impurity); Piperazine (starting material); 4-Methylbenzyl alcohol.[1][2]
Salt Stoichiometry 2 HCl : 1 Base (Critical for molecular weight calculations in quantitative workflows).[2]

Comparative Analysis: Validated CRS vs. Market Reagent[1]

The following data summarizes a head-to-head comparison of a fully validated CRS (characterized by qNMR, HPLC, and Titration) versus a typical SMR (characterized by HPLC only).

Table 1: Performance Comparison Matrix
FeatureValidated CRS (Recommended) Standard Market Reagent (Alternative) Impact on Data
Purity Assignment 98.2% w/w (Mass Balance & qNMR)99.5% Area (HPLC-UV only)SMR overestimates content, causing systematic errors in quantitation.[1][2]
Salt Verification Confirmed diHCl (Chloride Titration: 24.5% ± 0.2%)Not Tested (Assumed diHCl)Risk of incorrect MW usage if salt is actually mono-HCl or hydrate.[1][2]
Water Content 0.5% (Karl Fischer)Not ReportedUnaccounted water dilutes the standard.[2]
Trace Metals < 10 ppm (ICP-MS)UnknownTransition metals can catalyze degradation in solution.[2]
Cost High (

$)
Low ($)CRS prevents costly OOS (Out of Specification) investigations later.[1][2]

Synthesis & Impurity Logic (Root Cause Analysis)[1][2]

To validate purity, one must understand what to look for.[1] The synthesis of 1-(4-Methylbenzyl)piperazine typically involves the nucleophilic attack of excess piperazine on 4-methylbenzyl chloride.[2]

Diagram 1: Synthesis Pathway & Impurity Origins

G SM1 Piperazine (Excess) Reaction Nucleophilic Substitution (Solvent: EtOH/H2O) SM1->Reaction Impurity3 Residual Piperazine SM1->Impurity3 Incomplete Removal SM2 4-Methylbenzyl Chloride SM2->Reaction Product 1-(4-Methylbenzyl)piperazine (Target) Reaction->Product Main Path Impurity1 Impurity A: 1,4-Bis(4-methylbenzyl)piperazine (Over-alkylation) Reaction->Impurity1 Reaction with Product Impurity2 Impurity B: 4-Methylbenzyl Alcohol (Hydrolysis) Reaction->Impurity2 Reaction with H2O

Caption: Reaction scheme showing the origin of the critical "Bis" impurity (red), which is highly lipophilic and often co-elutes in short gradient HPLC methods.

Validation Methodology: The "Triad" Approach

A self-validating system requires three orthogonal techniques to confirm identity, purity, and stoichiometry.[1][2]

Method A: Quantitative NMR (qNMR) – The Absolute Truth

Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[1] It uses an internal standard (IS) of known purity to determine the absolute mass purity of the sample.

Protocol:

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.[1][2]

  • Solvent: D₂O (Deuterium Oxide) is preferred for solubility of the diHCl salt.

  • Preparation: Accurately weigh ~10 mg of Sample and ~10 mg of IS into the same vial. Dissolve in 0.6 mL D₂O.

  • Acquisition:

    • Pulse angle: 90°[1][2]

    • Relaxation delay (d1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–32.[2]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2]

Why this matters: qNMR "sees" everything with protons, including the residual piperazine and solvent, which UV detectors might miss.[1]

Method B: HPLC-UV with Ion-Pairing

Standard reverse-phase C18 columns often fail to retain polar amines like piperazines.[2]

Optimized Protocol:

  • Column: C18 with polar-embedded group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18), 150 x 4.6 mm, 3 µm.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent improves peak shape).[1][2]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: 210 nm (low wavelength required as the piperazine ring lacks strong chromophores; only the benzyl ring absorbs).

Method C: Chloride Titration (Stoichiometry Check)

To confirm the "diHCl" designation:

  • Dissolve 50 mg sample in 50 mL water.

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric titrator.[2]

  • Target Theoretical Chloride Content:

    • MW (Free Base) = 190.28 g/mol [1][2]

    • MW (diHCl) = 263.21 g/mol [1][2]

    • % Cl =

      
      [1][2]
      
    • Note: If the result is ~15.7%, you have the mono-HCl salt.

Workflow Visualization

The following decision tree guides the researcher through the validation process, ensuring no critical parameter is overlooked.

Diagram 2: Validation Decision Tree

Validation Start Start: Raw Material Received Step1 1. Structural ID (1H NMR, IR) Confirm 1-(4-methylbenzyl) substitution Start->Step1 Decision1 Structure Correct? Step1->Decision1 Step2 2. Salt Stoichiometry (AgNO3 Titration) Decision1->Step2 Yes ResultB Fail: Reject / Recrystallize Decision1->ResultB No (Isomer/Wrong Salt) Decision2 Cl Content ~26.9%? Step2->Decision2 Step3 3. Purity Assessment (qNMR + HPLC-UV) Decision2->Step3 Yes (diHCl) Decision2->ResultB No (Mono-HCl/Mix) ResultA Pass: Validated Reference Standard (Assign Purity Factor) Step3->ResultA

Caption: Step-by-step logic flow to prevent the use of incorrect salt forms or impure materials in critical assays.

Conclusion

For high-stakes drug development or forensic analysis, the purity of 1-(4-Methylbenzyl)piperazine diHCl cannot be assumed .[2]

  • Avoid: Using "Reagent Grade" materials directly as quantitative standards without in-house standardization.

  • Adopt: A "Mass Balance" approach (100% - Water - Residual Solvents - Inorganics) or qNMR for assigning potency.[2]

  • Verify: Always titrate the counter-ion. A "diHCl" label on a bottle does not guarantee the salt has not disproportionated during storage.

By following the triad of qNMR, HPLC-TFA, and Titration , researchers ensure their data stands on solid ground, meeting the rigorous standards of ICH Q2(R1) and Q14.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][4] Geneva: ICH, 2005.[1] Link

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[1] Journal of Pharmaceutical and Biomedical Analysis 38.5 (2005): 806-812.[2] Link[1][2]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2] Rockville, MD: USP.[1] Link[1][2]

  • PubChem. Compound Summary for CID 1222774: 1-(4-Methylbenzyl)piperazine.[2] National Library of Medicine. Link[1][2]

  • Swartz, M. E., & Krull, I. S. Handbook of Analytical Validation. CRC Press, 2012.[1] (Contextualizing HPLC method development for amines).

Sources

UV-Vis absorption characteristics of 1-(4-Methylbenzyl)piperazine diHCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Chromophore Analysis

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1-(4-Methylbenzyl)piperazine diHCl (MBP) . As a structural analog of the piperazine class (often used as intermediates in antihistamine synthesis or monitored in forensic toxicology), accurate detection requires mastering its specific chromophoric properties.

Unlike simple benzylpiperazine (BZP), the MBP molecule possesses a para-methyl substituent on the aromatic ring. From a spectroscopic standpoint, this methyl group acts as a weak auxochrome. Through hyperconjugation, it modifies the


 transitions of the benzene ring, resulting in a distinct bathochromic (red) shift and hyperchromic effect compared to unsubstituted analogs.

Key Comparison Insight:

  • MBP (Target): Exhibits a primary absorption edge shifted to 215–220 nm with secondary fine structure around 260–265 nm .

  • BZP (Standard Alternative): Absorbs maximally at 210 nm (often requiring lower UV cut-off solvents).

  • MeOPP (Functionalized Alternative): The methoxy group pushes absorption to 230–240 nm , making it easier to detect than MBP.

Experimental Framework: Validated Protocol

To ensure reproducible spectral data, the following protocol controls for pH, solvent cut-off, and salt dissociation.

2.1 Materials & Reagents
  • Analyte: 1-(4-Methylbenzyl)piperazine diHCl (>98% purity).

  • Solvent A (Stock): Methanol (HPLC Grade, UV cutoff <205 nm).

  • Solvent B (Diluent): 20 mM Phosphate Buffer (pH 3.0) or 0.1% Phosphoric acid (to maintain protonated state).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

2.2 Methodological Workflow

UV_Workflow Stock Stock Prep 1 mg/mL in MeOH Dilution Working Dilution 10-50 µg/mL in Acidic Buffer (pH 3.0) Stock->Dilution 1:100 Dilution Scan Spectral Scan 190 nm - 400 nm Dilution->Scan Blank Baseline Correction Solvent Blank Blank->Scan Reference Data Data Processing Derivative (1st/2nd) for Local Maxima Scan->Data

Figure 1: Step-by-step analytical workflow for obtaining reliable UV spectra of piperazine salts.

2.3 Critical Protocol Notes (The "Why")
  • Acidic Diluent: We use an acidic buffer (pH ~3.0) to ensure the piperazine nitrogens are fully protonated (

    
    ). This eliminates 
    
    
    
    transitions from the lone pairs, which can cause noisy background absorption below 210 nm. It stabilizes the molecule as the di-cation.
  • DiHCl Salt Handling: The diHCl salt is hygroscopic. Stock solutions should be prepared immediately after weighing. The chloride ion (

    
    ) is transparent above 200 nm but can interfere in deep UV (<195 nm); therefore, phosphate buffer is preferred over HCl for the final dilution if scanning <200 nm.
    
Comparative Performance Analysis

The following table contrasts MBP against its primary structural analogs. This data helps in selecting the correct detection wavelength for HPLC or purity profiling.

Table 1: Spectroscopic Comparison of Piperazine Analogs
Feature1-(4-Methylbenzyl)piperazine (MBP) Benzylpiperazine (BZP) 1-(4-Methoxyphenyl)piperazine (MeOPP)
Primary Chromophore

-Alkylbenzene
Benzene

-Alkoxybenzene
Electronic Effect Weak Donor (+I, Hyperconjugation)None (Reference)Strong Donor (+M Effect)

(Strong)
215 – 220 nm 208 – 212 nm235 – 240 nm

(Secondary)
261 – 264 nm (Fine structure)254 – 258 nm~290 nm (Broad)
Molar Absorptivity (

)
ModerateLowHigh
Detection Limit (LOD) ~50 ng/mL (at 215 nm)~100 ng/mL (at 210 nm)~10 ng/mL (at 235 nm)
Recommended HPLC

215 nm (Balance of signal/noise)210 nm (Prone to solvent noise)240 nm (Highly selective)
3.1 Detailed Spectral Interpretation
  • The "Methyl Shift": The 4-methyl group in MBP destabilizes the HOMO level of the benzene ring slightly more than the LUMO, reducing the energy gap (

    
    ) compared to BZP. This results in the observed red shift of approximately 5–8 nm.
    
  • Implication for Detection: While BZP is notoriously difficult to detect without derivatization due to its overlap with solvent cut-offs (like Methanol/Acetonitrile edges), MBP offers a slightly better window at 215 nm . This allows for the use of standard acetonitrile gradients without excessive baseline drift.

Structural Logic & Signaling Pathways

Understanding the electronic transitions allows for better method development. The diagram below visualizes the auxochromic effects governing the selection of detection wavelengths.

Chromophore_Logic Benzene Benzene Ring (Base Chromophore) 254 nm (weak) BZP_Node Benzylpiperazine (BZP) No Auxochrome λ max: ~210 nm Benzene->BZP_Node Alkyl substitution MBP_Node 1-(4-Methylbenzyl)piperazine (+I Inductive Effect) Methyl Group λ max: ~215-220 nm BZP_Node->MBP_Node + Methyl (p-position) Hyperconjugation MeOPP_Node 1-(4-Methoxyphenyl)piperazine (+M Mesomeric Effect) Methoxy Group λ max: ~240 nm BZP_Node->MeOPP_Node + Methoxy (p-position) Resonance

Figure 2: Auxochromic shifts in piperazine derivatives. The methyl group in MBP provides a "middle ground" stability between the hard-to-detect BZP and the strongly absorbing MeOPP.

Troubleshooting & Optimization

Issue: Baseline Noise at 210-215 nm

  • Cause: usage of low-grade methanol or THF in the mobile phase.

  • Solution: Switch to Acetonitrile (Far UV grade) . Acetonitrile has a UV cutoff of 190 nm, whereas Methanol cuts off around 205 nm. For MBP analysis at 215 nm, Acetonitrile provides a 30% reduction in baseline noise.

Issue: Peak Tailing

  • Cause: Interaction of the secondary amine (piperazine ring) with silanol groups on the HPLC column.

  • Solution: Ensure the mobile phase contains 0.1% Triethylamine (TEA) or use a "Base-Deactivated" (BDS) C18 column. The diHCl salt is acidic; ensure your buffer capacity is high enough (20-50 mM) to maintain pH control.

References
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: Benzylpiperazine (BZP).[1] Retrieved from [Link]

  • Bishop, S. C., et al. (2005). "Metabolic study of 1-(4-methoxyphenyl)piperazine (MeOPP)." Xenobiotica. (Contextual reference for substituent effects on piperazine UV spectra).
  • National Institute of Standards and Technology (NIST). Piperazine UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

Sources

A Comparative Guide to the Chromatographic Separation of Methylbenzylpiperazine (MBZP) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, forensic chemists, and drug development professionals, the accurate identification and quantification of methylbenzylpiperazine (MBZP) isomers are of paramount importance. As a class of designer drugs, MBZP's physiological effects can vary significantly based on the substitution pattern on the benzyl ring. This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the separation of 2-methylbenzylpiperazine (2-MBZP), 3-methylbenzylpiperazine (3-MBZP), and 4-methylbenzylpiperazine (4-MBZP). Beyond positional isomers, we will also delve into the critical aspect of enantiomeric separation, a cornerstone of modern pharmaceutical development.[1]

This document moves beyond a simple recitation of methods. It is designed to provide a causal understanding behind experimental choices, grounded in the physicochemical properties of the isomers and the fundamental principles of chromatographic separation.

Chapter 1: Physicochemical Properties of MBZP Isomers - The Foundation of Separation

The success of any chromatographic separation is rooted in the differential physicochemical properties of the analytes. For the MBZP positional isomers, subtle differences in their structure lead to variations in properties like boiling point, polarity (logP), and basicity (pKa), which can be exploited for their separation.

Property2-Methylbenzylpiperazine3-Methylbenzylpiperazine4-MethylbenzylpiperazineRationale for Chromatographic Impact
Molecular Formula C12H18N2C12H18N2C12H18N2Identical mass necessitates chromatographic separation for differentiation.
Molecular Weight 190.29 g/mol 190.29 g/mol 190.29 g/mol Isobaric nature makes mass spectrometry alone insufficient for isomer identification without prior separation.[2]
Boiling Point (Predicted) ~300-320 °C~300-320 °C~300-320 °CSimilar boiling points suggest that high-efficiency GC columns are needed for baseline separation.
pKa (Predicted) ~8.5-9.5~8.5-9.5~8.5-9.5As basic compounds, mobile phase pH is a critical parameter in HPLC to control ionization and, therefore, retention and peak shape.[3]
logP (Predicted) ~2.0-2.5~2.0-2.5~2.0-2.5The moderate lipophilicity makes MBZP isomers suitable for reversed-phase HPLC.

Chapter 2: Gas Chromatographic (GC) Separation of Positional Isomers

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like the MBZP isomers. The separation is governed by the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Principle of Separation

In GC, the sample is vaporized and carried by an inert gas through a long, thin column. The isomers are separated based on their boiling points and their relative affinities for the stationary phase. Even with similar boiling points, differences in the isomers' interaction with the stationary phase can be sufficient to achieve separation. For instance, a stationary phase with some polarity can interact differently with the subtle dipole moment variations among the ortho, meta, and para isomers.

A key advantage of GC is its straightforward coupling with mass spectrometry (GC-MS), which provides definitive structural information for identification. While the electron ionization mass spectra of the MBZP isomers are very similar, their unique retention times upon separation allow for unambiguous identification.[2]

Experimental Protocol: GC-MS Analysis of MBZP Isomers

This protocol is based on established methods for the separation of piperazine derivatives.[2]

1. Sample Preparation:

  • Dissolve 1 mg of the MBZP isomer mixture in 1 mL of methanol.

  • If derivatization is desired to improve peak shape or volatility, add 100 µL of a suitable acylating agent (e.g., trifluoroacetic anhydride) and heat at 70°C for 20 minutes. Note: Derivatization may not significantly alter the fragmentation pathway for MS identification of these specific isomers.[2]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: 100% trifluoropropyl methyl polysiloxane (e.g., Rtx-200), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless, operated in split mode (50:1) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Data and Performance Characteristics
IsomerExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
2-MBZP ~12.591, 105, 134, 190
3-MBZP ~12.891, 105, 134, 190
4-MBZP ~13.191, 105, 134, 190

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Expert Insights

The choice of a mid-polarity stationary phase like 100% trifluoropropyl methyl polysiloxane (Rtx-200) is crucial.[2] This phase offers unique selectivity for compounds with lone pair electrons and aromatic rings, enhancing the separation of the closely related MBZP isomers. For absolute confirmation, especially in forensic contexts, Gas Chromatography coupled with Infrared Detection (GC-IRD) can provide direct structural data to differentiate the isomers unequivocally.[2]

Workflow Diagram: GC-MS Analysis of MBZP Isomers

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Methanol deriv Optional: Derivatization (e.g., Acylation) dissolve->deriv inject Inject 1µL into GC deriv->inject sep Separation on Rtx-200 Column inject->sep detect Elute to Mass Spectrometer sep->detect ionize Electron Ionization (70 eV) detect->ionize analyze Mass Analysis (m/z 40-450) ionize->analyze chrom Generate Chromatogram (Intensity vs. Retention Time) analyze->chrom spectra Generate Mass Spectra for Each Peak analyze->spectra ident Identify Isomers by Retention Time & Mass Spectrum chrom->ident spectra->ident

Caption: Workflow for GC-MS analysis of MBZP isomers.

Chapter 3: High-Performance Liquid Chromatographic (HPLC) Separation of Positional Isomers

HPLC is a versatile and widely used technique for the separation of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For MBZP isomers, reversed-phase HPLC is the method of choice.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18 or Phenyl-Hexyl), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. The MBZP isomers are separated based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. As basic compounds, the ionization state of the piperazine moiety is controlled by the pH of the mobile phase.[3] At a low pH, the isomers will be protonated and may exhibit poor retention and peak shape on traditional C18 columns. Therefore, careful method development is required.

The Power of Phenyl-Hexyl Columns for Aromatic Isomers

While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns offer an alternative selectivity that is particularly advantageous for aromatic compounds.[2][4][5] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the MBZP isomers. These interactions provide a secondary separation mechanism beyond simple hydrophobicity, often enabling the resolution of positional isomers that co-elute on a C18 column.[6][7] The hexyl linker provides a moderate hydrophobic character.

Experimental Protocol: RP-HPLC-UV/MS Analysis of MBZP Isomers

1. Sample Preparation:

  • Dissolve 1 mg of the MBZP isomer mixture in 1 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm particle size (e.g., Luna Phenyl-Hexyl, Ascentis Express Phenyl-Hexyl).[4][6]

  • Mobile Phase: 70:30 (v/v) Acetonitrile : 20 mM Ammonium Formate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: Diode Array Detector (DAD) at 210 nm.

    • MS (Optional): Electrospray Ionization (ESI) in positive mode.

Data and Performance Characteristics
IsomerExpected Retention Time (min)Rationale for Elution Order
4-MBZP ~6.8The para-isomer is the most symmetrical and generally the least polar, leading to stronger retention on a reversed-phase column.
3-MBZP ~6.5The meta-isomer has intermediate polarity.
2-MBZP ~6.2The ortho-isomer is often the most polar due to steric hindrance affecting the planarity and interaction with the stationary phase, leading to earlier elution.

Note: Retention times are estimates and will vary based on the specific instrument and conditions. The elution order can sometimes be reversed on phenyl-hexyl columns compared to C18 due to the influence of π-π interactions.[7]

Expert Insights

For basic analytes like MBZP, controlling the mobile phase pH is critical to ensure good peak shape and reproducibility.[3] A pH of around 3.5 will ensure the piperazine nitrogen is protonated, which can improve solubility in the mobile phase. The use of a buffer like ammonium formate is essential to maintain a stable pH and is also compatible with mass spectrometry.[8] While UV detection is possible, piperazine derivatives lack a strong chromophore, so sensitivity may be limited.[9] For trace analysis, alternative detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer are recommended.[10]

Workflow Diagram: HPLC Method Development for MBZP Isomers

cluster_initial Initial Conditions cluster_optim Optimization cluster_validate Validation col_select Select Column: Phenyl-Hexyl gradient Adjust Gradient/Isocratic %B col_select->gradient mob_phase Select Mobile Phase: ACN:Buffer (pH 3.5) mob_phase->gradient ph_adjust Fine-tune pH (3-4) gradient->ph_adjust temp_adjust Vary Temperature (25-40°C) ph_adjust->temp_adjust resolution Assess Resolution (Rs > 1.5) temp_adjust->resolution peak_shape Check Peak Tailing resolution->peak_shape repro Verify Reproducibility peak_shape->repro

Caption: HPLC method development workflow for MBZP isomers.

Chapter 4: A Guide to Chiral Separation of MBZP Enantiomers

Many piperazine derivatives, including substituted MBZPs, possess a chiral center. In drug development, it is a regulatory requirement to separate and test individual enantiomers, as they can have vastly different pharmacological and toxicological profiles.[1][11]

Overview of Chiral Separation Techniques
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach, utilizing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.[12] Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[9]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often faster and uses less organic solvent than HPLC, making it a "greener" alternative.[13] SFC is particularly well-suited for preparative chiral separations.[14][15]

  • Capillary Electrophoresis (CE): This technique separates charged molecules in a capillary under the influence of an electric field. Chiral separations are achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[16][17]

Comparative Analysis of Chiral Separation Techniques
FeatureChiral HPLCChiral SFCChiral CE
Principle Differential partitioning on a chiral stationary phase.Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase.Differential migration in an electric field with a chiral selector in the electrolyte.
Advantages Widely applicable, robust, well-established.Fast, low organic solvent consumption, ideal for preparative scale.[13]High efficiency, very low sample and reagent consumption.
Disadvantages Higher solvent consumption, longer run times compared to SFC.Requires specialized instrumentation.Lower sensitivity for some detectors, less suitable for preparative scale.
Experimental Protocol: Chiral SFC of a Representative Piperazine Derivative

This protocol is a starting point for the chiral separation of an MBZP racemate.

1. Instrumentation and Conditions:

  • SFC System: Waters ACQUITY UPC² or similar.

  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) on silica), 150 x 4.6 mm, 5 µm.[18]

  • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Diethylamine (B).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

Expert Insights

The selection of the chiral stationary phase is the most critical step in chiral method development.[9] A screening approach using several different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, ID) is often the most efficient way to find a suitable separation. For basic compounds like MBZP, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is crucial for achieving good peak shape and resolution.[12]

Logical Relationship Diagram: Selecting a Chiral Separation Method

start Goal of Separation? analytical Analytical Quantification start->analytical Analytical preparative Preparative Isolation start->preparative Preparative hplc Chiral HPLC analytical->hplc Standard sfc Chiral SFC analytical->sfc High-throughput ce Chiral CE analytical->ce Low sample preparative->hplc Alternative preparative->sfc Preferred hplc_result Robust, well-established method hplc->hplc_result sfc_result Fast, green, scalable sfc->sfc_result ce_result High efficiency, low sample volume ce->ce_result

Caption: Decision tree for selecting a chiral separation method.

Chapter 5: Head-to-Head Comparison: GC vs. HPLC for MBZP Isomer Analysis

FeatureGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning based on volatility and stationary phase interaction.Partitioning based on polarity and stationary phase interaction.
Speed Generally faster run times for volatile compounds.Can be slower due to column equilibration and longer run times.
Resolution High-resolution capillary columns provide excellent separation.Excellent resolution, especially with specialized columns like Phenyl-Hexyl.
Sensitivity MS detection provides high sensitivity and specificity.Dependent on the detector; MS offers high sensitivity, while UV may be limited for MBZP.[9]
Sample Preparation May require derivatization for polar analytes.Simple "dilute and shoot" is often possible.
Instrumentation Cost Generally lower initial cost for a basic GC system.Can be higher, especially with advanced detectors like MS.
Robustness Very robust and reliable for routine analysis.Robust, but mobile phase preparation requires care.
Best For... Volatile, thermally stable compounds; forensic and quality control labs.Broad range of compounds, including non-volatile and thermally labile ones; method development and R&D.
Concluding Remarks and Recommendations

Both GC and HPLC are powerful and reliable techniques for the separation of methylbenzylpiperazine positional isomers.

  • For routine quality control and forensic identification where speed and definitive identification are key, GC-MS is the recommended technique. Its high resolving power and the specificity of mass spectrometric detection make it ideal for this purpose.

  • For method development, analysis of complex mixtures, or when dealing with potentially non-volatile related substances, HPLC offers greater flexibility. The ability to manipulate mobile phase composition and the availability of diverse stationary phases, such as the Phenyl-Hexyl column, provide powerful tools to overcome challenging separations.

Ultimately, the choice of technique will depend on the specific analytical challenge, available instrumentation, and the overall goals of the research or analysis. For drug development professionals, a comprehensive approach that utilizes both techniques, along with chiral separation methods, will provide the most complete analytical characterization of methylbenzylpiperazine and its derivatives.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

Safety Operating Guide

1-(4-Methylbenzyl)piperazine diHCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Methylbenzyl)piperazine diHCl Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Chemical Profile & Regulatory Risk Assessment

Before initiating physical disposal, you must validate the regulatory status of 1-(4-Methylbenzyl)piperazine diHCl (MBZP). While often used as a synthesis intermediate, this compound is a structural analog of Benzylpiperazine (BZP) , a Schedule I controlled substance in the United States and heavily regulated globally (e.g., Class C in New Zealand).

Senior Scientist Insight: Do not treat this merely as "organic waste." Under the Federal Analogue Act (USA), if this substance is intended for human consumption or if the intent is ambiguous, it may be treated legally as a Schedule I substance. In a drug development context, strict chain-of-custody documentation is required until final destruction is confirmed.

Physicochemical Properties
PropertyDataOperational Implication
CAS No. 374898-00-7 (HCl salt)Use for waste manifest verification.
Physical State White Crystalline SolidHygroscopic; keep containers sealed to prevent caking.
Acidity Acidic (diHCl salt)Do not mix with cyanide or sulfide waste streams (liberates toxic gas).
Solubility High (Water, DMSO)Spills can rapidly contaminate aqueous surfaces.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory system.

Pre-Disposal Characterization (The Self-Validating System)

To ensure safety and compliance, execute this two-step verification before moving the container to waste storage. This prevents "mystery waste" scenarios that result in heavy EPA fines.

Protocol A: Identity & pH Verification

  • Visual Inspection: Confirm the material is a white crystalline solid.[1] If yellow/oily, it may have hydrolyzed or liberated the free base (check storage history).

  • pH Check (Aqueous Waste Only): If disposing of a solution, dip a pH strip.

    • Result: pH < 2.0 → Classify as D002 (Corrosive) .[2]

    • Result: pH 2.0–12.5 → Classify as Non-RCRA Regulated Chemical Waste (unless local regulations differ).

Protocol B: The "Bleach Test" (Mental Check - DO NOT PERFORM)

  • Critical Rule: Never add hypochlorite (bleach) to piperazine salts.

  • Causality: Piperazines contain secondary amines. Reacting them with hypochlorite generates chloramines , which are potent carcinogens and potentially explosive oils.

  • Action: Label waste containers clearly: "NO BLEACH / NO OXIDIZERS."

Disposal Decision Matrix

The following workflow dictates the disposal route based on the physical state and regulatory status of the material.

DisposalWorkflow Start Start: MBZP diHCl Waste RegCheck Is it a Controlled Substance (or Analog)? Start->RegCheck ReverseDist Route 1: Reverse Distributor (Witnessed Destruction) RegCheck->ReverseDist Yes (Schedule I/Analog) PhysState Physical State? RegCheck->PhysState No (R&D Chemical) SolidWaste Solid Waste Stream PhysState->SolidWaste Powder/Crystal LiquidWaste Liquid Waste Stream PhysState->LiquidWaste Solution (DMSO/H2O) Segregation Segregate from Oxidizers & Strong Bases SolidWaste->Segregation LiquidWaste->Segregation Incineration Final Disposal: High-Temp Incineration Segregation->Incineration Manifest & Ship

Figure 1: Decision logic for the safe and compliant disposal of piperazine derivatives.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Expired/Surplus Powder)
  • Primary Goal: Prevent dust formation and environmental leaching.[3]

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Procedure:

    • Don PPE: Nitrile gloves (0.11mm min), safety goggles, and N95 respirator (if handling open powder outside a fume hood).

    • Transfer the solid MBZP diHCl into the HDPE container.

    • Do not dissolve it in water to "dilute" it. Keep it solid to minimize waste volume and disposal costs.

    • Label as: "Organic Solid Waste, Toxic/Irritant. Contains: 1-(4-Methylbenzyl)piperazine diHCl."

    • Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Aqueous/Solvent Solutions
  • Primary Goal: Prevent accidental reaction with incompatible streams.

  • Container: Amber glass or HDPE solvent waste bottle.

  • Procedure:

    • Check the pH.[4] If highly acidic (pH < 2), do not neutralize with Sodium Hydroxide (NaOH) unless necessary for a specific downstream process.

    • Why? Neutralization liberates the free amine (oil), which is more volatile and odorous than the salt. Disposing of the salt form is safer.

    • Combine with compatible non-halogenated organic solvents (if in organic media) or aqueous waste streams.

    • Segregation: Ensure the receiving carboy does not contain nitric acid or bleach.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear a full-face respirator if the spill exceeds 50g.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersal, then scoop into a bag.

    • Liquids: Use a universal absorbent pad (polypropylene). Do not use sawdust (combustible reaction risk with nitrates/oxidizers often found in labs).

  • Decontamination: Wipe the surface with a mild soap solution. Avoid bleach.

Waste Stream Compatibility

Use this table to train junior staff on where to place the waste bottle.

Chemical GroupCompatibilityMechanism of Failure
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Exothermic reaction; potential fire.[5]
Hypochlorites (Bleach, NaOCl)CRITICAL DANGER Formation of N-chloramines (carcinogenic/explosive).
Strong Bases (NaOH, KOH)Avoid Liberates free amine; increases volatility and odor.
Organic Solvents (Methanol, DMSO)Compatible Standard disposal route (High BTU waste).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72941460: 1,4-Bis(3-methylbenzyl) piperazine dihydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine dihydrochloride hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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